Product packaging for 1,7-naphthyridin-2(1H)-one(Cat. No.:CAS No. 54920-82-0)

1,7-naphthyridin-2(1H)-one

Cat. No.: B1582053
CAS No.: 54920-82-0
M. Wt: 146.15 g/mol
InChI Key: FQAJSEWFBJSSOY-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-2(1H)-one (CAS 54920-82-0) is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This diazanaphthalene structure serves as a key building block for the development of novel therapeutic agents and functional materials. In biomedical research, the 1,7-naphthyridine core is a versatile scaffold for designing potent enzyme inhibitors. Notably, derivatives such as benzo[de][1,7]naphthyridin-7(8H)-ones have been developed as highly active PARP1 inhibitors, showing exceptional potency in the nanomolar range for potential cancer therapy . The structure's ability to be functionalized at multiple positions allows for fine-tuning of selectivity and pharmacological properties. Beyond pharmaceuticals, this core structure finds application in the development of advanced fluorescent dyes. Recent research has demonstrated that dihydrobenzo[c][1,7]naphthyridin-4(3H)-ones are photostable fluorophores emitting in the green region of the visible spectrum, featuring large Stokes shifts and high quantum yields, making them suitable for imaging applications . The compound can be synthesized through various methods, including EMME synthesis starting from 3-aminopyridine derivatives . Our product is provided with guaranteed purity and stability for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B1582053 1,7-naphthyridin-2(1H)-one CAS No. 54920-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAJSEWFBJSSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343423
Record name 1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54920-82-0
Record name 1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 1,7-Naphthyridin-2(1H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the methodologies and strategic considerations essential for elucidating the mechanism of action of this versatile compound class. We will navigate the intricate landscape of target identification and validation, moving from broad phenotypic observations to precise molecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering a framework for a rigorous, multi-faceted investigation into the therapeutic potential of this compound derivatives. By integrating biochemical, cellular, and biophysical approaches, we aim to empower researchers to not only identify the "what" and "how" of a compound's activity but also the critical "why" that underpins rational drug design and development.

Introduction: The Rise of a Privileged Scaffold

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention due to its presence in a variety of biologically active molecules.[1][2][3] Derivatives of this compound have exhibited a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and target specificity.

Initial investigations have revealed that these compounds can modulate the activity of several key cellular players, including, but not limited to:

  • Kinases: Such as Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A), p38 Mitogen-Activated Protein Kinase (MAPK), and Fibroblast Growth Factor Receptor 4 (FGFR4).[1][4][5]

  • DNA Repair Enzymes: Notably, Poly (ADP-ribose) polymerase (PARP).[6]

  • Signaling Pathways: Including the Wnt signaling pathway.[1]

This guide will dissect the experimental journey required to move from a promising hit compound to a well-characterized lead with a defined mechanism of action.

The Investigative Funnel: A Strategic Approach to Mechanism of Action Studies

Elucidating a compound's mechanism of action is a systematic process of narrowing down possibilities. We advocate for a "funnel" approach, beginning with broad, cell-based phenotypic assays and progressively moving towards more specific, target-focused investigations.

MoA_Funnel phenotypic Phenotypic Screening (e.g., Cell Viability, Proliferation) pathway Pathway Deconvolution (e.g., Reporter Assays, Phospho-arrays) phenotypic->pathway Identify affected cellular processes target_id Target Identification & Validation (e.g., CETSA, Kinase Profiling) pathway->target_id Pinpoint key signaling nodes biochemical Biochemical & Biophysical Characterization (e.g., Enzyme Kinetics, SPR) target_id->biochemical Confirm direct binding and functional modulation

Caption: The Investigative Funnel for MoA Elucidation.

Phase 1: Characterizing the Cellular Phenotype

The initial step is to understand the observable effects of the this compound compound on cancer cells. These assays provide a macroscopic view of the compound's biological impact.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Causality and Self-Validation: The SRB assay quantifies cell density by staining total cellular protein, providing a robust measure of cell number. A dose-dependent decrease in absorbance indicates an anti-proliferative or cytotoxic effect. To ensure the observed effect is not an artifact, it is crucial to perform the assay across multiple cell lines and time points.

Apoptosis and Cell Cycle Analysis

If a compound reduces cell viability, it is essential to determine whether it induces programmed cell death (apoptosis) or arrests the cell cycle.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • For Cell Cycle: Resuspend cells in PBS containing RNase A and propidium iodide (PI).

    • For Apoptosis: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.[7][8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Cell Cycle: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

    • Apoptosis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Causality and Self-Validation: An accumulation of cells in a specific phase of the cell cycle suggests interference with cell cycle progression.[7] An increase in the Annexin V positive population indicates the induction of apoptosis.[8] These two assays provide complementary information. For instance, a G2/M arrest might precede the onset of apoptosis.

Phase 2: Deconvoluting the Affected Signaling Pathways

Once a clear cellular phenotype is established, the next step is to identify the signaling pathways modulated by the this compound compound.

Wnt Signaling Pathway Inhibition

Several 1,7-naphthyridine derivatives have been shown to inhibit the Wnt signaling pathway.[1] A luciferase reporter assay is a common method to assess this activity.

Experimental Protocol: TCF/LEF Reporter Assay

  • Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid for normalization.[4]

  • Compound Treatment: After 24 hours, stimulate the Wnt pathway with a ligand (e.g., Wnt3a) and treat with varying concentrations of the test compound.[4]

  • Lysis and Luminescence Measurement: After a further 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[4]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percent inhibition relative to the Wnt3a-stimulated control.

Causality and Self-Validation: A dose-dependent decrease in luciferase activity indicates inhibition of the Wnt signaling pathway. It is crucial to perform a parallel cell viability assay to ensure that the observed inhibition is not due to cytotoxicity.[4]

Wnt_Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1α) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Canonical Wnt Signaling Pathway.

Phase 3: Identifying and Validating the Molecular Target

This phase focuses on pinpointing the direct molecular target of the this compound compound.

Target Engagement Assays

Confirming that a compound binds to its intended target within a cell is a critical step.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][11][12][13][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12]

Causality and Self-Validation: Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.[11][12] This provides direct evidence of target engagement in a physiologically relevant context.

In Vitro Kinase Assays

For compounds targeting kinases like PIP4K2A, p38 MAPK, or FGFR4, in vitro kinase assays are essential to determine their inhibitory potency.[1][4][5] Radiometric assays are considered the gold standard.[6][15]

Experimental Protocol: Radiometric Filter Binding Assay

  • Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (peptide or protein), and the this compound compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Stop Reaction: After a defined incubation period, stop the reaction.

  • Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper that binds the phosphorylated substrate.

  • Washing: Wash the filter paper to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.

Causality and Self-Validation: This assay directly measures the transfer of a phosphate group from ATP to the substrate, providing a direct readout of kinase activity.[6] Performing the assay at different ATP concentrations can help determine if the inhibitor is ATP-competitive.

Target KinaseAssay TypeSubstrateATP ConcentrationReference
PIP4K2A ADP-Glo AssayPI5PKm of ATP[4]
p38 MAPK Non-radioactiveATF-2100 µM[16]
FGFR4 ADP-Glo AssayPoly(E,Y)₄Km of ATP[17]

Phase 4: Biochemical and Biophysical Characterization

The final phase involves a detailed characterization of the interaction between the compound and its validated target.

Techniques for Deeper Mechanistic Insight:

  • Surface Plasmon Resonance (SPR): To determine the binding kinetics (kon and koff) and affinity (KD) of the compound for its target.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (ΔH, ΔS, and KD).

  • X-ray Crystallography: To obtain a high-resolution structure of the compound bound to its target, revealing the precise binding mode and key interactions.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

The elucidation of the mechanism of action of this compound compounds requires a multi-pronged, evidence-based approach. By systematically progressing through the investigative funnel—from cellular phenotype to specific molecular interactions—researchers can build a robust and comprehensive understanding of their compound's activity. This detailed mechanistic knowledge is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the optimization of potency, selectivity, and safety, and ultimately, the translation of a promising chemical scaffold into a life-saving therapeutic.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Profile of a Privileged Scaffold

The 1,7-naphthyridin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. A thorough understanding of its fundamental physicochemical properties is paramount for any researcher aiming to design, synthesize, and develop novel therapeutics based on this privileged structure. These properties govern a molecule's behavior from the benchtop to biological systems, influencing everything from reaction kinetics and formulation to absorption, distribution, metabolism, excretion, and toxicity (ADMET).

This technical guide provides a comprehensive investigation into the key physicochemical characteristics of this compound. It is designed not as a rigid set of established data, but as a practical and scientifically grounded manual for the senior application scientist. Herein, we delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to thoroughly characterize this molecule. Every method described is presented as a self-validating system, ensuring the generation of robust and reliable data.

Molecular Structure and Synthesis

The foundational step in characterizing any compound is to ensure its correct synthesis and structural verification. The this compound scaffold, a bicyclic system containing two nitrogen atoms, can be synthesized through various routes, often involving the construction of one ring onto a pre-formed pyridine or pyridone.

While numerous synthetic methods exist for substituted naphthyridinones, a common approach involves the condensation of a suitably substituted aminopyridine with a three-carbon building block. For instance, the synthesis can be envisioned to start from a preformed pyridine or a preformed pyridone. The synthesis of related 1,6-naphthyridin-2(1H)-ones has been extensively reviewed and can serve as a template for developing a synthetic route to the 1,7-isomer.[1][2][3][4][5]

Illustrative Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Key Reaction Step cluster_product Purification & Characterization Aminopyridine Aminopyridine Condensation_Cyclization Condensation_Cyclization Aminopyridine->Condensation_Cyclization Three_Carbon_Synthon Three_Carbon_Synthon Three_Carbon_Synthon->Condensation_Cyclization Crude_Product Crude_Product Condensation_Cyclization->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product Spectroscopic_Verification Spectroscopic_Verification Pure_Product->Spectroscopic_Verification Structural Confirmation

Caption: Generalized synthetic workflow for this compound.

Following synthesis, rigorous purification, typically by recrystallization or column chromatography, is essential. The identity and purity of the final compound must then be confirmed by a suite of spectroscopic techniques.

Spectroscopic Characterization

Spectroscopic analysis provides the fingerprint of a molecule, confirming its structure and purity. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group. The coupling patterns (doublets, triplets, etc.) will reveal the connectivity of the protons in the two rings. For example, in related naphthyridine derivatives, the protons on the pyridine ring often appear at lower field (higher ppm) due to the deshielding effect of the nitrogen atom.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal. The chemical shifts of the other carbons will provide further confirmation of the ring structure.[7][8][9]

Table 1: Predicted Spectroscopic Data for this compound

ParameterPredicted Value/Range
¹H NMR Chemical Shifts (ppm)Aromatic region (δ 7.0-9.0), NH proton (δ >10)
¹³C NMR Chemical Shifts (ppm)Carbonyl carbon (δ >160), Aromatic carbons (δ 110-150)
Key IR Absorptions (cm⁻¹)N-H stretch (~3200), C=O stretch (~1650), C=C/C=N stretches (1600-1400)
UV-Vis λmax (nm)Multiple bands in the UV region, characteristic of heteroaromatic systems
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the coupling constants to establish proton connectivity. Assign the signals in both spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:

  • N-H stretch: A broad peak typically in the region of 3200 cm⁻¹, indicative of the amide N-H group.

  • C=O stretch: A strong, sharp peak around 1650 cm⁻¹, characteristic of the lactam carbonyl group.

  • C=C and C=N stretches: A series of peaks in the 1600-1400 cm⁻¹ region, corresponding to the aromatic rings.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[10]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the naphthyridinone core is expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be sensitive to the solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).[12][13]

Fundamental Physicochemical Properties

Melting Point and Thermal Analysis

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range suggests a pure compound. For this compound, a predicted melting point is in the range of 290-291 °C.

Differential Scanning Calorimetry (DSC) can provide more detailed information about the thermal behavior of the compound, including the detection of polymorphs, which are different crystalline forms of the same compound that can have different physicochemical properties.[14][15]

Experimental Protocol: Melting Point and DSC
  • Melting Point: Determine the melting point using a standard melting point apparatus.

  • DSC Analysis:

    • Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak.

Solubility

Solubility is a critical parameter in drug development, as it directly impacts bioavailability. The solubility of this compound should be determined in both aqueous and organic solvents.

Experimental Protocol: Kinetic Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values. This is crucial for understanding its behavior in biological systems, as ionization affects solubility, permeability, and receptor binding. This compound has both acidic (amide N-H) and basic (pyridine nitrogen) centers. A predicted pKa value for the acidic proton is approximately 11.27.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).[16][17][18][19][20]

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) and strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region or by analyzing the derivative of the titration curve to find the inflection points.

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross cell membranes. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, taking into account all ionized and unionized forms.

Experimental Protocol: LogD Determination by Shake-Flask Method
  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4), and pre-saturate each phase with the other.[21][22][23][24][25]

  • Partitioning: Dissolve a known amount of the compound in one of the phases, then add a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solid-State Characterization: Crystal Structure

Experimental Workflow: X-ray Crystallography

Crystallography_Workflow Crystal_Growth Crystal_Growth Data_Collection Data_Collection Crystal_Growth->Data_Collection Mounting & X-ray Diffraction Structure_Solution Structure_Solution Data_Collection->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Model Building Final_Structure Final_Structure Structure_Refinement->Final_Structure Validation

Caption: Key stages in determining a single-crystal X-ray structure.

Conclusion: A Foundation for Rational Drug Design

The comprehensive physicochemical characterization of this compound is a critical endeavor for any research program centered on this scaffold. The data generated from the protocols outlined in this guide will provide a robust foundation for understanding its behavior and for making informed decisions in the design and development of new drug candidates. By systematically investigating its spectroscopic, thermal, solubility, ionization, and lipophilicity properties, researchers can unlock the full potential of this valuable heterocyclic core.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Discovery of Novel Biological Targets for 1,7-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridin-2(1H)-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Despite this therapeutic promise, the direct molecular targets for many compounds based on this core remain elusive. This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate novel biological targets for this compound and its analogs. Moving beyond a mere listing of techniques, this document elucidates the causal logic behind experimental choices, integrating cutting-edge chemical proteomics, computational prediction, and rigorous biochemical validation to create a self-validating workflow for target deconvolution.

Introduction: The Therapeutic Potential and Uncharted Territory of this compound

Naphthyridines, as a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in drug discovery.[2] Various isomers and their derivatives have been shown to modulate key signaling pathways implicated in disease. For instance, certain naphthyridine derivatives have been found to inhibit kinases such as p38 MAP kinase, which is a central regulator of inflammatory responses.[1] Others have demonstrated antagonistic activity at G protein-coupled receptors like the tachykinin NK1 receptor, which is involved in pain and inflammation.[1]

The this compound core is particularly intriguing due to its synthetic tractability and the diverse biological activities of its derivatives. These include potent anticancer properties, with some analogs inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1] However, a significant knowledge gap exists in understanding the direct molecular interactions that underpin these phenotypic effects. Identifying the specific protein targets of this compound is a critical step in optimizing its therapeutic potential, enabling structure-based drug design, and predicting potential off-target effects.

This guide outlines a multi-pronged approach to bridge this gap, combining unbiased, discovery-oriented techniques with hypothesis-driven validation methods. We will detail a systematic workflow, from the synthesis of chemical probes to the bioinformatic analysis of proteomics data and the ultimate confirmation of target engagement and function.

A Multi-Pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, integrating complementary approaches provides a more comprehensive and validated picture of a small molecule's interactions within the complex cellular environment. Our proposed strategy is built on three pillars:

  • Computational Target Prediction: To generate initial hypotheses and narrow the field of potential targets.

  • Affinity-Based Chemical Proteomics: To directly identify binding partners in a native biological context.

  • Biochemical and Cellular Validation: To confirm direct binding and elucidate the functional consequences of the interaction.

Below is a Graphviz diagram illustrating this integrated workflow:

Target_ID_Workflow cluster_computational Computational Prediction cluster_proteomics Affinity-Based Proteomics cluster_validation Hit Validation comp_start This compound Structure docking Molecular Docking & Pharmacophore Modeling comp_start->docking ml_models Machine Learning Models (QSAR) comp_start->ml_models hypothesis Hypothesized Targets docking->hypothesis ml_models->hypothesis probe_synth Probe Synthesis: Functionalization & Biotinylation pull_down Affinity Pull-Down Assay probe_synth->pull_down ms_analysis LC-MS/MS Analysis pull_down->ms_analysis data_analysis Bioinformatics Data Analysis: Protein Identification & Scoring ms_analysis->data_analysis biophysical Biophysical Assays (SPR, TSA) final_target Validated Biological Target(s) biophysical->final_target cell_based Cell-Based Target Engagement & Functional Assays cell_based->final_target data_analysis->hypothesis hypothesis->biophysical Confirm Direct Binding hypothesis->cell_based Assess Functional Relevance

Caption: Integrated workflow for target identification of this compound.

Computational Target Prediction: Generating Initial Hypotheses

Before embarking on extensive experimental work, in silico methods can provide valuable insights into potential protein targets based on the structure of this compound.[3] This approach is cost-effective and can help prioritize experimental efforts.

Molecular Docking and Pharmacophore Modeling

Molecular docking simulations predict the preferred orientation of a small molecule when bound to a protein target. By screening libraries of known protein structures, we can identify proteins with binding pockets that are complementary to the this compound scaffold.

Rationale: The principle behind molecular docking is to find the optimal binding geometry between a ligand and a receptor, which is energetically favorable. A high docking score suggests a potentially strong interaction.

Protocol:

  • Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software.

  • Select a Target Library: Utilize a database of protein structures, such as the Protein Data Bank (PDB), focusing on classes of proteins known to be targeted by similar heterocyclic compounds (e.g., kinases, polymerases).

  • Perform Docking: Use docking software (e.g., AutoDock, Glide) to systematically screen the this compound against the selected protein library.

  • Analyze Results: Rank the protein targets based on their docking scores and analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Machine Learning and QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can predict the biological activity of a compound based on its physicochemical properties.[4] By training models on datasets of compounds with known targets, we can predict potential targets for this compound.

Rationale: These models learn the complex relationships between chemical structures and their biological activities. If a model trained on known kinase inhibitors predicts a high probability of kinase inhibition for this compound, this provides a strong hypothesis.

Workflow:

  • Data Collection: Curate datasets of small molecules with known biological targets, particularly for kinases and other enzyme families.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors for all compounds in the dataset, including this compound.

  • Model Training and Validation: Train machine learning models (e.g., Support Vector Machines, Random Forests) on the curated datasets and validate their predictive performance.

  • Target Prediction: Use the validated models to predict the probability of this compound interacting with various protein targets.

Affinity-Based Chemical Proteomics: Direct Identification of Binding Partners

This experimental approach is the cornerstone of modern target deconvolution. It involves using a modified version of the small molecule as a "bait" to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

Synthesis of a Biotinylated this compound Probe

To perform an affinity pull-down, the small molecule needs to be functionalized with a linker and an affinity tag, most commonly biotin, due to its incredibly strong and specific interaction with streptavidin.

Rationale: The key is to attach the linker and biotin at a position on the this compound scaffold that does not interfere with its binding to its protein target(s). Structure-activity relationship (SAR) data, if available, can guide this choice. In the absence of SAR, positions that are synthetically accessible and directed away from potential interaction motifs are chosen.

Hypothetical Protocol for Probe Synthesis:

  • Linker Attachment: React the functionalized this compound with a bifunctional linker, such as one containing an N-hydroxysuccinimide (NHS) ester at one end and a terminal alkyne or azide at the other for subsequent "click" chemistry.

  • Biotinylation: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin molecule containing the complementary functional group. This "click" chemistry approach is highly efficient and bioorthogonal.

  • Purification and Characterization: Purify the final biotinylated probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity via mass spectrometry and NMR.

Affinity Pull-Down Assay

This assay uses the biotinylated probe to isolate its binding partners from a cell lysate.

Rationale: The high affinity of the biotin tag for streptavidin-coated beads allows for the efficient capture of the probe along with any proteins that are bound to it. By comparing the proteins pulled down with the probe to those that bind non-specifically to the beads, we can identify potential targets.

Step-by-Step Protocol:

  • Cell Culture and Lysis: Culture relevant human cells (e.g., a cancer cell line where a phenotypic effect has been observed) and prepare a whole-cell lysate under non-denaturing conditions to preserve protein-protein interactions.

  • Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe. A crucial control is to have a parallel incubation that includes an excess of the non-biotinylated ("free") this compound. This will serve as a competitor to distinguish specific from non-specific binding.

  • Capture with Streptavidin Beads: Add streptavidin-coated magnetic or agarose beads to the lysate-probe mixture and incubate to allow the biotinylated probe (and its bound proteins) to bind to the beads.[5]

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion, where the proteins are digested into peptides with trypsin directly on the beads.

  • Sample Preparation for Mass Spectrometry: Collect the resulting peptides and prepare them for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a Graphviz diagram illustrating the affinity pull-down workflow:

Pull_Down_Workflow start Cell Lysate (Complex Protein Mixture) incubation Incubate with Biotinylated Probe start->incubation competition Control: Incubate with Probe + Excess Free Compound start->competition capture Capture with Streptavidin Beads incubation->capture competition->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute and Digest Bound Proteins wash->elution ms Analyze Peptides by LC-MS/MS elution->ms

Caption: Workflow for an affinity pull-down assay using a biotinylated probe.

Mass Spectrometry and Data Analysis

LC-MS/MS analysis will identify and quantify the peptides from the pull-down experiment.

Rationale: By comparing the abundance of each identified protein in the probe-treated sample versus the competitor-treated control, we can identify proteins that are specifically enriched by the probe.

Bioinformatics Workflow:

  • Peptide Identification: The raw mass spectrometry data is processed using a search engine (e.g., Mascot, Sequest) to match the experimental tandem mass spectra against a protein sequence database.[6][7]

  • Protein Quantification: Label-free quantification (LFQ) methods are used to determine the relative abundance of each identified protein in the different experimental conditions.

  • Statistical Analysis: Perform statistical tests to identify proteins that are significantly enriched in the probe pull-down compared to the control. A volcano plot is a common way to visualize these results.

  • Hit Prioritization: Rank the potential protein targets based on their statistical significance and fold-enrichment.

Hit Validation: From Potential to Confirmed Targets

The list of "hits" from the chemical proteomics screen must be rigorously validated to confirm that they are bona fide targets of this compound. This involves orthogonal assays that do not rely on the biotinylated probe.[8]

Biophysical Assays for Direct Binding

These methods confirm a direct physical interaction between the unmodified this compound and the putative target protein.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of the small molecule to a purified, immobilized protein target in real-time, providing kinetic data (on- and off-rates) and the binding affinity (KD).

  • Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the thermal stability of a protein upon ligand binding. A shift in the melting temperature of the protein in the presence of the compound indicates a direct interaction.[9]

AssayPrincipleOutput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.Binding affinity (KD), on-rate (ka), off-rate (kd).
Thermal Shift Assay (TSA) Monitors protein unfolding with a fluorescent dye as temperature increases.Change in melting temperature (ΔTm).
Cell-Based Target Engagement and Functional Assays

These assays determine if the compound engages the target protein in a cellular context and modulates its function.

  • Cellular Thermal Shift Assay (CETSA): This is an in-cell version of the TSA. Intact cells are treated with the compound, then heated. The principle is that a protein bound to the compound will be stabilized and remain soluble at higher temperatures compared to the unbound protein. The amount of soluble protein at different temperatures is typically measured by Western blot.

  • Target-Specific Functional Assays: Depending on the identity of the validated target, specific functional assays should be employed. For example:

    • If the target is a kinase , an in vitro kinase assay can be used to measure the inhibition of its enzymatic activity. In cells, a Western blot for a known downstream phosphorylation substrate can be performed.

    • If the target is a transcription factor , a reporter gene assay can be used to measure changes in its transcriptional activity.

Conclusion

The discovery of novel biological targets for this compound holds the key to unlocking its full therapeutic potential. The integrated, multi-pronged strategy outlined in this guide provides a robust and scientifically rigorous framework for this endeavor. By combining the predictive power of computational methods with the direct evidence from affinity-based chemical proteomics and the conclusive confirmation from biophysical and cell-based validation assays, researchers can move from a promising chemical scaffold to a well-characterized drug candidate with a clear mechanism of action. This systematic approach not only accelerates the drug discovery process but also builds a solid foundation of knowledge for future optimization and clinical development.

References

An In-Depth Technical Guide to the 1,7-Naphthyridin-2(1H)-one Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a class of heterocyclic aromatic compounds, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the core structure of 1,7-naphthyridin-2(1H)-one, focusing on its synthesis, fundamental chemical properties, and its significance as a pharmacophore in drug discovery.

Introduction to the 1,7-Naphthyridine Scaffold

Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with distinct electronic and steric properties. The 1,7-naphthyridine framework is one of these isomers and serves as a crucial building block for a variety of biologically active molecules. The introduction of a carbonyl group at the 2-position, resulting in this compound, further enhances the structural and electronic diversity, providing a versatile platform for the development of novel therapeutic agents.

Derivatives of the broader naphthyridine class have shown a wide range of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system.[1] For instance, certain 1,7-naphthyridine derivatives have demonstrated potential as anticancer agents by targeting pathways such as the Wnt signaling pathway.[1] Others have shown promise as anti-inflammatory agents through the inhibition of p38 MAP kinase.[1]

Synthesis of the this compound Core

The construction of the this compound core can be achieved through a multi-step synthetic sequence, a classic example of which involves the cyclization of a substituted pyridine precursor. A key historical synthesis provides a foundational understanding of this process.[2]

This synthetic approach commences with the oxidation of 3-nitro-4-picoline to yield 3-nitro-4-pyridinecarboxaldehyde. This aldehyde then undergoes a condensation reaction with malonic acid to form β-(3-nitro-4-pyridyl)-acrylic acid. Subsequent reduction of the nitro group to an amine affords β-(3-amino-4-pyridyl)-acrylic acid, the crucial precursor for the final cyclization step. The intramolecular condensation of this amino-acrylic acid derivative leads to the formation of the desired this compound, which exists in tautomeric equilibrium with its 2-hydroxy-1,7-naphthyridine form.[2]

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

While various modifications exist, a general protocol for the cyclization of β-(3-amino-4-pyridyl)-acrylic acid is as follows:

  • Reaction Setup: The β-(3-amino-4-pyridyl)-acrylic acid is suspended in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Cyclization: The mixture is heated to reflux for a specified period, typically several hours, to effect intramolecular condensation and ring closure. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified, often through recrystallization from a suitable solvent (e.g., ethanol or water), to yield the pure this compound.

The rationale behind using a high-boiling point solvent is to provide the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization, which involves the formation of a new six-membered ring. The choice of purification method is critical to remove any unreacted starting material and potential side products.

Physicochemical Properties

The this compound core is a light yellow to yellow solid with a melting point in the range of 290-291 °C.[3] Key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₆N₂O--INVALID-LINK--
Molecular Weight146.15 g/mol --INVALID-LINK--
Melting Point290-291 °C[3]
pKa (Predicted)11.27 ± 0.20[3]
LogP (Predicted)0.9231--INVALID-LINK--

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyridone rings. The chemical shifts and coupling constants of these protons provide crucial information about their connectivity and the overall structure of the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display resonances for the eight carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon of the pyridone ring, typically in the downfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the lactam group is expected, typically in the region of 1650-1700 cm⁻¹. Additionally, N-H stretching vibrations from the lactam and C-H stretching and bending vibrations from the aromatic rings will be present.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be observed at an m/z value corresponding to the molecular weight of this compound (146.15).

Chemical Reactivity and Stability

The reactivity of the this compound core is influenced by the presence of both a pyridine and a pyridone ring.

Caption: Potential reactivity sites of the this compound core.

  • Tautomerism: The this compound core exists in a tautomeric equilibrium with its 2-hydroxy-1,7-naphthyridine form. The position of this equilibrium can be influenced by factors such as the solvent and the presence of substituents.

  • N-Functionalization: The nitrogen atom at the 1-position (N1) is nucleophilic and can readily undergo reactions such as alkylation and acylation, allowing for the introduction of various substituents at this position.

  • Electrophilic Substitution: The aromatic rings are susceptible to electrophilic substitution reactions, although the pyridine ring is generally less reactive than a benzene ring due to the electron-withdrawing nature of the nitrogen atom. The position of substitution will be directed by the existing ring substituents and the electronic properties of the bicyclic system.

  • Nucleophilic Substitution: The pyridone ring can be activated for nucleophilic attack, particularly at the carbonyl carbon. The hydroxyl group in the 2-hydroxy tautomer can also be converted into a good leaving group to facilitate nucleophilic substitution at the C2 position.

The molecule is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing or reducing agents.

Biological Significance and Applications in Drug Discovery

The this compound core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it an attractive starting point for the design of new drugs.

The diverse biological activities of 1,7-naphthyridine derivatives highlight the potential of this scaffold in various therapeutic areas:

  • Anticancer Activity: As mentioned, derivatives have shown cytotoxicity against various cancer cell lines.[1] The planar nature of the fused ring system allows for potential intercalation with DNA, while various substituents can be introduced to interact with specific enzymatic pockets.

  • Anti-inflammatory Activity: The ability of certain derivatives to inhibit key inflammatory mediators like p38 MAP kinase underscores their potential for treating inflammatory diseases.[1]

  • Central Nervous System (CNS) Activity: The scaffold has been explored for its potential in treating CNS disorders, with some derivatives acting as antagonists for receptors like the tachykinin NK1 receptor.[1]

Biological_Applications Core This compound Core Anticancer Anticancer Agents (e.g., Wnt pathway inhibitors) Core->Anticancer AntiInflammatory Anti-inflammatory Agents (e.g., p38 MAP kinase inhibitors) Core->AntiInflammatory CNS CNS-Active Agents (e.g., NK1 receptor antagonists) Core->CNS

Caption: Major areas of biological investigation for 1,7-naphthyridine derivatives.

The development of new synthetic methodologies and a deeper understanding of the structure-activity relationships (SAR) of this compound derivatives will continue to drive the discovery of novel drug candidates based on this versatile core structure.

Conclusion

The this compound core represents a fundamentally important heterocyclic system with a rich chemical landscape and significant potential for applications in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The physicochemical and spectroscopic properties provide the necessary foundation for its characterization and the design of new derivatives. The inherent reactivity of the scaffold allows for a wide range of chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. As research in this area continues, the this compound core is poised to remain a valuable platform for the development of next-generation medicines.

References

Preliminary In Vitro Evaluation of 1,7-Naphthyridin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] These nitrogen-containing bicyclic systems have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[4][5][6][7][8] Specifically, the 1,7-naphthyridin-2(1H)-one derivatives have garnered considerable interest due to their demonstrated efficacy as inhibitors of key cellular targets like Poly(ADP-ribose) polymerase (PARP) and various kinases, which are pivotal in disease pathways such as oncology and inflammation.[9][10][11][12]

This guide provides an in-depth technical overview of the preliminary in vitro evaluation of novel this compound derivatives. As a senior application scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and yield meaningful data for early-stage drug discovery. We will delve into the critical assays for assessing cytotoxicity and enzyme inhibition, providing a framework for researchers, scientists, and drug development professionals to confidently evaluate this promising class of compounds.

Part 1: Foundational Assessment - Cytotoxicity Profiling

A crucial initial step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. This foundational assessment helps to identify the concentration range at which the compound exhibits biological activity and to distinguish between targeted pharmacological effects and general toxicity. The MTT assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[13][14][15][16]

The Scientific Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the metabolic activity of living cells.[14] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[16] By solubilizing these crystals and measuring the absorbance of the resulting solution, we can quantify the effect of our this compound derivatives on cell viability.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure data integrity through the inclusion of appropriate controls and adherence to best practices.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Cell_Harvest 2. Harvest & Count Cell_Culture->Cell_Harvest Cell_Seeding 3. Seed into 96-well plate Cell_Harvest->Cell_Seeding Add_Compound 5. Add compounds to wells Cell_Seeding->Add_Compound Compound_Prep 4. Prepare serial dilutions of 1,7-naphthyridinone derivatives Compound_Prep->Add_Compound Incubation 6. Incubate for 24-72 hours Add_Compound->Incubation Add_MTT 7. Add MTT reagent Incubation->Add_MTT Incubate_MTT 8. Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer 9. Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 10. Read absorbance (e.g., at 570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability 11. Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve 12. Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 13. Determine IC50 value Plot_Curve->Determine_IC50

Caption: A comprehensive workflow for assessing the cytotoxicity of this compound derivatives using the MTT assay.

Detailed Protocol for Cytotoxicity Assessment

Materials:

  • This compound derivatives

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, HL-60)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a buffered SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to ensure viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used).

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • From this curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Part 2: Mechanistic Insights - Enzyme Inhibition Assays

Many this compound derivatives exert their therapeutic effects by inhibiting specific enzymes.[17][18] For instance, they have shown promise as inhibitors of PARP1, a key enzyme in DNA repair, and various protein kinases involved in cell signaling.[9][10][11][19] Therefore, a direct assessment of their inhibitory activity against a relevant enzyme target is a critical next step.

Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[17] The fundamental principle involves incubating the enzyme with the inhibitor and then initiating the reaction by adding the substrate.[18] The rate of the reaction is monitored over time, typically by measuring the formation of a product or the depletion of a substrate.[20] By comparing the reaction rates at different inhibitor concentrations, the potency of the inhibitor (often expressed as the IC50 value) can be determined.[21]

General Workflow for an Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Buffer 1. Prepare assay buffer Prepare_Enzyme 2. Prepare enzyme solution Prepare_Buffer->Prepare_Enzyme Prepare_Substrate 3. Prepare substrate solution Prepare_Buffer->Prepare_Substrate Prepare_Inhibitor 4. Prepare serial dilutions of 1,7-naphthyridinone derivatives Prepare_Buffer->Prepare_Inhibitor Add_Enzyme_Inhibitor 5. Add enzyme and inhibitor to microplate wells Prepare_Inhibitor->Add_Enzyme_Inhibitor Pre_Incubate 6. Pre-incubate Add_Enzyme_Inhibitor->Pre_Incubate Add_Substrate 7. Initiate reaction by adding substrate Pre_Incubate->Add_Substrate Monitor_Reaction 8. Monitor reaction kinetically Add_Substrate->Monitor_Reaction Calculate_Rate 9. Calculate reaction rates Monitor_Reaction->Calculate_Rate Plot_Inhibition 10. Plot % inhibition vs. [Inhibitor] Calculate_Rate->Plot_Inhibition Determine_IC50 11. Determine IC50 value Plot_Inhibition->Determine_IC50

Caption: A generalized workflow for determining the inhibitory activity of this compound derivatives against a target enzyme.

Detailed Protocol for a PARP1 Inhibition Assay (as an Exemplar)

Materials:

  • Recombinant human PARP1 enzyme

  • This compound derivatives

  • PARP1 assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Histone H1 (as a substrate for PARP1)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Coat a streptavidin-coated 96-well plate with Histone H1 by incubating with a solution of Histone H1 in PBS overnight at 4°C.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.

  • Enzyme Inhibition Reaction:

    • In a separate plate, prepare the reaction mixture by adding the PARP1 assay buffer, PARP1 enzyme, and varying concentrations of the this compound derivatives. Include a no-inhibitor control.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Transfer the enzyme-inhibitor mixture to the histone-coated plate.

    • Initiate the PARPylation reaction by adding biotinylated NAD+.

    • Incubate the plate for a defined time (e.g., 1 hour) at 37°C.

  • Detection and Quantification:

    • Wash the plate to remove unreacted components.

    • Add an HRP-conjugated anti-biotin antibody to each well and incubate to allow binding to the biotinylated PARPylated histones.

    • Wash the plate again to remove unbound antibody.

    • Add the TMB substrate and incubate until a color develops.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each concentration of the derivative compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Data Presentation and Interpretation

For a clear and comparative analysis of the preliminary in vitro data, the results should be summarized in a structured table.

Table 1: In Vitro Biological Activity of this compound Derivatives

Compound IDCytotoxicity (HeLa, IC50, µM)Cytotoxicity (MCF-7, IC50, µM)Target Enzyme Inhibition (e.g., PARP1, IC50, µM)
NAPH-00115.2 ± 1.822.5 ± 2.10.8 ± 0.1
NAPH-0028.7 ± 0.912.1 ± 1.30.3 ± 0.05
NAPH-003> 50> 5025.6 ± 3.4
Control (e.g., Olaparib)5.4 ± 0.67.8 ± 0.90.01 ± 0.002

Data are presented as mean ± standard deviation from at least three independent experiments.

The interpretation of this data requires careful consideration of the relationship between cytotoxicity and target enzyme inhibition. A potent enzyme inhibitor with significantly lower cellular cytotoxicity may indicate poor cell permeability or rapid metabolism. Conversely, a compound with potent cytotoxicity and correspondingly potent enzyme inhibition suggests that the observed cellular effect is likely mediated through the target enzyme. For instance, NAPH-002 in the example table shows promising on-target activity.

Conclusion and Future Directions

The preliminary in vitro evaluation of this compound derivatives through cytotoxicity and enzyme inhibition assays provides the foundational data necessary to guide further drug discovery efforts. The protocols outlined in this guide are designed to be robust and to generate high-quality, interpretable data. Promising lead compounds identified through this initial screening can then be advanced to more complex cellular assays, such as mechanism of action studies, cell cycle analysis, and apoptosis assays, to further elucidate their therapeutic potential.[22] Ultimately, a thorough and methodologically sound in vitro evaluation is paramount for the successful development of novel this compound-based therapeutics.

References

The Vanguard of Innovation: A Technical Guide to the Synthesis and Biological Evaluation of Substituted 1,7-Naphthyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,7-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, a core molecular framework that is recurrent in a multitude of biologically active compounds. This guide provides an in-depth exploration of a specific, high-value subclass: substituted 1,7-naphthyridin-2(1H)-ones. We will dissect the synthetic rationale for their construction, detail the protocols for their biological characterization, and elucidate the mechanisms that underpin their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and actionable experimental designs.

The 1,7-Naphthyridin-2(1H)-one Core: A Strategic Overview

Naphthyridines, as diazanaphthalenes, exist in six isomeric forms, each offering a unique spatial arrangement of nitrogen atoms that dictates its electronic properties and potential for vectoral interactions with biological targets. The this compound scaffold is of particular interest due to its structural resemblance to other key pharmacophores, enabling it to function as a potent inhibitor for a range of enzyme families, including Poly(ADP-ribose) polymerases (PARPs), various kinases, and phosphodiesterases (PDEs).[1][2] The lactam moiety (the -one portion) provides a crucial hydrogen bond donor-acceptor site, often anchoring the molecule within an enzyme's active site. Substitutions at various positions on the bicyclic ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the this compound core can be approached through several strategic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Historically, the Friedländer annulation and related condensation reactions have been the cornerstone of naphthyridine synthesis.[1]

Foundational Synthesis via Cyclization

A classic and illustrative approach involves the cyclization of a functionalized pyridine precursor. One of the earliest documented methods provides a clear blueprint for constructing the basic 2-hydroxy-1,7-naphthyridine, the keto-enol tautomer of the target scaffold.[2]

The causality behind this strategy lies in forming the second ring (the pyridinone) onto a pre-existing pyridine ring. This is achieved by reacting a 3-amino-4-pyridyl derivative with a molecule containing a reactive methylene group, which can then undergo intramolecular cyclization.

Conceptual Workflow: Synthesis of this compound

cluster_prep Precursor Preparation cluster_cyclization Core Formation Picoline 3-Nitro-4-picoline Aldehyde 3-Nitro-4-pyridine- carboxaldehyde Picoline->Aldehyde SeO₂ Oxidation AcrylicAcid β-(3-Nitro-4-pyridyl)- acrylic acid Aldehyde->AcrylicAcid Malonic Acid Condensation AminoAcid β-(3-Amino-4-pyridyl)- acrylic acid AcrylicAcid->AminoAcid Reduction Naphthyridinone 2-Hydroxy-1,7-naphthyridine (this compound) AminoAcid->Naphthyridinone Intramolecular Cyclization

Caption: Foundational synthesis of the this compound core.

Protocol: Synthesis of 2-Hydroxy-1,7-naphthyridine

This protocol is adapted from foundational literature and serves as a proof-of-concept for scaffold construction.[2] Modern adaptations would focus on improving yields and purification efficiency through advanced catalytic and chromatographic techniques.

  • Step 1: Oxidation. 3-Nitro-4-picoline is oxidized using selenium dioxide to yield 3-nitro-4-pyridinecarboxaldehyde.

  • Step 2: Condensation. The resulting aldehyde is condensed with malonic acid to form β-(3-nitro-4-pyridyl)-acrylic acid.

  • Step 3: Reduction. The nitro group of the acrylic acid derivative is reduced to an amine, yielding β-(3-amino-4-pyridyl)-acrylic acid. This step is critical as it installs the nucleophilic amine necessary for the final cyclization.

  • Step 4: Cyclization. The β-(3-amino-4-pyridyl)-acrylic acid is heated, promoting an intramolecular condensation reaction to close the second ring, forming 2-hydroxy-1,7-naphthyridine.

Biological Evaluation: From Target to Therapeutic Effect

The true value of the this compound scaffold is realized through its diverse biological activities. The following sections detail the evaluation of these compounds against key therapeutic targets, complete with validated experimental protocols.

General Workflow for Biological Evaluation

cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action Compound Synthesized This compound Derivative EnzymeAssay Biochemical Assay (e.g., PARP1, Kinase) Compound->EnzymeAssay IC50 Determine IC₅₀ EnzymeAssay->IC50 CellAssay Cell-Based Assay (e.g., Cytotoxicity - MTT) IC50->CellAssay CC50 Determine CC₅₀ CellAssay->CC50 WesternBlot Target Engagement (e.g., Western Blot for PAR levels) CC50->WesternBlot Pathway Confirm Mechanism of Action WesternBlot->Pathway

Caption: A tiered workflow for the biological evaluation of novel compounds.

Target Class 1: PARP Inhibition and Synthetic Lethality

A prominent application of 1,7-naphthyridin-2(1H)-ones is as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of DNA single-strand breaks (SSBs).[3] In cancers with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of SSBs, which collapse replication forks into toxic double-strand breaks (DSBs).[4] Since the HR pathway is deficient, these DSBs cannot be repaired, leading to cell death through a concept known as "synthetic lethality".[4]

The mechanism is twofold:

  • Catalytic Inhibition: The inhibitor, mimicking the nicotinamide portion of the NAD+ substrate, binds to the catalytic pocket of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This blocks the recruitment of other DNA repair proteins.[3][5]

  • PARP Trapping: The inhibitor not only blocks catalysis but also "traps" the PARP1 enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription.[6][7]

Mechanism: PARP Inhibition Leading to Synthetic Lethality

cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds to DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse leads to PAR PAR Chain Synthesis PARP1->PAR catalyzes Repair Base Excision Repair (BER) PAR->Repair recruits Repair->SSB repairs Survival Survival DSB->Survival leads to Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis leads to HR Homologous Recombination (HR) HR->DSB repairs Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 blocks & traps HealthyCell Healthy Cell (HR Proficient) HealthyCell->HR uses CancerCell Cancer Cell (HR Deficient) CancerCell->HR cannot use

Caption: The mechanism of synthetic lethality via PARP1 inhibition.

This assay quantifies the catalytic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins.

  • Plate Coating: Coat a 96-well white opaque plate with 50 µL of histone mixture per well. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBST buffer. Block wells with 200 µL of Blocking Buffer for at least 90 minutes at room temperature.

  • Inhibitor Addition: Prepare serial dilutions of the test this compound compound (e.g., in DMSO). Add 2.5 µL of the inhibitor dilutions to the designated wells. Add vehicle control (DMSO) to "Positive Control" wells.

  • Reaction Initiation: Prepare a Master Mix containing PARP assay buffer, PARP substrate (biotinylated NAD+), and activated DNA. Add 12.5 µL of Master Mix to all wells except the "Blank". Add diluted PARP1 enzyme (e.g., 0.33 ng/µL) to all wells except the "Blank". Incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add 50 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes.

  • Signal Generation: Wash the plate. Add 50 µL of a chemiluminescent substrate (e.g., ECL substrate) to each well.

  • Data Acquisition: Immediately measure chemiluminescence using a microplate reader.

  • Analysis: Subtract the background ("Blank") reading. Calculate the percent inhibition relative to the "Positive Control". Plot percent inhibition versus the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Target Class 2: Kinase and Phosphodiesterase Inhibition

The 1,7-naphthyridine scaffold is also a potent inhibitor of various protein and lipid kinases, as well as phosphodiesterases (PDEs), which are crucial regulators of cell signaling.[2]

  • p38 MAP Kinase: A key enzyme in the inflammatory response pathway. Inhibition of p38 can reduce the production of pro-inflammatory cytokines like TNF-α.[1]

  • PIP4K2A: A lipid kinase implicated in tumor suppression. Selective inhibitors are sought for cancer therapy.

  • Phosphodiesterase 4 (PDE4): This enzyme degrades the second messenger cyclic AMP (cAMP). Inhibiting PDE4 increases intracellular cAMP levels, which has anti-inflammatory effects.

This assay measures p38 activity by immunoprecipitating the kinase and then detecting its ability to phosphorylate a known substrate, ATF-2.

  • Cell Lysis: Culture cells (e.g., NIH-3T3) and treat with a known p38 activator (e.g., UV radiation, anisomycin) and/or the test inhibitor. Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP): Add Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody beads to the cell lysates. Incubate overnight at 4°C with gentle rocking to selectively pull down activated p38.

  • Kinase Reaction: Pellet the beads by centrifugation and wash twice with kinase buffer. Resuspend the pellet in 50 µL of kinase buffer supplemented with 200 µM ATP and 1 µg of ATF-2 fusion protein substrate. Incubate for 30 minutes at 30°C.

  • Termination: Stop the reaction by adding 25 µL of 3X SDS Sample Buffer and boiling for 5 minutes.

  • Western Blotting: Separate the proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (e.g., Phospho-ATF-2 (Thr71) Antibody). Follow with an appropriate HRP-conjugated secondary antibody.

  • Analysis: Visualize the bands using a chemiluminescent substrate. The intensity of the phosphorylated ATF-2 band is directly proportional to the p38 kinase activity. Compare the band intensity in inhibitor-treated samples to the control to determine the extent of inhibition.

Cellular Cytotoxicity Assessment

A crucial step in evaluating any potential therapeutic is to determine its effect on cell viability. The MTT assay is a standard colorimetric method for this purpose.

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator, allowing viable cells to convert the MTT to formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the logarithm of compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Presentation and Structure-Activity Relationships (SAR)

Systematic evaluation of substituted analogues is key to optimizing a lead compound. While extensive SAR data for the this compound core is proprietary or still emerging, we can infer principles from related scaffolds. For instance, in a series of 1,6-naphthyridin-2(1H)-one c-Src kinase inhibitors, the introduction of basic aliphatic side chains at the 7-position was found to be critical for high potency.[8] This highlights the importance of this position for exploring interactions with the solvent-exposed region of the kinase ATP-binding site.

Table 1: Representative Biological Activity of Naphthyridine Derivatives

ScaffoldTargetCompound TypePotency (IC₅₀)Reference
1,6-Naphthyridin-2(1H)-onec-Src Kinase7-amino substituted10-80 nM[8]
2,7-NaphthyridinePDE5Phenyl-substituted0.23 nM[9]

Note: Data is presented for related naphthyridine scaffolds to illustrate the potential potency of this compound class.

Conclusion and Future Directions

The substituted this compound scaffold represents a highly versatile and potent platform for the development of novel therapeutics. Its synthetic accessibility, coupled with its ability to potently inhibit key enzymes like PARP1 and various kinases, makes it an area of intense research interest. The experimental protocols detailed in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of new chemical entities based on this core. Future work will undoubtedly focus on the generation of large, diverse libraries of these compounds to perform extensive SAR studies, leading to the identification of next-generation inhibitors with enhanced potency, improved selectivity, and optimized drug-like properties for clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,7-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The naphthyridine framework, a family of diazanaphthalenes, represents a "privileged scaffold" in medicinal chemistry and drug discovery. These bicyclic heterocyclic compounds, composed of two fused pyridine rings, are central to numerous biologically active molecules.[1][2] Among the various isomers, the 1,7-naphthyridine core and its derivatives have attracted significant attention for their potential therapeutic applications. The introduction of a carbonyl group at the C2 position to form 1,7-naphthyridin-2(1H)-one creates a versatile structure that serves as a crucial building block for more complex pharmaceutical agents. This guide provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.

Section 1: Overview of Synthetic Strategies

The construction of the 1,7-naphthyridine ring system can be achieved through several synthetic routes. A classical and highly effective approach is a variation of the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine aldehyde with a compound containing a reactive α-methylene group, followed by cyclization.[3][4][5]

This application note details a robust and well-documented multi-step synthesis starting from 3-nitro-4-picoline. The key strategic steps involve the formation of a β-(3-amino-4-pyridyl)-acrylic acid intermediate, which subsequently undergoes intramolecular cyclization to yield the target compound. This pathway is advantageous due to the availability of starting materials and the reliability of each transformation.

Section 2: Experimental Protocols

This section outlines the step-by-step synthesis, starting from the preparation of a key pyridine aldehyde intermediate and culminating in the formation of the final naphthyridinone product.

Protocol 1: Synthesis of the Key Intermediate, 3-Nitro-4-pyridinecarboxaldehyde

The first critical step is the selective oxidation of the methyl group of 3-nitro-4-picoline. Selenium dioxide (SeO₂) is an effective reagent for this transformation.

Causality and Expertise: The choice of SeO₂ is based on its established efficacy in oxidizing activated methyl groups adjacent to a heteroaromatic ring. The reaction proceeds via an ene reaction followed by a[3][6]-sigmatropic rearrangement. It is crucial to control the temperature and reaction time to prevent over-oxidation to the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-4-picoline (0.1 mol) in 250 mL of dioxane.

  • Reagent Addition: Add selenium dioxide (0.11 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 101°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the black selenium precipitate through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by column chromatography on silica gel to afford 3-nitro-4-pyridinecarboxaldehyde as a solid.[4]

Protocol 2: Knoevenagel Condensation to form β-(3-Nitro-4-pyridyl)-acrylic acid

This step involves the condensation of the newly synthesized aldehyde with malonic acid to extend the carbon chain, a classic Knoevenagel condensation.

Causality and Expertise: This reaction is typically base-catalyzed. Pyridine is often used as both the solvent and the catalyst, with a small amount of piperidine added to accelerate the reaction. The mechanism involves the formation of a carbanion from malonic acid, which then attacks the aldehyde carbonyl group. Subsequent dehydration yields the desired acrylic acid derivative.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 3-nitro-4-pyridinecarboxaldehyde (0.1 mol) and malonic acid (0.12 mol) in 100 mL of pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 1 mL).

  • Reaction: Heat the mixture at 90-100°C for 3-4 hours. The progress can be monitored by observing the evolution of CO₂ (decarboxylation).

  • Work-up: After cooling, pour the reaction mixture into 500 mL of cold water. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield β-(3-nitro-4-pyridyl)-acrylic acid.[4]

Protocol 3: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine, yielding the crucial precursor for the final cyclization step.

Causality and Expertise: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction that typically does not affect other functional groups like the carboxylic acid or the pyridine ring under controlled conditions.

Step-by-Step Methodology:

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve β-(3-nitro-4-pyridyl)-acrylic acid (0.1 mol) in 200 mL of ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 g).

  • Reaction: Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi and shake at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid, β-(3-amino-4-pyridyl)-acrylic acid, is often used in the next step without further purification.[4]

Protocol 4: Intramolecular Cyclization to this compound

This is the final ring-forming step where the amino group attacks the carboxylic acid (or its activated form) in an intramolecular fashion. The product exists in tautomeric equilibrium with its 2-hydroxy form.

Causality and Expertise: This cyclization is an acid-catalyzed intramolecular condensation (lactamization). Heating in the presence of a strong acid like hydrochloric acid facilitates the dehydration and ring closure. The reaction essentially forms an amide bond within the molecule to construct the second ring of the naphthyridine system.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, suspend the crude β-(3-amino-4-pyridyl)-acrylic acid (from the previous step, approx. 0.1 mol) in 150 mL of 10% aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction proceeds.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.

  • Purification: The product, this compound, will precipitate upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.[4]

Section 3: Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 3-Nitro-4-picolineSeO₂DioxaneReflux (~101)4-660-70
2 3-Nitro-4-pyridinecarboxaldehydeMalonic Acid, PiperidinePyridine90-1003-480-90
3 β-(3-Nitro-4-pyridyl)-acrylic acidH₂, 10% Pd/CEthanolRoom Temp2-4>90 (often quantitative)
4 β-(3-Amino-4-pyridyl)-acrylic acid10% HCl (aq)WaterReflux (~100)2-375-85

Section 4: Visualization of Workflow and Mechanism

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from 3-nitro-4-picoline to the final this compound product.

G A 3-Nitro-4-picoline B 3-Nitro-4-pyridinecarboxaldehyde A->B  SeO₂, Dioxane, Reflux C β-(3-Nitro-4-pyridyl)-acrylic acid B->C  Malonic Acid, Pyridine, Piperidine D β-(3-Amino-4-pyridyl)-acrylic acid C->D  H₂ / Pd-C, EtOH E This compound D->E  10% HCl, Reflux

Caption: Multi-step synthesis of this compound.

Mechanism of Final Cyclization

The following diagram details the key steps in the acid-catalyzed intramolecular cyclization (lactamization) of the amino-acrylic acid intermediate.

G cluster_0 Acid-Catalyzed Lactamization start 1. Protonation of Carbonyl step2 2. Nucleophilic Attack by Amine start->step2 Activates Carbonyl step3 3. Proton Transfer step2->step3 Forms Tetrahedral Intermediate step4 4. Elimination of Water step3->step4 Creates Good Leaving Group (H₂O) final 5. Tautomerization step4->final Forms Naphthyridinone Ring

Caption: Mechanism for the final ring-closing reaction.

References

Application Notes & Protocols: The Use of 1,7-Naphthyridin-2(1H)-one as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them high-value targets for therapeutic intervention. The 1,7-naphthyridin-2(1H)-one core is a heterocyclic scaffold that has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth overview of the rationale behind its use, its mechanism of action, and detailed protocols for the synthesis, biochemical characterization, and cellular evaluation of this compound-based inhibitors, with a specific focus on its application against the lipid kinase PIP4K2A.

The this compound Scaffold: A Privileged Kinase-Binding Moiety

The success of a kinase inhibitor discovery program often hinges on the selection of a core chemical scaffold. The this compound structure has proven to be a highly effective framework for several reasons. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for presenting substituents into the kinase active site.

Key structural features contributing to its utility include:

  • Hinge-Binding Motif: The nitrogen at position 7 (N7) and the adjacent amide NH and carbonyl groups can form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction is a cornerstone of potency for many ATP-competitive inhibitors.[1]

  • Versatile Substitution Points: The scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, derivatives have been developed through nucleophilic substitutions and Suzuki coupling reactions to explore the structure-activity relationship (SAR).[2]

  • Favorable Physicochemical Properties: The scaffold can be modified to achieve a balance of solubility, cell permeability, and metabolic stability, which are crucial for progression from a biochemical hit to a cellularly active probe or drug candidate.

Mechanism of Action: ATP-Competitive Inhibition

The vast majority of small molecule kinase inhibitors, including those based on the this compound scaffold, function through an ATP-competitive mechanism.[3] They are designed to mimic the adenine portion of ATP and occupy the ATP-binding pocket within the kinase catalytic domain. By binding to this site, the inhibitor physically blocks ATP from entering, thereby preventing the phosphotransfer reaction that is the fundamental function of the kinase.[3]

The potency of an ATP-competitive inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[2]

ATP_Competition cluster_0 Normal Kinase Function cluster_1 Inhibition Kinase_Active Kinase Active Site ATP Binding Pocket Substrate Substrate Kinase_Active->Substrate Acts on ATP ATP ATP->Kinase_Active:f1 Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylates Kinase_Blocked Kinase Active Site ATP Binding Pocket Inhibitor 1,7-Naphthyridinone Inhibitor Inhibitor->Kinase_Blocked:f1 Competitively Binds ATP_Blocked ATP Blocked_Arrow X Blocked_Arrow->Kinase_Blocked:f1 Blocked

Mechanism of ATP-Competitive Inhibition.

Application Example: Inhibition of PIP4K2A

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that has been implicated in cancer, particularly in tumors with p53 mutations.[4][5] The this compound scaffold has been successfully utilized to develop potent and highly selective inhibitors of PIP4K2A, serving as valuable chemical probes to investigate its biological function.[4][5]

Quantitative Inhibitory Data

The inhibitory activity of a series of 1,7-naphthyridine analogues against PIP4K2A was determined using biochemical assays.[1][2] The data below highlights the potency of two lead compounds, BAY-091 and BAY-297.

Compound IDTarget KinaseAssay FormatATP ConcentrationIC50 (nM)Reference
BAY-297 PIP4K2AADP-Glo™10 µM (low)13[1]
PIP4K2AADP-Glo™250 µM (medium)69[1]
PIP4K2AHTRF10 µM (low)110[1]
PIP4K2AHTRF2 mM (high)769[1]
BAY-091 PIP4K2AADP-Glo™10 µM (low)< 10[1]

Insight: The data clearly demonstrates that the measured IC50 value is highly dependent on the ATP concentration in the assay. This is a classic hallmark of ATP-competitive inhibitors. When developing and comparing inhibitors, it is crucial to perform assays at a consistent ATP concentration, ideally near the Michaelis constant (Km) of the enzyme for ATP, to allow for meaningful comparisons.[6]

Experimental Protocols: A Validated Workflow

The characterization of a novel kinase inhibitor is a multi-step process that progresses from initial synthesis to biochemical validation and finally to assessment in a physiological cellular environment. The following protocols provide a comprehensive and self-validating workflow.

Workflow Synthesis 4.1 Synthesis of Analogues Biochem 4.2 Biochemical Assay (ADP-Glo™) Synthesis->Biochem Test Potency (IC50) Cell_Engage 4.3 Cellular Target Engagement (NanoBRET™) Biochem->Cell_Engage Confirm In-Cell Binding Data Data Analysis & SAR Interpretation Biochem->Data Cell_Func 4.4 Cellular Functional Assay (Western Blot) Cell_Engage->Cell_Func Measure Downstream Effect Cell_Engage->Data Cell_Func->Data

Workflow for Kinase Inhibitor Characterization.
Protocol 4.1: General Synthesis via Suzuki Coupling

Many this compound analogues can be synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce diversity at key positions.[2]

Objective: To couple a boronic acid derivative to a halogenated this compound core.

Materials:

  • Halogenated this compound core (e.g., Bromo-derivative) (1 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (0.05 - 0.1 equivalents)

  • Base (e.g., K2CO3, Cs2CO3) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add the halogenated naphthyridinone core, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times. Rationale: This is critical to prevent the oxidation and deactivation of the palladium catalyst, which would otherwise lead to poor or no reaction yield.

  • Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe. Rationale: Using degassed solvents further minimizes the presence of oxygen.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired final compound.

Protocol 4.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]

Objective: To determine the IC50 value of a this compound inhibitor against a target kinase.

Materials:

  • Purified active kinase (e.g., PIP4K2A)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test inhibitor (serially diluted in DMSO)

  • Assay Buffer (containing Tris-HCl, MgCl2, BSA, DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor. Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in assay buffer. Add this mix to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. Rationale: This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Reaction: Prepare an ATP solution in assay buffer at a concentration equal to the known Km for the specific kinase. Add the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). Rationale: The reaction time should be within the linear range of the assay, where substrate is not depleted.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 4.3: Cellular Target Engagement Assay (NanoBRET™)

It is crucial to confirm that an inhibitor can bind to its target in the complex environment of a living cell.[7] The NanoBRET™ Target Engagement assay measures compound binding at a target kinase in live cells using bioluminescence resonance energy transfer (BRET).[8][9]

Objective: To quantify the apparent affinity of an inhibitor for its target kinase in intact cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding a NanoLuc®-Kinase fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

  • Test inhibitor

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol. Rationale: This creates a cell line that expresses the target kinase fused to a luciferase enzyme, which serves as the BRET energy donor.

  • Cell Seeding: After 24 hours, harvest the transfected cells and seed them into wells of a white, 96-well or 384-well plate.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Pre-treat the cells with the NanoBRET™ Tracer (the energy acceptor), followed immediately by the addition of the inhibitor dilutions or vehicle control. Rationale: The inhibitor will compete with the fluorescent tracer for binding to the kinase. High inhibitor binding displaces the tracer, leading to a decrease in the BRET signal.

  • Incubation: Incubate the plate at 37 °C, 5% CO2 for 2 hours.

  • Lysis and Detection: Add the Nano-Glo® Substrate, which is lytic, directly to the wells.

  • Data Acquisition: Immediately measure both the donor emission (luciferase) and acceptor emission (tracer) wavelengths using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.

References

Application Notes and Protocols for Medicinal Chemistry Strategies Targeting the 1,7-Naphthyridin-2(1H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridin-2(1H)-one Scaffold as a Privileged Structure in Drug Discovery

The 1,7-naphthyridine-2(1H)-one moiety represents a significant class of bicyclic heteroaromatic compounds that has garnered substantial interest in the field of medicinal chemistry. Naphthyridines, as isomers of diazanaphthalene, offer a unique three-dimensional arrangement of nitrogen atoms, influencing their chemical properties and biological activities.[1] The inherent structural features of the this compound core, including its hydrogen bond donor and acceptor capabilities, and a rigid scaffold amenable to diverse substitutions, make it a "privileged structure." This allows for the development of potent and selective ligands for a variety of biological targets.[1]

Derivatives of the broader naphthyridine family have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] Specifically, substituted 1,7-naphthyridines have been identified as potent inhibitors of key enzymes such as phosphodiesterase type 4D (PDE4D), highlighting their therapeutic potential in inflammatory diseases like asthma.[2] This document provides a comprehensive guide for researchers, detailing synthetic strategies and step-by-step protocols for the chemical modification of the this compound core. The focus is on providing a rationale for experimental choices to facilitate the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Strategic Overview of Core Modification

The this compound scaffold presents several key positions for chemical modification to modulate its physicochemical properties and biological activity. The primary points of diversification include the N1 position of the pyridinone ring, and the C3, C4, C5, C6, and C8 positions of the bicyclic system. Strategic functionalization at these sites allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles of lead compounds.

G This compound Core This compound Core N1-Alkylation/Arylation N1-Alkylation/Arylation This compound Core->N1-Alkylation/Arylation  Modulates solubility  and membrane permeability C8-Halogenation C8-Halogenation This compound Core->C8-Halogenation  Key intermediate for  cross-coupling reactions C6-Functionalization C6-Functionalization This compound Core->C6-Functionalization  Potential for vector-  oriented interactions  with target protein C3/C4-Modifications C3/C4-Modifications This compound Core->C3/C4-Modifications  Influences planarity and  substituent orientation C8-Suzuki Coupling C8-Suzuki Coupling C8-Halogenation->C8-Suzuki Coupling  Introduces aryl/heteroaryl  groups for SAR exploration C8-Buchwald-Hartwig Amination C8-Buchwald-Hartwig Amination C8-Halogenation->C8-Buchwald-Hartwig Amination  Forms C-N bonds to introduce  diverse amine substituents

I. N1-Alkylation and Arylation: Modulating Physicochemical Properties

The nitrogen atom at the N1 position of the pyridinone ring is a prime site for introducing substituents to influence the compound's solubility, lipophilicity, and metabolic stability. N-alkylation is a fundamental strategy to introduce diverse functional groups, thereby impacting the pharmacokinetic profile of the molecule.[3]

Rationale for N1-Functionalization

In many kinase inhibitor scaffolds, the N-substituent of a lactam ring can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of polar groups to improve solubility without compromising potency. Conversely, hydrophobic substituents can enhance membrane permeability and oral bioavailability. The choice of N-substituent is therefore a critical aspect of lead optimization.

Protocol 1: General Procedure for N1-Alkylation with Alkyl Halides

This protocol is adapted from established procedures for the N-alkylation of related lactam systems and provides a reliable method for introducing a variety of alkyl groups at the N1 position.[4][5]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound starting material.

  • Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of naphthyridinone).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-alkylated this compound.

II. C8-Functionalization via Cross-Coupling Reactions: Exploring Structure-Activity Relationships

The C8 position of the this compound core is a key vector for extending the molecule into the binding pocket of target proteins. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for introducing a wide array of substituents at this position, starting from a halogenated precursor.[2]

Protocol 2: Synthesis of 8-Bromo-1,7-naphthyridin-2(1H)-one

Halogenation of the this compound core is a prerequisite for subsequent cross-coupling reactions. Bromination is a common strategy to introduce a versatile handle for palladium-catalyzed transformations.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 8-bromo-1,7-naphthyridin-2(1H)-one.

Protocol 3: Suzuki-Miyaura Coupling for C8-Arylation

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties.[6] This protocol provides a general procedure for the Suzuki coupling of 8-bromo-1,7-naphthyridin-2(1H)-one with arylboronic acids.[7]

Materials:

  • 8-Bromo-1,7-naphthyridin-2(1H)-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask or microwave vial, add 8-bromo-1,7-naphthyridin-2(1H)-one, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. The reaction can also be performed under microwave irradiation for shorter reaction times (e.g., 150 °C for 10-30 minutes).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 8-aryl-1,7-naphthyridin-2(1H)-one.

G cluster_0 Suzuki Coupling Workflow Start 8-Bromo-1,7-naphthyridin-2(1H)-one Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₃PO₄) Reaction Heating (Conventional or Microwave) Workup Aqueous Workup Extraction Purification Column Chromatography Product 8-Aryl-1,7-naphthyridin-2(1H)-one

Protocol 4: Buchwald-Hartwig Amination for C8-Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the C8 position.[8][9] This protocol outlines a general procedure for the amination of 8-bromo-1,7-naphthyridin-2(1H)-one.

Materials:

  • 8-Bromo-1,7-naphthyridin-2(1H)-one (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04-0.10 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous t-Butanol or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add 8-bromo-1,7-naphthyridin-2(1H)-one, the amine, Pd₂(dba)₃, XPhos, and the base to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 8-amino-1,7-naphthyridin-2(1H)-one derivative.

III. Structure-Activity Relationship (SAR) Insights

The modification of the this compound core at various positions has led to the discovery of potent inhibitors for several important biological targets. The following table summarizes key SAR findings from the literature on related naphthyridinone scaffolds, which can guide the design of new this compound derivatives.

TargetScaffoldKey SAR ObservationsReference
c-Met Kinase1H-Imidazo[4,5-h][10][11]naphthyridin-2(3H)-oneAn N1-alkyl substituent with a terminal free amino group and a hydrophobic benzyl group at the N3 position are crucial for potent inhibition. A 4'-carboxamide phenoxy group at the C5 position significantly improves potency.[11]
mTORBenzo[h][10][11]naphthyridin-2(1H)-oneA 6-amino-3-pyridyl group at the R¹ position is optimal for gametocytocidal activity. Capping the amino group or replacing it with a less basic amine leads to a significant loss of potency.[10]
PDE4D1,7-Naphthyridine6,8-disubstituted 1,7-naphthyridines are potent and selective inhibitors. The nature of the substituents at these positions is critical for achieving high potency and selectivity over other PDE subtypes.[2]

Conclusion

The this compound core is a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic strategies and protocols outlined in this guide provide a robust framework for the systematic modification of this privileged structure. By leveraging established methodologies such as N-alkylation and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of this compound derivatives for biological screening. A thorough understanding of the structure-activity relationships will be instrumental in guiding the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Kinase Inhibitor Assays Using 1,7-Naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Naphthyridin-2(1H)-one Scaffold as a Privileged Kinase Inhibitor Motif

The this compound core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] The structural rigidity and synthetic tractability of the 1,7-naphthyridinone backbone allow for the strategic placement of various substituents to optimize interactions within the ATP-binding pocket of target kinases. This has led to the discovery of derivatives targeting key kinases such as the Mammalian Target of Rapamycin (mTOR), Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), and Fibroblast Growth Factor Receptor 4 (FGFR4).[4][5][6]

This document serves as a comprehensive guide for researchers engaged in the discovery and characterization of novel kinase inhibitors based on the this compound scaffold. We provide detailed, field-proven protocols for both biochemical and cell-based assays to determine inhibitor potency, selectivity, and cellular efficacy. The methodologies are designed to be robust and adaptable, ensuring high-quality, reproducible data to drive drug discovery programs forward.

Part 1: Initial Screening and Potency Determination - Biochemical Assays

The first step in characterizing a novel this compound derivative is to determine its inhibitory activity against a purified kinase enzyme. This is typically achieved through in vitro biochemical assays that measure the extent of substrate phosphorylation.[3] We will detail two widely used, non-radioactive methods: a luminescence-based assay (ADP-Glo™) and a fluorescence resonance energy transfer (FRET)-based assay (Z'-LYTE™).

Luminescence-Based Kinase Assay: ADP-Glo™

The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] The luminescent signal is directly proportional to the amount of ADP generated, and therefore, directly correlates with kinase activity.[7][8]

Principle of the ADP-Glo™ Assay:

The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[8]

Workflow for ADP-Glo™ Kinase Assay

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + 1,7-Naphthyridinone Inhibitor B Incubate at Room Temperature A->B Initiate Reaction C Add ADP-Glo™ Reagent B->C D Incubate to Deplete ATP C->D E Add Kinase Detection Reagent D->E F Incubate to Convert ADP to ATP and Generate Light E->F G Measure Luminescence F->G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Development Reaction A Kinase + FRET-Peptide Substrate + ATP + 1,7-Naphthyridinone Inhibitor B Incubate at Room Temperature A->B Initiate Phosphorylation C Add Development Reagent (Protease) B->C D Incubate to Cleave Non-phosphorylated Peptides C->D E Measure FRET Signal (Emission Ratio 445nm/520nm) D->E inhibitor 1,7-Naphthyridinone Inhibitor kinase Target Kinase inhibitor->kinase Inhibition substrate Substrate kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response

References

The 1,7-Naphthyridin-2(1H)-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of contemporary drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for potent, selective, and safe therapeutics. Among the myriad of heterocyclic systems, the 1,7-naphthyridin-2(1H)-one core has emerged as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This unique characteristic has positioned this compound and its related isomers as a cornerstone in the development of innovative treatments for a spectrum of diseases, most notably in the realm of oncology. This technical guide will provide an in-depth exploration of the practical applications of this versatile scaffold, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Allure of the Naphthyridinone Core: A Structural Perspective

The inherent biological activity of the naphthyridinone scaffold can be attributed to its unique electronic and structural features. As a bicyclic heteroaromatic system containing two nitrogen atoms, it can engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The presence of the lactam functionality in the 2(1H)-one series provides a crucial hydrogen bond donor and acceptor, further enhancing its binding capabilities. The strategic placement of substituents around the core allows for the fine-tuning of its pharmacological properties, enabling the design of highly potent and selective agents.

Key Therapeutic Applications and Mechanisms of Action

The versatility of the naphthyridinone scaffold is best illustrated by the diverse range of biological targets it has been shown to modulate. The following sections will delve into some of the most significant applications of this compound and its closely related isomers in medicinal chemistry.

Inhibition of Poly(ADP-ribose) Polymerase (PARP) for Cancer Therapy

Mechanism of Action: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired DNA double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[1][2] Naphthyridinone-based inhibitors are designed to bind to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on the DNA.[1][3]

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair cluster_Inhibitor Therapeutic Intervention cluster_Outcome Cellular Outcome Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits BER Base Excision Repair PARP1->BER initiates Double-Strand Break Double-Strand Break PARP1->Double-Strand Break leads to (in HR deficient cells) Repaired DNA Repaired DNA BER->Repaired DNA HR Homologous Recombination (BRCA1/2) HR->Double-Strand Break repairs (when functional) Naphthyridinone_Inhibitor This compound Derivative (e.g., AZD5305) Naphthyridinone_Inhibitor->PARP1 inhibits & traps Apoptosis Cell Death (Apoptosis) Double-Strand Break->Apoptosis

Featured Compound: AZD5305

A notable example is AZD5305, a potent and selective PARP1 inhibitor that incorporates a 1,5-naphthyridin-6-one core.[3] This compound demonstrates the principle of PARP1-DNA trapping and exhibits high selectivity for PARP1 over other PARP family members, which is hypothesized to reduce hematological toxicities.[1][3]

Quantitative Data Summary: Potency of Naphthyridinone-based PARP1 Inhibitors

CompoundScaffoldPARP1 IC50 (nM)Cell LineCC50 (nM)Reference
Compound 41 Benzo[de][4][5]naphthyridin-7(8H)-one0.31MDA-MB-436 (BRCA1 deficient)< 0.26[4]
AZD5305 1,5-Naphthyridin-6-onePotent (specific value not provided)HBCx-17 PDX modelExcellent in vivo efficacy[3]
Modulation of the PI3K/AKT/mTOR Signaling Pathway

Mechanism of Action: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many cancers. Naphthyridinone derivatives have been developed as potent inhibitors of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[6] By inhibiting mTOR, these compounds can block downstream signaling events that are essential for cancer cell growth.

mTOR_Inhibition cluster_Upstream Upstream Signaling cluster_mTOR mTOR Complexes cluster_Inhibitor Therapeutic Intervention cluster_Downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits Torin1 Benzonaphthyridinone (e.g., Torin1) Torin1->mTORC1 inhibits Torin1->mTORC2 inhibits

Featured Compound: Torin1

Torin1, a tricyclic benzonaphthyridinone, is a highly potent and selective mTOR inhibitor.[6] It was shown to inhibit the phosphorylation of both mTORC1 and mTORC2 substrates at nanomolar concentrations, with over 1000-fold selectivity for mTOR over PI3K.[6]

Targeting Heat Shock Protein 90 (Hsp90)

Mechanism of Action: Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[7]

Application: A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed and synthesized as potential Hsp90 inhibitors for the treatment of breast cancer.[7] These compounds were shown to induce the degradation of Hsp90 client proteins.[7]

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

Mechanism of Action: The FGF19/FGFR4 signaling pathway plays a critical role in the pathogenesis of hepatocellular carcinoma (HCC).[8][9] Consequently, FGFR4 has emerged as a promising therapeutic target for this disease.

Application: Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and highly selective inhibitors of FGFR4.[8][9] The representative compound, A34, demonstrated significant antitumor efficacy in a Hep-3B HCC xenograft model, along with favorable pharmacokinetic properties.[9]

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of novel this compound derivatives for anticancer activity. These protocols should be optimized for specific cell lines and compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is used to determine if the test compound affects the expression or phosphorylation status of its intended target and downstream signaling proteins.

Materials:

  • Cancer cell line

  • Test compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with cold PBS and lyse them with RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemli buffer and separate them on an SDS-PAGE gel.[10]

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on protein expression or phosphorylation.

Western_Blot_Workflow A Cell Treatment with Naphthyridinone Compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Analysis I->J

Synthesis of the this compound Core

Several synthetic routes to the 1,7-naphthyridine ring system have been described. One classical approach involves the Friedländer annulation, which is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene group. A modification of this synthesis has been used to prepare 2-phenyl-1,7-naphthyridine.[11] Another route involves the cyclization of β-(3-amino-4-pyridyl)-acrylic acid to yield 2-hydroxy-1,7-naphthyridine, which is the tautomeric form of this compound.[11] More recent and versatile methods for the synthesis of substituted 1,6-naphthyridin-2(1H)-ones have also been developed, which can potentially be adapted for the 1,7-isomer.[12][13][14]

Future Directions and Conclusion

References

Application Notes and Protocols for Evaluating the Anti-Proliferative Effects of 1,7-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,7-Naphthyridin-2(1H)-one

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] Recent studies have highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents, often exhibiting cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of critical signaling pathways like Wnt signaling and kinase activity.[2][3] Specifically, derivatives of the closely related 1,6-naphthyridin-2(1H)-one have been investigated as Hsp90 inhibitors, leading to cell cycle arrest and apoptosis in breast cancer cells.[4] Furthermore, various naphthyridine compounds have shown potential as inhibitors of key kinases involved in cell proliferation, such as fibroblast growth factor receptor (FGFR) kinases and p38 mitogen-activated protein (MAP) kinase.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures to rigorously evaluate the anti-proliferative effects of this compound. The following protocols are designed to be self-validating, providing a clear rationale for each experimental choice and a logical workflow for a thorough investigation.

Experimental Workflow: A Multi-Faceted Approach

A robust evaluation of an anti-proliferative compound requires a multi-pronged approach, starting from broad cytotoxicity screening and progressively moving towards a more detailed mechanistic understanding. The following workflow is recommended for characterizing the effects of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Proliferation Dynamics cluster_phase3 Phase 3: Mechanism of Action MTT MTT Assay (Cytotoxicity & IC50) Colony_Formation Colony Formation Assay (Long-term Survival) MTT->Colony_Formation Confirms long-term effects BrdU BrdU Incorporation Assay (DNA Synthesis) Colony_Formation->BrdU Investigate mechanism of reduced survival Cell_Cycle Cell Cycle Analysis (Flow Cytometry) BrdU->Cell_Cycle Correlate DNA synthesis with cell cycle phase Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) Cell_Cycle->Apoptosis Determine if cell cycle arrest leads to apoptosis Western_Blot Western Blot Analysis (Protein Expression) Apoptosis->Western_Blot Identify key protein modulators

Caption: A logical workflow for evaluating the anti-proliferative effects of this compound.

Phase 1: Initial Screening for Anti-Proliferative Activity

The initial phase focuses on determining the cytotoxic potential of this compound and its effect on the long-term survival of cancer cells.

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[8]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.[8]

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HeLa[Experimental Value][Experimental Value]
MCF-7[Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value]
Colony Formation Assay

The colony formation or clonogenic assay assesses the ability of a single cell to undergo enough divisions to form a colony, providing insight into the long-term survival and reproductive integrity of cells after treatment.[9]

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-500 cells/well) in 6-well plates.[9]

  • Treatment: After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[10]

  • Fixation and Staining: Gently wash the colonies with PBS, fix with a solution like 4% paraformaldehyde for 20 minutes, and then stain with 0.5% crystal violet solution for at least 2 hours.[9][10]

  • Colony Counting: Wash the plates to remove excess stain, air dry, and count the colonies (defined as a cluster of at least 50 cells).[10]

  • Analysis: Calculate the plating efficiency and surviving fraction to quantify the effect of the compound on long-term cell survival.[10]

Phase 2: Investigating the Dynamics of Proliferation

This phase aims to understand how this compound affects the process of cell division, specifically DNA synthesis and progression through the cell cycle.

BrdU Incorporation Assay

This assay measures the active synthesis of DNA in proliferating cells. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with specific antibodies.[11][12]

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips in a multi-well plate and treat with this compound for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 1-24 hours, depending on the cell division rate.[11][13]

  • Fixation and Permeabilization: Wash the cells with PBS, fix them, and then permeabilize to allow antibody access.[14]

  • DNA Denaturation: Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.[11]

  • Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[14]

  • Microscopy and Quantification: Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound. After the treatment period, harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping, and store at -20°C for at least 2 hours.[15][16]

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[17] RNase A is crucial to prevent the staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[18]

  • Data Analysis: Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.

Treatment% G0/G1% S% G2/M
Control[Value][Value][Value]
This compound (IC50/2)[Value][Value][Value]
This compound (IC50)[Value][Value][Value]

Phase 3: Elucidating the Mechanism of Action

The final phase delves into the molecular mechanisms underlying the anti-proliferative effects, focusing on the induction of programmed cell death (apoptosis) and the modulation of key regulatory proteins.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[20]

Protocol:

  • Cell Treatment and Collection: Treat cells with this compound. Collect both adherent and floating cells.[19]

  • Washing: Wash the cells with cold PBS.[19]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[21]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[21]

  • Flow Cytometry Analysis: Analyze the stained cells promptly. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[20]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[20]

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Mitochondria Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase8->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage Apoptosis_outcome Apoptosis PARP_cleavage->Apoptosis_outcome Naphthyridinone This compound Naphthyridinone->Bcl2 Naphthyridinone->Death_Receptors

Caption: Potential apoptotic pathways modulated by this compound.

Western Blot Analysis of Key Regulatory Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is invaluable for investigating the effect of this compound on proteins that regulate the cell cycle and apoptosis.[22][23]

Key Protein Targets:

  • Cell Cycle Regulators:

    • Cyclins (e.g., Cyclin D1, Cyclin E): Levels of these proteins fluctuate throughout the cell cycle and are critical for its progression.[22]

    • Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27): These proteins can halt the cell cycle in response to inhibitory signals.[24]

  • Apoptosis Markers:

    • Caspases (e.g., Caspase-3, -8, -9): Activation of these proteases is a hallmark of apoptosis. Look for the cleaved (active) forms.[23][24]

    • PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated Caspase-3 is a classic indicator of apoptosis.[22][25]

    • Bcl-2 Family Proteins (e.g., Bcl-2, Bax): The ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins is crucial in regulating the intrinsic apoptotic pathway.[24]

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated cells.[26]

Conclusion

The experimental procedures outlined in these application notes provide a comprehensive framework for characterizing the anti-proliferative effects of this compound. By systematically progressing from initial cytotoxicity screening to detailed mechanistic studies, researchers can gain a thorough understanding of the compound's potential as a therapeutic agent. The integration of multiple assay formats ensures the generation of robust and reliable data, which is essential for advancing drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Reaction Yield of 1,7-Naphthyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1,7-naphthyridin-2(1H)-one. This resource is meticulously crafted for researchers, medicinal chemists, and drug development professionals to provide actionable insights and robust troubleshooting strategies. Our goal is to empower you to overcome common synthetic challenges and significantly enhance your reaction yields for this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic pathways to access the this compound core structure?

A1: The synthesis of 1,7-naphthyridin-2(1H)-ones is predominantly achieved through two well-established routes: the Friedländer Annulation and the Bischler-Napieralski Reaction . The Friedländer approach involves the acid- or base-catalyzed condensation of a 2-aminopyridine-3-carbonyl compound (aldehyde or ketone) with a molecule containing an activated methylene group. The Bischler-Napieralski reaction, conversely, relies on the intramolecular cyclization of a β-phenylethylamide precursor using a dehydrating agent. The selection of the synthetic route is often dictated by the commercial availability of starting materials and the desired substitution patterns on the naphthyridinone ring.

Q2: My Friedländer synthesis of a 1,7-naphthyridinone derivative is resulting in a disappointingly low yield. What are the probable causes?

A2: Low yields in Friedländer syntheses can often be traced back to a few key factors. First and foremost is the purity of the starting materials ; impurities can act as catalyst poisons or participate in side reactions, thus diminishing the yield of the desired product. Reaction conditions, particularly temperature and the choice of catalyst , are also paramount. While some reactions may proceed smoothly at ambient temperatures, others necessitate heating to overcome activation barriers. It is also crucial to diligently monitor the reaction's progress via thin-layer chromatography (TLC) to ensure it has reached completion, as incomplete conversion is a frequent culprit for reduced yields.

Q3: What are the characteristic side products to be aware of in the Bischler-Napieralski synthesis of 1,7-naphthyridinones?

A3: A significant side reaction to anticipate in the Bischler-Napieralski synthesis is the retro-Ritter reaction , which can lead to the formation of undesired styrene byproducts. The propensity for this side reaction is influenced by the substrate's electronic properties and the stringency of the reaction conditions. The judicious selection of the dehydrating agent and solvent can play a pivotal role in mitigating this unwanted pathway.

Q4: What are the recommended methods for purifying crude this compound?

A4: The purification of crude this compound is typically accomplished using standard laboratory techniques. Column chromatography over silica gel, employing a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (such as dichloromethane or hexanes), is a highly effective method for isolating the desired product from reaction impurities. For achieving high purity, recrystallization from an appropriate solvent system, for instance, ethanol or an ethyl acetate/hexane mixture, is also a widely used and effective technique. The optimal purification strategy will be contingent on the specific impurities present in the crude material.

Troubleshooting Guide: A Systematic Approach to Enhancing Reaction Yield

This comprehensive guide presents a structured methodology for diagnosing and resolving common experimental issues encountered during the synthesis of this compound, with a primary focus on maximizing the reaction yield.

Issue 1: Suboptimal or No Product Formation

Potential Causes and Strategic Solutions:

  • Purity of Starting Materials:

    • The Challenge: The presence of impurities in the initial 2-aminopyridine derivative or the active methylene compound can act as inhibitors, effectively stalling the reaction.

    • The Resolution: It is imperative to ensure the high purity of all starting materials. This can be achieved through preliminary purification steps such as recrystallization or column chromatography. The purity should be rigorously verified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

  • Suboptimal Reaction Conditions:

    • The Challenge: Inappropriate temperature, insufficient reaction time, or a non-optimal catalyst can all lead to poor conversion.

    • The Resolution:

      • Temperature Optimization: A systematic evaluation of the reaction temperature is recommended. While many Friedländer reactions are successful at room temperature, some may necessitate elevated temperatures to achieve a practical reaction rate. For Bischler-Napieralski reactions, careful temperature control is crucial to minimize side product formation.

      • Catalyst Screening: The choice of catalyst in the Friedländer synthesis is a critical parameter. A screening of various acid or base catalysts, including but not limited to p-toluenesulfonic acid, iodine, and various Lewis acids, can lead to significant yield improvements.

      • Reaction Duration: The progress of the reaction should be closely monitored by TLC. If the starting materials are not fully consumed, extending the reaction time is a straightforward solution.

  • Solvent Influence:

    • The Challenge: The reaction medium can exert a profound influence on both the reaction rate and the final yield.

    • The Resolution: A screening of different solvents is a valuable optimization step. While conventional organic solvents are frequently employed, there are reports of enhanced yields in aqueous media or even under solvent-free conditions for certain naphthyridine syntheses.

Issue 2: The Formation of Multiple Products, Indicating Poor Selectivity

Potential Causes and Strategic Solutions:

  • Controlling Regioselectivity in the Friedländer Synthesis:

    • The Challenge: The use of unsymmetrical ketones as coupling partners can result in the formation of a mixture of regioisomeric products.

    • The Resolution:

      • Catalyst-Controlled Selectivity: Specific catalysts have been shown to direct the reaction towards a single regioisomer.

      • Controlled Addition: The slow and controlled addition of the ketone to the reaction mixture has been demonstrated to enhance regioselectivity in some cases.

  • Mitigating Side Reactions in the Bischler-Napieralski Synthesis:

    • The Challenge: The formation of byproducts, most notably styrenes via the retro-Ritter pathway, can significantly reduce the yield of the desired product.

    • The Resolution:

      • Milder Reaction Conditions: Employing milder dehydrating agents and maintaining lower reaction temperatures can effectively suppress the retro-Ritter side reaction.

      • Strategic Solvent Selection: The use of a nitrile-based solvent can, in some instances, shift the equilibrium away from the retro-Ritter pathway, thereby minimizing the formation of the styrene byproduct.

Data-Driven Optimization of Friedländer Reaction Conditions

The following table provides a representative example of how systematic variation of reaction parameters can be used to optimize the yield of a Friedländer synthesis.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TSA (10)Toluene1101252
2Iodine (20)Ethanol80865
3L-proline (15)Water100681
4Sc(OTf)₃ (5)Acetonitrile801088

Note: This data is illustrative. The optimal conditions are highly dependent on the specific substrates being utilized.

A Validated Experimental Protocol: L-proline Catalyzed Friedländer Synthesis of a Substituted this compound in Water

This protocol outlines a green and efficient procedure for the synthesis of a this compound derivative.

Required Materials:

  • 2-Amino-3-formylpyridine (1.0 mmol, 1.0 equiv)

  • Ethyl acetoacetate (1.2 mmol, 1.2 equiv)

  • L-proline (0.1 mmol, 10 mol%)

  • Deionized Water (5 mL)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stir plate with heating capabilities

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask, combine 2-amino-3-formylpyridine (1.0 mmol), ethyl acetoacetate (1.2 mmol), L-proline (0.1 mmol), and deionized water (5 mL).

  • Equip the flask with a reflux condenser and place it on a magnetic stir plate with a heating mantle.

  • Commence vigorous stirring and heat the reaction mixture to a gentle reflux at 100 °C for 6 hours.

  • Periodically monitor the progress of the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes).

  • Upon completion, allow the reaction mixture to cool to ambient temperature.

  • The product will precipitate from the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the collected solid sequentially with cold water (2 x 5 mL) and a small portion of cold ethanol.

  • Dry the purified product under vacuum to yield the desired this compound derivative.

  • For obtaining analytically pure material, recrystallization from ethanol is recommended.

Visualizing the Synthetic and Purification Workflow

The following diagram provides a clear, step-by-step visualization of the entire process, from reaction setup to the final purified product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (2-Aminopyridine derivative, Active Methylene Compound) reagents Reagents (Catalyst, Solvent) start->reagents 1. Combine reaction Heating & Stirring (Monitor by TLC) reagents->reaction 2. Initiate workup Cooling & Precipitation reaction->workup 3. Quench filtration Vacuum Filtration workup->filtration 4. Isolate purification Recrystallization or Column Chromatography filtration->purification 5. Purify product Pure this compound purification->product 6. Obtain

Caption: A general workflow for the synthesis of this compound.

A Glimpse into the Reaction Mechanism: The Friedländer Annulation

A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting and optimization.

G 2-Aminopyridine\n-3-carbaldehyde 2-Aminopyridine -3-carbaldehyde Initial Adduct Initial Adduct 2-Aminopyridine\n-3-carbaldehyde->Initial Adduct + Active Methylene Compound (e.g., β-ketoester) Enamine Intermediate Enamine Intermediate Initial Adduct->Enamine Intermediate - H2O Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound - H2O (Aromatization)

Caption: A simplified mechanistic representation of the Friedländer annulation.

addressing solubility issues of 1,7-naphthyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,7-Naphthyridin-2(1H)-one Derivatives

Welcome to the technical support center for this compound derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this promising, yet often problematic, class of heterocyclic compounds. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. The inherent planarity and hydrogen bonding capabilities of the naphthyridinone scaffold, while beneficial for target binding, frequently contribute to low aqueous solubility, posing a significant hurdle for in vitro assays and preclinical development.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the issues you may be facing at the bench.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Question: I've just synthesized a new this compound derivative. What are the best starting solvents for initial solubilization attempts?

Answer: Your initial solvent choice is critical. For many organic compounds, the principle of "like dissolves like" is a good starting point. Given the heterocyclic aromatic nature of the this compound core, you should begin with polar aprotic solvents.

  • Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions of poorly soluble compounds for initial biological screening.

  • Alternative Options: If DMSO is incompatible with your downstream application (e.g., some cell-based assays), consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Causality & Considerations: These solvents are effective because their polarity and hydrogen bond accepting capabilities can disrupt the crystal lattice energy of your solid compound. However, always prepare a concentrated stock (e.g., 10-50 mM) in one of these solvents and perform serial dilutions into your aqueous assay buffer. Be mindful of the final solvent concentration, as high percentages of organic solvents can affect protein structure and cell viability.

Question: My compound dissolves in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

Answer: This is a classic and common problem known as "crashing out." It occurs when the compound's solubility in the final aqueous-organic co-solvent mixture is much lower than in the initial pure organic stock. The aqueous environment cannot maintain the solvation of the hydrophobic molecule once the DMSO concentration drops below a critical threshold.

  • Immediate Action:

    • Reduce the Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final buffer. Try a lower final concentration.

    • Increase Final DMSO%: Check if your assay can tolerate a slightly higher percentage of DMSO (e.g., increase from 0.1% to 0.5% or 1.0%).

    • Use a Surfactant: Adding a small amount of a non-ionic surfactant like Tween-80 (0.01-0.1%) to your assay buffer can help stabilize the compound by forming micelles.[3][4]

This issue signals that you need to move beyond simple solvent screening and employ more advanced solubilization strategies, which are detailed in the troubleshooting guides below.

Part 2: Troubleshooting Guides - Systematic Approaches to Solubility Enhancement

This section provides in-depth, step-by-step guidance on common and advanced techniques to overcome solubility hurdles. We recommend following a logical progression, starting with simpler methods before moving to more complex formulations.

Troubleshooting Workflow: A Logical Progression

The following workflow provides a structured approach to addressing solubility issues, starting with the simplest and most common techniques.

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Outcome Start Compound Precipitates in Aqueous Buffer CheckPurity Verify Compound Purity & Identity (LC-MS, NMR) Start->CheckPurity pH_Mod Is the compound ionizable? (pKa prediction/measurement) CheckPurity->pH_Mod CoSolvent Co-Solvent Screening (PEG-400, Propylene Glycol) pH_Mod->CoSolvent No Salt Salt Formation (For ionizable compounds) pH_Mod->Salt Yes Complexation Complexation Agents (Cyclodextrins) CoSolvent->Complexation Success Solubility Achieved CoSolvent->Success SolidDisp Advanced Methods (Solid Dispersions) Complexation->SolidDisp Complexation->Success Salt->CoSolvent If salt form is still problematic Salt->Success SolidDisp->Success

Caption: A logical workflow for troubleshooting solubility issues.

Guide 1: pH Adjustment for Ionizable Derivatives

Question: My this compound derivative has basic nitrogen atoms. How can I leverage pH to increase its aqueous solubility?

Answer: This is an excellent observation and the most powerful initial strategy for this class of compounds. The nitrogen atoms in the naphthyridine ring system are basic and can be protonated to form a cationic salt.[5][6] This charged species is significantly more soluble in aqueous media than the neutral form due to favorable ion-dipole interactions with water molecules.[7][8]

The solubility of a weakly basic drug is highly dependent on the pH of the medium and the pKa of the compound (the pH at which 50% of the compound is in its ionized form). By lowering the pH of the solvent to at least 1-2 units below the compound's pKa, you can shift the equilibrium almost entirely to the more soluble, protonated form.

G pH-Dependent Ionization of a Naphthyridinone Derivative Protonated R-NH+ (Protonated, Cationic) HIGHLY SOLUBLE Equilibrium Protonated->Equilibrium - H+ Neutral R-N (Neutral, Free Base) POORLY SOLUBLE Neutral->Equilibrium Equilibrium->Protonated + H+

Caption: Equilibrium between the neutral and protonated forms of a basic compound.

  • Prepare Buffers: Make a series of biocompatible buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers like citrate, acetate, phosphate, and Tris, as appropriate for the pH range.

  • Add Excess Compound: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify Soluble Fraction: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze Data: Plot solubility (e.g., in µg/mL or µM) versus pH.

pH of BufferMeasured Solubility (µg/mL)
4.0150.5
5.085.2
6.015.7
7.01.2
7.4< 0.5 (Below LOQ)
8.0< 0.5 (Below LOQ)
  • Why it Works: As demonstrated in the table, lowering the pH dramatically increases solubility. For many in vitro assays, simply preparing your stock solution in a mildly acidic buffer (e.g., pH 5.0) before final dilution can prevent precipitation.

  • Pitfalls: Ensure the chosen pH is compatible with your biological system. Extreme pH values can denature proteins or harm cells. Also, be aware of the "common ion effect," where high concentrations of buffer salts can sometimes decrease solubility.[9]

Guide 2: Co-solvency and Formulation Vehicles

Question: pH adjustment isn't sufficient or is incompatible with my assay. What other formulation strategies can I try?

Answer: When pH modulation is not an option, using co-solvents or more complex formulation vehicles is the next logical step. A co-solvent is an organic solvent mixed with water to increase the solubility of non-polar or poorly soluble drugs.[10]

Co-solvents work by reducing the overall polarity of the aqueous solvent system.[11] This reduces the interfacial tension between the hydrophobic solute and the solvent, making it more energetically favorable for the compound to remain in solution.

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG-300, PEG-400) are excellent, low-toxicity co-solvents used in many pharmaceutical formulations.[12]

  • Propylene Glycol (PG): Another widely used, low-toxicity co-solvent.

  • Ethanol: Effective, but can be more disruptive to biological systems at higher concentrations.

  • Surfactant-based Vehicles: Formulations containing surfactants like Tween-80 or Cremophor EL can create micellar solutions that encapsulate the drug.

  • Prepare Vehicles: Create a panel of potential formulation vehicles. For example:

    • Vehicle A: 10% DMSO / 90% Saline

    • Vehicle B: 10% DMSO / 40% PEG-400 / 50% Saline

    • Vehicle C: 5% Cremophor EL / 95% Water

  • Determine Maximum Solubility: Using the equilibration method described in the pH adjustment protocol, determine the maximum solubility of your compound in each vehicle.

  • Assess Stability: Once dissolved, visually inspect the solutions over time (e.g., 1, 4, 24 hours) for any signs of precipitation or crystallization.

  • Test Vehicle Tolerance: Before using a vehicle in an assay, always run a vehicle-only control to ensure it does not interfere with the experimental outcome.

Guide 3: Advanced Strategies for Highly Recalcitrant Compounds

Question: I've tried everything above, and my compound's solubility is still limiting my experiments. What are the next steps?

Answer: For the most challenging derivatives, advanced formulation technologies may be required. These methods often involve altering the physical state of the drug or using specialized excipients.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[13] They can encapsulate hydrophobic drug molecules, like your naphthyridinone derivative, forming a water-soluble "inclusion complex."[][15][16]

  • Mechanism: The hydrophobic part of your molecule partitions into the non-polar cavity of the cyclodextrin, while the complex as a whole remains soluble due to the hydrophilic outer surface. This effectively masks the drug's hydrophobicity from the bulk aqueous solvent.[17]

  • Common Types: Beta-cyclodextrins (β-CD) and chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are most commonly used due to their favorable cavity size and enhanced solubility.[15]

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Cyclodextrin Host cluster_1 Guest Molecule cluster_2 Soluble Inclusion Complex CD Hydrophilic Exterior Plus + Cavity Lipophilic Cavity Drug Hydrophobic Naphthyridinone Derivative Yields Complex Water-Soluble Complex Drug_in Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

A solid dispersion is a technique where the drug is dispersed within a hydrophilic polymer matrix at a solid state.[18] This is a powerful method for significantly enhancing dissolution rates and apparent solubility.

  • Mechanism: By dispersing the drug at a molecular level within a carrier like Polyvinylpyrrolidone (PVP) or a high molecular weight PEG, you prevent the drug from forming a stable crystal lattice.[19][20] When this solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles with a high surface area, which enhances the dissolution rate.[17]

  • Preparation: Common methods include solvent evaporation, melt extrusion, and spray drying.[18][19] The solvent evaporation method is often most accessible at the lab scale.

  • Co-dissolve: Dissolve both your naphthyridinone derivative and a hydrophilic carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol or acetone). A typical drug-to-carrier ratio to screen is 1:1, 1:5, and 1:10 by weight.

  • Evaporate: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Dry: Further dry the resulting solid film under high vacuum to remove all residual solvent.

  • Pulverize: Scrape the solid dispersion from the flask and gently grind it into a fine powder.

  • Test Dissolution: Compare the dissolution rate and extent of the solid dispersion powder in your aqueous buffer against the unformulated crystalline drug. You should observe a dramatic improvement.

References

Technical Support Center: Optimization of Reaction Conditions for 1,7-Naphthyridin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,7-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your synthetic protocols. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

A1: The synthesis of the this compound scaffold is typically achieved through cyclization strategies. One of the most historically significant and versatile methods is a variation of the Friedländer annulation. A classical approach involves the reaction of a functionalized pyridine derivative, such as β-(3-amino-4-pyridyl)-acrylic acid, which upon heating undergoes intramolecular cyclization to yield the desired product, also known as 2-hydroxy-1,7-naphthyridine[1]. Another prominent strategy involves the condensation of a 3-aminopyridine-4-carboxaldehyde with a compound containing an active methylene group, such as malonic acid derivatives, followed by cyclization[1]. More modern approaches may utilize metal-catalyzed cross-coupling reactions to construct key precursors followed by a cyclization step.

Q2: I am struggling with low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound can be attributed to several factors. Incomplete reaction is a common issue, often due to suboptimal reaction temperature or insufficient reaction time. The purity of your starting materials is critical; impurities can lead to unwanted side reactions and consume reagents. The choice of catalyst and solvent system also plays a pivotal role. For instance, in Friedländer-type syntheses, traditional acid or base catalysts can sometimes be too harsh, leading to degradation of starting materials or products[2]. The formation of stable, unreactive intermediates can also stall the reaction. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to identify the optimal reaction time and detect the formation of byproducts.

Q3: How can I improve the purity of my final this compound product?

A3: Achieving high purity often requires a combination of a well-executed reaction work-up and a suitable final purification method. After quenching the reaction, a thorough aqueous work-up can remove many inorganic salts and polar impurities. For the final purification, crystallization is often a highly effective method for obtaining crystalline solids with high purity[3]. The choice of crystallization solvent is crucial; you should aim for a solvent system in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. If crystallization is not feasible or does not provide the desired purity, column chromatography on silica gel or alumina is a common alternative. The selection of an appropriate eluent system, often a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is key to achieving good separation.

Troubleshooting Guide: The Friedländer Annulation for this compound Synthesis

The Friedländer annulation and its variations are central to the synthesis of the this compound core. This section provides a detailed troubleshooting guide for common issues encountered during this critical reaction step.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Suboptimal Catalyst: The choice of acid or base catalyst is critical. Harsh conditions can lead to decomposition.

    • Expert Insight: While strong acids or bases are traditionally used, they can promote side reactions. Consider exploring milder catalytic systems. Recent advancements have shown that Lewis acids like CeCl₃·7H₂O can be effective under solvent-free grinding conditions, offering high yields and operational simplicity[2]. For base-catalyzed reactions, organic bases like piperidine or triethylamine in a suitable solvent can be effective.

  • Incorrect Solvent: The reaction medium significantly influences reaction rates and solubility of intermediates.

    • Expert Insight: High-boiling polar aprotic solvents like DMF or DMSO are often used to ensure all reactants remain in solution at elevated temperatures. However, for some modern catalytic systems, greener solvents like water or even solvent-free conditions have proven highly effective[4]. The choice of solvent should be co-optimized with the catalyst.

  • Inappropriate Reaction Temperature: The cyclization step often requires sufficient thermal energy to overcome the activation barrier.

    • Expert Insight: If the reaction is sluggish at lower temperatures, a gradual increase in temperature while monitoring the reaction progress is recommended. However, excessively high temperatures can lead to decomposition. Microwave-assisted synthesis can be a valuable tool to rapidly screen reaction conditions and often provides higher yields in shorter reaction times[5][6].

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours
Temperature Control Bulk heating, potential for hotspotsUniform heating, precise control
Yields Often moderateFrequently improved
Side Reactions Can be significant with prolonged heatingOften minimized due to shorter reaction times

Table 1: Comparison of Conventional Heating and Microwave Irradiation for Naphthyridinone Synthesis.

Problem 2: Formation of Multiple Products (Isomers or Byproducts)

Possible Causes & Solutions:

  • Ambiguous Cyclization: When using unsymmetrical ketones or other precursors, cyclization can occur in multiple ways, leading to regioisomers.

    • Expert Insight: While this is a more significant issue for other naphthyridine isomers, for the 1,7-scaffold, careful selection of starting materials with the correct substitution pattern is paramount to ensure regioselectivity. The inherent electronics of the aminopyridine precursor will heavily direct the cyclization.

  • Side Reactions of Starting Materials: The starting materials, particularly aldehydes, can undergo self-condensation or other side reactions under the reaction conditions.

    • Expert Insight: Slow addition of one of the reactants, typically the more reactive species, can help to maintain a low concentration of that reactant in the reaction mixture, thereby minimizing self-condensation. Ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive aldehydes.

Problem 3: Difficult Purification

Possible Causes & Solutions:

  • Co-elution of Product and Impurities: The product and a key impurity may have very similar polarities, making chromatographic separation challenging.

    • Expert Insight: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography. Modifying the eluent system by adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) can sometimes improve separation by altering the ionization state of the product or impurities.

  • Product is an Amorphous Solid or Oil: The product may not crystallize easily, making isolation of a pure solid difficult.

    • Expert Insight: If direct crystallization from the reaction work-up fails, try a solvent screen for recrystallization. If the product remains an oil, purification by column chromatography followed by trituration with a non-polar solvent (e.g., hexanes or diethyl ether) can sometimes induce solidification.

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Hydroxy-1,7-naphthyridine[1]

This protocol is based on the classical synthesis described in the literature and serves as a fundamental starting point.

  • Step 1: Synthesis of β-(3-Nitro-4-pyridyl)-acrylic acid: A mixture of 3-nitro-4-pyridinecarboxaldehyde and malonic acid is heated in the presence of a base such as pyridine.

  • Step 2: Reduction of the Nitro Group: The resulting β-(3-nitro-4-pyridyl)-acrylic acid is reduced to β-(3-amino-4-pyridyl)-acrylic acid. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl).

  • Step 3: Cyclization: The β-(3-amino-4-pyridyl)-acrylic acid is heated, often in a high-boiling solvent, to induce intramolecular cyclization to form 2-hydroxy-1,7-naphthyridine.

Troubleshooting Workflow for Protocol 1

G cluster_start Start cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization cluster_end Outcome start Low Yield of 2-Hydroxy-1,7-naphthyridine step1_check Incomplete Condensation? start->step1_check step1_sol1 Increase reaction time/temperature. Check purity of starting materials. step1_check->step1_sol1 Yes step2_check Incomplete Reduction? step1_check->step2_check No step1_sol1->step2_check step2_sol1 Optimize reducing agent and conditions. Monitor by TLC/LC-MS. step2_check->step2_sol1 Yes step3_check Inefficient Cyclization? step2_check->step3_check No step2_sol1->step3_check step3_sol1 Increase temperature or use a higher-boiling solvent. Consider a catalyst (e.g., acid or base). step3_check->step3_sol1 Yes end_success Optimized Yield step3_check->end_success No step3_sol1->end_success

Caption: Troubleshooting workflow for the classical synthesis of 2-hydroxy-1,7-naphthyridine.

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting. The Friedländer synthesis generally proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde of the aminopyridine derivative, followed by a cyclization and dehydration cascade.

Key Mechanistic Steps in Friedländer Annulation

G A 1. Enolate Formation (Base-Catalyzed) B 2. Nucleophilic Attack (Aldol Condensation) A->B C 3. Intramolecular Cyclization (Michael Addition) B->C D 4. Dehydration (Aromatization) C->D

Caption: Key mechanistic steps in the base-catalyzed Friedländer annulation.

Understanding which step is rate-limiting or problematic is key. For instance, if the initial condensation is slow, a stronger base or higher temperature might be necessary. If the cyclization is the bottleneck, a change in solvent to better solvate the transition state could be beneficial.

References

Technical Support Center: Strategies for Enhancing the Purity of Synthesized 1,7-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,7-naphthyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis and provide practical, field-tested strategies to enhance the purity of the final compound. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and purification principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Synthesis & Reaction Monitoring

Question 1: My Friedländer-type synthesis of this compound is giving a low yield and multiple spots on TLC. What are the likely causes and how can I optimize the reaction?

Answer: The synthesis of this compound, often achieved through a variation of the Friedländer annulation, involves the cyclization of a β-(3-amino-4-pyridyl)acrylic acid intermediate.[1] Low yields and impurities often stem from issues in the formation of this intermediate or during the final cyclization step.

Causality and Optimization Strategy:

  • Purity of Starting Materials: The primary precursor, 3-amino-4-pyridinecarboxaldehyde, can be prone to oxidation and side reactions.[2] Ensure its purity before use. If you are synthesizing it from 3-nitro-4-picoline, be mindful of over-oxidation or incomplete reduction, which can introduce hard-to-remove impurities.

  • Reaction Conditions for Cyclization: The cyclization of β-(3-amino-4-pyridyl)acrylic acid is a critical step. Harsh acidic or basic conditions can lead to decomposition or the formation of polymeric materials. A common side reaction is decarboxylation of the acrylic acid precursor before cyclization.

    • Catalyst Choice: While traditional Friedländer reactions use strong acids or bases, milder conditions are often preferable for complex heterocyclic systems. Consider using a Lewis acid catalyst or performing the reaction at an elevated temperature in a high-boiling point solvent like Dowtherm or diphenyl ether, which can facilitate the cyclization while driving off water.

    • Temperature Control: If the temperature is too high during the initial condensation to form the acrylic acid, you may see increased side product formation.[3] Conversely, if the cyclization temperature is too low, the reaction may be incomplete. Careful temperature optimization is key.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. An appropriate mobile phase for TLC would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v), which can be adjusted based on the polarity of your specific intermediates.

Question 2: I am observing an impurity with a similar Rf value to my desired this compound product. What could this be and how can I get rid of it?

Answer: An impurity with a similar polarity to your product is a common challenge. In the context of this synthesis, a likely candidate is an isomeric naphthyridinone or an uncyclized intermediate that has undergone some modification.

Likely Impurities and Mitigation:

  • Isomeric Impurities: Depending on the precise synthetic route, there is a possibility of forming other naphthyridinone isomers if the starting materials are not regiochemically pure. Careful characterization of your starting materials is the first line of defense.

  • Incomplete Cyclization: The β-(3-amino-4-pyridyl)acrylic acid intermediate, if not fully cyclized, can be a persistent impurity. Its carboxylic acid group makes it more polar than the product, but its overall structure is similar, which can lead to close Rf values.

  • Side Reactions of the Acrylic Acid Intermediate: The acrylic acid moiety is reactive and can potentially undergo side reactions, such as dimerization or polymerization, especially under harsh heating conditions.[4]

To address this, a multi-step purification strategy is often necessary, starting with recrystallization followed by column chromatography if needed.

Purification Strategies

Question 3: What is the best strategy for the initial purification of crude this compound?

Answer: For the initial bulk purification of your crude product, recrystallization is the most effective and economical method. The goal is to find a solvent or a solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.[3]

Workflow for Selecting a Recrystallization Solvent:

cluster_0 Solvent Screening cluster_1 Mixed Solvent Recrystallization Start Start with small amount of crude product Test_Single Test single solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF) Start->Test_Single Soluble_Cold Soluble in cold solvent? Test_Single->Soluble_Cold Check solubility Try_Mixed Try mixed solvent system Test_Single->Try_Mixed No single solvent works Soluble_Cold->Test_Single Yes (Poor choice) Insoluble_Hot Insoluble in hot solvent? Soluble_Cold->Insoluble_Hot No Insoluble_Hot->Test_Single Yes (Poor choice) Good_Single Good single solvent found Insoluble_Hot->Good_Single No end_s start_m Dissolve in 'good' solvent (e.g., DMF, Methanol) at high temp Try_Mixed->start_m Add_Anti Add 'poor' solvent (anti-solvent) (e.g., Water, Hexane) dropwise until solution becomes cloudy start_m->Add_Anti Heat_Clear Heat gently to redissolve Add_Anti->Heat_Clear Cool_Slowly Cool slowly to room temp, then in an ice bath Heat_Clear->Cool_Slowly Crystals_Form Crystals form Cool_Slowly->Crystals_Form end_m

Caption: Workflow for selecting a suitable recrystallization solvent system.

Recommended Starting Solvents for Screening:

Solvent/SystemRationale
Methanol or Ethanol Often a good starting point for polar heterocyclic compounds.
Acetonitrile Can provide different selectivity compared to alcohols.
Dimethylformamide (DMF) / Water For compounds that are sparingly soluble in common alcohols, dissolving in a small amount of hot DMF and then adding water as an anti-solvent can be effective.[5]
Dichloromethane / Hexane A less polar option if non-polar impurities are the main issue. Dissolve in minimal hot DCM and add hexane.[6]

Experimental Protocol: Recrystallization from a Mixed Solvent System (e.g., DMF/Water)

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of DMF to the flask, just enough to dissolve the solid upon heating to approximately 80-90 °C.

  • Once fully dissolved, remove the flask from the heat source.

  • Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy.

  • Gently reheat the solution until it becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold water or a cold mixture of DMF/water.

  • Dry the purified crystals under vacuum.

Question 4: Recrystallization did not remove all the impurities. How can I use column chromatography for final purification?

Answer: If impurities persist after recrystallization, flash column chromatography is the next logical step for achieving high purity. The key to successful column chromatography is selecting an appropriate stationary phase and mobile phase (eluent) that provides good separation between your product and the impurities.

Workflow for Developing a Column Chromatography Method:

cluster_0 Method Development cluster_1 Column Purification TLC_Screen Develop a TLC method first Mobile_Phase Screen mobile phases (e.g., Hexane/EtOAc, DCM/MeOH) TLC_Screen->Mobile_Phase Target_Rf Aim for a target Rf of ~0.25-0.35 for the desired product Mobile_Phase->Target_Rf Pack_Column Pack a silica gel column with the chosen eluent Target_Rf->Pack_Column Load_Sample Load the sample (dissolved in a minimum of solvent or adsorbed onto silica gel) Pack_Column->Load_Sample Elute Elute with the mobile phase Load_Sample->Elute Collect Collect fractions and analyze by TLC Elute->Collect Combine Combine pure fractions and evaporate the solvent Collect->Combine

Caption: Workflow for purification by flash column chromatography.

Recommended Column Conditions:

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice for this type of compound.

  • Mobile Phase Systems to Screen:

    • Dichloromethane (DCM) / Methanol (MeOH): Start with a high ratio of DCM to MeOH (e.g., 98:2) and gradually increase the polarity by increasing the percentage of MeOH. This is often a very effective system for N-heterocycles.

    • Ethyl Acetate (EtOAc) / Hexanes: A less polar system that can be effective if your impurities are significantly different in polarity.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a silica gel TLC plate and develop it in various solvent systems (e.g., 98:2 DCM/MeOH, 95:5 DCM/MeOH). The ideal system will show good separation between your product spot (ideally with an Rf of ~0.3) and the impurity spots.[7]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve your partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM). Alternatively, for better resolution, adsorb the compound onto a small amount of silica gel by dissolving it in a solvent, adding silica, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Purity Assessment

Question 5: How can I confidently assess the purity of my final product?

Answer: A combination of analytical techniques should be used to confirm both the identity and purity of your this compound.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectrum should show the expected signals with the correct chemical shifts, multiplicities, and integration values. The absence of signals corresponding to impurities is a strong indicator of purity. Key expected signals for the parent this compound would include distinct aromatic protons and a characteristic vinyl proton on the pyridone ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity. A reverse-phase HPLC method, similar to those used for related naphthyridinones, would be suitable.[8]

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.

      • Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., ~254 nm or 320 nm).

    • Purity Assessment: A pure sample should show a single major peak. Purity is typically reported as the area percentage of the main peak.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Purity Analysis Workflow:

Initial Purified Solid NMR ¹H NMR for Structural Confirmation Initial->NMR HPLC HPLC for Quantitative Purity Initial->HPLC MS Mass Spectrometry for Molecular Weight Confirmation Initial->MS Final Purity >95% Confirmed NMR->Final HPLC->Final MS->Final

Caption: Recommended workflow for final purity assessment.

By systematically applying these synthesis optimization and purification strategies, you can significantly enhance the purity of your this compound, ensuring reliable results in your downstream applications.

References

troubleshooting common problems in the synthesis of naphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of naphthyridinone scaffolds. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the common hurdles encountered during the synthesis of this privileged heterocyclic motif. The following guides are structured in a question-and-answer format to provide direct, actionable solutions to specific experimental challenges.

Introduction: The Naphthyridinone Scaffold

Naphthyridines, or pyridopyridines, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2] The introduction of a carbonyl group gives rise to the naphthyridinone core, a structure prevalent in numerous biologically active molecules and pharmaceutical agents.[3] While synthetically valuable, their preparation is often plagued by challenges such as low yields, intricate purification, and unexpected side reactions. This guide provides expert-driven insights to troubleshoot these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common challenges encountered during the synthesis of naphthyridinone derivatives, from initial reaction setup to final product characterization.

Category 1: Reaction Yield and Efficiency

Q1: My Friedländer annulation to synthesize a 1,8-naphthyridinone is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Friedländer synthesis, a cornerstone reaction for this scaffold, are a frequent problem that can often be traced back to a few key factors.[4][5] The reaction typically involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group with a compound containing an α-methylene ketone.

Causality and Troubleshooting Steps:

  • Purity of Starting Materials: The quality of your starting materials is paramount. Impurities in either the aminopyridine precursor or the methylene carbonyl compound can introduce competing side reactions or poison the catalyst.[6][7]

    • Action: Verify the purity of your starting materials using ¹H NMR and LC-MS. If necessary, purify them by recrystallization or column chromatography before use. Ensure all reagents and solvents are anhydrous, as water can interfere with many condensation reactions.[8]

  • Suboptimal Catalyst or Conditions: The choice and concentration of the catalyst are critical. Classical methods use strong acids or bases, which can sometimes promote side reactions or degradation.

    • Action: Consider screening milder, more modern catalysts. Lewis acids (e.g., CeCl₃·7H₂O) or ionic liquids (e.g., [Bmmim][Im]) have been shown to be highly effective and can lead to cleaner reactions with higher yields under milder conditions.[5][9]

  • Incorrect Thermal Conditions: The reaction temperature significantly influences both the reaction rate and the formation of byproducts.

    • Action: Systematically optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[9] If the reaction is sluggish, incrementally increase the temperature. Conversely, if multiple byproducts are forming, reducing the temperature may improve selectivity.

Below is a systematic workflow for troubleshooting low yields in naphthyridinone synthesis.

G start Low Yield Observed check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity purify Purify Starting Materials check_purity->purify Impurities Detected optimize_catalyst Screen Alternative Catalysts (Lewis Acids, Ionic Liquids) check_purity->optimize_catalyst Materials Pure re_run Re-run Reaction purify->re_run re_run->optimize_catalyst Still Low Yield success Improved Yield re_run->success Success optimize_temp Optimize Reaction Temperature & Time optimize_catalyst->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_solvent->success

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: I am attempting a Conrad-Limpach or Gould-Jacobs reaction to form the pyridinone ring, but I'm getting a mixture of regioisomers or other byproducts. How can I improve the selectivity?

A2: These classic cyclization reactions are powerful but notoriously sensitive to reaction conditions, which dictates the final regiochemical outcome. The Conrad-Limpach reaction involves the condensation of an aminopyridine with a β-ketoester, while the Gould-Jacobs reaction uses anilines and diethyl methylenemalonate or similar reagents.[10]

Causality and Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: The formation of different regioisomers is often governed by a competition between kinetically and thermodynamically favored pathways. The initial condensation step is typically reversible and kinetically controlled (lower temperature), while the subsequent ring-closing (cyclization) step is often irreversible and thermodynamically controlled (higher temperature).

    • Action: Implement a two-stage temperature profile. Perform the initial condensation at a lower temperature (e.g., 100-150 °C) to form the enamine intermediate. Then, for the cyclization step, increase the temperature significantly (e.g., ~250 °C).[10] Using a high-boiling point solvent like Dowtherm A is a common strategy to achieve and maintain the high temperatures required for selective thermal cyclization.[10]

  • Incomplete Cyclization or Side Reactions: If the cyclization temperature is too low or the reaction time is too short, you may isolate the uncyclized intermediate. Other side reactions, such as decarboxylation, can also occur under harsh thermal conditions.[10]

    • Action: Ensure the cyclization step reaches the target temperature and is held for a sufficient duration. Monitor the disappearance of the intermediate by TLC/LC-MS. If decarboxylation is an issue, it may be necessary to perform this as a separate, controlled step after the main scaffold is formed.

Reaction ParameterRecommendation for SelectivityRationale
Condensation Temp. 100-150 °CFavors the formation of the initial enamine intermediate without premature cyclization.[10]
Cyclization Temp. >250 °CDrives the reaction towards the thermodynamically stable regioisomer.[10]
Solvent Dowtherm A, Diphenyl etherHigh boiling point allows for precise control of the high temperatures needed for cyclization.[10]
Monitoring TLC / LC-MSTrack the consumption of the starting materials and the formation of the intermediate and final product.

Table 1: Recommended conditions for improving regioselectivity in Conrad-Limpach/Gould-Jacobs reactions.

Category 2: Purification and Isolation

Q3: My crude reaction mixture is complex, and I'm struggling to isolate the pure naphthyridinone product. What purification strategies are most effective?

A3: Naphthyridinones and their intermediates can have similar polarities and solubility profiles, making purification challenging. A multi-step approach is often necessary.

Causality and Troubleshooting Steps:

  • Inadequate Separation by Chromatography: The planarity and polar nature of the naphthyridinone core can lead to tailing or poor separation on silica gel.

    • Action:

      • Optimize Solvent System: For flash column chromatography, a gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity with ethyl acetate or methanol.

      • Use an Additive: Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can significantly improve peak shape for these basic heterocyclic compounds by neutralizing acidic sites on the silica gel.

      • Consider Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or C18-functionalized reverse-phase silica.

  • Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction, or an emulsion may form, leading to significant product loss.[11][12]

    • Action:

      • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. Naphthyridinones are basic; ensuring the aqueous layer is basic (pH > 8) will keep the product in its neutral form, maximizing its solubility in the organic solvent.

      • Break Emulsions: If an emulsion forms, adding brine (a saturated aqueous solution of NaCl) can help break it, improving phase separation.[8]

  • Difficulty with Crystallization: If the crude product is an oil or fails to crystallize, impurities may be inhibiting the process.

    • Action: First, attempt to purify the material by column chromatography. Once a higher purity is achieved, attempt recrystallization from a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/ether).

G start Crude Naphthyridinone Mixture is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Flash Column Chromatography is_solid->column No / Oily check_purity Check Purity (TLC, NMR) recrystallize->check_purity pure_product Pure Product column->pure_product check_purity->column Impure check_purity->pure_product Pure

Caption: Decision tree for selecting a purification strategy.

Category 3: Product Characterization

Q4: My ¹H NMR spectrum of a substituted naphthyridinone shows severe signal overlap in the aromatic region (7-9 ppm). How can I confidently assign the proton signals?

A4: Signal crowding in the aromatic region is a very common issue for naphthyridinone scaffolds due to the multiple protons on the fused pyridine rings existing in similar chemical environments.[13] Relying on one-dimensional ¹H NMR alone is often insufficient for unambiguous structural confirmation.

Causality and Troubleshooting Steps:

  • Insufficient Resolution in 1D NMR: The small differences in electronic environments may not be enough to resolve the signals at standard magnetic field strengths.

    • Action:

      • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) can increase signal dispersion and resolve overlapping multiplets.

      • Change the NMR Solvent: Aromatic solvents can induce significant shifts (solvent-induced shifts) in the proton signals. Re-running the sample in benzene-d₆ or pyridine-d₅ instead of CDCl₃ or DMSO-d₆ can often resolve overlapping peaks.[13]

  • Lack of Connectivity Information: Even if signals are resolved, assigning them to specific positions on the ring system is impossible without further information.

    • Action: Employ 2D NMR Spectroscopy. Two-dimensional NMR experiments are essential tools for resolving these ambiguities.[13]

      • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It allows you to "walk" around a pyridine ring by identifying which protons are adjacent to each other (typically ³J coupling).[13]

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal directly to the carbon it is attached to. Since ¹³C spectra are much better dispersed, this helps to resolve overlapping proton signals by spreading them into a second dimension.[13]

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is incredibly powerful for piecing together the entire scaffold and confirming the position of substituents. For example, the proton at C7 will show a correlation to the carbon at C5, and vice-versa, confirming their relationship across the ring.[13]

Detailed Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of a 1,8-Naphthyridinone Derivative [9]

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-acetylpyridine (1.0 eq) and the desired α-methylene ketone (e.g., dibenzoylmethane, 1.05 eq).

  • Solvent and Catalyst Addition: Add an anhydrous ionic liquid (e.g., [Bmmim][Im], 5 mL per mmol of aminopyridine) to the flask.

  • Reaction: Stir the reaction mixture magnetically at 80 °C. Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 5-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the mixture with ethyl acetate (3 x 20 mL) and deionized water (1 x 20 mL).

  • Isolation: Collect the combined organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 1,8-naphthyridinone product.

Protocol 2: Resolving Ambiguous ¹H NMR Signals using 2D NMR [13]

  • Sample Preparation: Prepare a standard NMR sample of your purified naphthyridinone in a deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/0.6 mL.

  • Acquire 1D Spectra: Acquire a standard high-resolution ¹H spectrum and a ¹³C{¹H} spectrum.

  • Acquire ¹H-¹H COSY: Run a standard gradient-selected COSY (gCOSY) experiment. Process the data and identify cross-peaks, which indicate coupled protons. Use these correlations to trace the spin systems of each substituted ring.

  • Acquire ¹H-¹³C HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145-165 Hz for aromatic C-H). This will correlate each proton to its directly attached carbon, aiding in the resolution of overlapping proton signals.

  • Acquire ¹H-¹³C HMBC: Run a standard gradient-selected HMBC experiment. This will reveal 2- and 3-bond correlations between protons and carbons. Use these long-range correlations to connect different spin systems and to unambiguously assign the positions of substituents relative to the protons on the naphthyridinone core.

References

Technical Support Center: Scaling Up the Production of 1,7-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,7-naphthyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a core heterocyclic scaffold in many pharmacologically active compounds, including potent phosphodiesterase type 4 (PDE4) inhibitors, the robust and scalable synthesis of this molecule is of critical importance.[1][2]

Scaling up any chemical synthesis introduces challenges not always apparent at the lab scale, such as heat transfer, mass transport, reagent addition rates, and changes in impurity profiles. This document provides practical, field-proven insights in a question-and-answer format to address specific issues you may encounter, ensuring a logical, safe, and efficient scale-up process.

Troubleshooting Guide: From Bench to Bulk

This section addresses common problems encountered during the scale-up of this compound synthesis, with a focus on the widely applicable Friedländer annulation and related cyclization strategies.[3][4]

Q1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?

A1: A drop in yield upon scale-up is a frequent issue, often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:

  • Inefficient Mixing: In larger reactors, inadequate agitation can create localized "hot spots" or areas of high reactant concentration, leading to side-product formation.

    • Causality: The reaction relies on the homogenous interaction of reactants and catalysts. Poor mixing prevents this, slowing the desired reaction while promoting degradation or side reactions.

    • Solution: Ensure the reactor's impeller design and stirring speed are sufficient for the vessel's geometry and the reaction mixture's viscosity. For heterogeneous mixtures, overhead stirring or a properly sized mechanical stirrer is crucial.

  • Poor Temperature Control: Exothermic events that are easily dissipated in a small flask can lead to a runaway reaction in a large reactor.

    • Causality: The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient. Overheating can degrade sensitive reagents or the desired product.

    • Solution:

      • Controlled Reagent Addition: Add the limiting reagent slowly via an addition funnel or syringe pump to control the rate of the exotherm.

      • Efficient Cooling: Use a reactor jacket with a circulating coolant and monitor the internal temperature probe closely.

      • Solvent Choice: Select a solvent with a boiling point that can help manage the reaction temperature. Some modern approaches even utilize water as a solvent at moderate temperatures (e.g., 50 °C), which can offer better thermal control.[5][6]

  • Catalyst Activity and Loading: The catalyst's efficiency can change with scale.

    • Causality: While catalyst loading is often reported in mol%, factors like catalyst deactivation or poor dispersion in a larger volume can reduce its effective concentration.

    • Solution: Optimize catalyst loading for the larger scale; sometimes a slight increase is necessary. For heterogeneous catalysts, ensure efficient stirring to maintain suspension. Recent studies highlight the use of inexpensive and biocompatible catalysts like choline hydroxide (ChOH) which can be highly effective even at low loadings (e.g., 1 mol%).[5][6]

A2: The appearance of new impurities is often related to longer reaction times, higher temperatures, or insufficient purity of bulk starting materials.

  • Identify the Impurity:

    • Causality: Understanding the structure of the impurity is the first step to understanding its formation mechanism.

    • Solution: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using analytical techniques such as LC-MS, NMR, and IR spectroscopy.[7][8][9] Common impurities in Friedländer-type reactions include isomers from poor regioselectivity or products from self-condensation of the starting materials.

  • Control Regioselectivity: If using an unsymmetrical ketone, poor regioselectivity is a common problem.

    • Causality: The reaction can proceed via two different enolates, leading to isomeric products.

    • Solution: Employ a highly regioselective catalyst. For instance, bicyclic amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide excellent regioselectivity for the desired 2-substituted product.[10][11] Slow addition of the ketone to the reaction mixture at a higher temperature can also significantly improve regioselectivity.[10]

  • Starting Material Purity:

    • Causality: Impurities in bulk starting materials can participate in side reactions that are negligible at a small scale but significant at a larger one.

    • Solution: Source high-purity starting materials for scale-up. Perform quality control checks on incoming batches of raw materials to ensure they meet the required specifications.

Q3: My product is difficult to isolate and purify. Crystallization attempts result in an oil, and chromatography is not feasible for the target quantity. What are my options?

A3: Product isolation is a critical step in scalable synthesis. When standard methods fail, a multi-pronged approach is necessary.

  • Optimize Crystallization:

    • Causality: The product may be precipitating as an amorphous solid or oil due to residual solvent, impurities acting as crystallization inhibitors, or rapid cooling.

    • Solution:

      • Solvent Screening: Test a wide range of anti-solvents and solvent/anti-solvent systems.

      • Controlled Cooling: Slow, controlled cooling with gentle agitation is key to forming well-defined crystals.

      • Seeding: Introduce a small number of seed crystals to encourage crystallization.

      • Trituration: Stir the crude oil or amorphous solid in a solvent in which the product is poorly soluble but the impurities are soluble. This can often induce crystallization and wash away impurities.

  • Alternative Purification Methods:

    • Causality: Over-reliance on chromatography is a common pitfall when planning for scale-up.

    • Solution:

      • Salt Formation/Recrystallization: If your molecule has a basic or acidic handle, form a salt and recrystallize it. The salt may have significantly different (and better) crystallization properties.

      • Liquid-Liquid Extraction: Perform a pH-swing extraction. Dissolve the crude material in a solvent, wash with an acidic or basic aqueous solution to remove impurities of the opposite nature, and then back-extract the product.[7]

Frequently Asked Questions (FAQs)

What are the most promising synthetic routes for the large-scale production of this compound?

The most robust and commonly cited methods involve the construction of the second ring onto a pre-existing pyridine core. The Friedländer Annulation is a versatile and powerful method for this, involving the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an α-methylene group (like a ketone or ester).[3][4] Variations using palladium-catalyzed cross-coupling reactions to build the scaffold also offer high yields and functional group tolerance, making them suitable for scale-up.[1][12] A scalable six-step synthesis starting from 2-cyano-3-methylpyridine has been described with a good overall yield.[12]

How do I select the appropriate starting materials for a scalable process?

For scale-up, prioritize starting materials that are:

  • Commercially Available in Bulk: Sourcing from multiple reliable suppliers is crucial to avoid supply chain disruptions.

  • Cost-Effective: The cost of raw materials becomes a dominant factor at a larger scale.

  • Stable and Safe to Handle: Avoid highly energetic or unstable reagents where possible.

  • High Purity: As discussed in the troubleshooting section, the purity of starting materials is paramount to minimizing side reactions and simplifying purification.

What are the critical process parameters (CPPs) to monitor during scale-up?

The key is to maintain consistency between batches. Critical parameters to monitor and control include:

  • Temperature: Internal reaction temperature is non-negotiable.

  • Rate of Reagent Addition: Crucial for managing exotherms and controlling impurity formation.

  • Stirring Speed/Efficiency: Ensures homogeneity.

  • Reaction Time: Monitor reaction completion using in-process controls (IPCs) like HPLC or TLC to avoid over- or under-reacting.

  • pH: For reactions involving acid/base catalysts or work-up procedures.

What analytical methods are suitable for reaction monitoring and final product quality control?

  • For Reaction Monitoring (In-Process Control):

    • Thin-Layer Chromatography (TLC): Fast, simple, and effective for qualitatively tracking the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the formation of impurities over time.[8]

  • For Final Product Quality Control:

    • HPLC: To determine purity and quantify impurities.

    • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine water content in the final solid product.[13]

Scalable Synthesis Protocol: Modified Friedländer Annulation

This protocol is a generalized example based on common principles for synthesizing the 1,7-naphthyridine core. Researchers must optimize conditions for their specific substrates.

Objective: To synthesize a substituted this compound via a base-catalyzed condensation.

Materials:

  • 3-Amino-4-formylpyridine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Potassium tert-butoxide (K OtBu) (1.5 eq)

  • Ethanol (EtOH)

  • Toluene

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Charge Reagents: Charge the reactor with 3-Amino-4-formylpyridine and Ethanol (approx. 5 volumes). Begin stirring to ensure the solid is fully dissolved or well-suspended.

  • Initial Cooling: Cool the reactor contents to 0-5 °C using the circulating jacket.

  • Controlled Addition of Base: In a separate vessel, dissolve Potassium tert-butoxide in Ethanol. Add this solution slowly to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Addition of Ketone: Add Ethyl acetoacetate dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by HPLC until the starting aminopyridine is consumed (<1%).

  • Quench and Work-up: Carefully quench the reaction by adding water. Adjust the pH to ~7 with aqueous HCl. This may cause the product to precipitate.

  • Isolation: If a solid precipitates, filter the mixture, wash the cake with cold water and then a non-polar solvent like hexanes. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification:

    • Combine the organic extracts, dry over sodium sulfate, and concentrate in vacuo.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Toluene/heptane).

Data Summary Table

The choice of catalyst and solvent system dramatically impacts reaction outcomes. The following table summarizes trends observed in Friedländer-type syntheses for naphthyridines.

ParameterCondition 1 (Classical)Condition 2 (Modern/Green)Expected Outcome & Rationale
Catalyst KOH, PiperidineCholine Hydroxide (ChOH)ChOH is a biocompatible ionic liquid catalyst that can give excellent yields in aqueous media, simplifying work-up and improving the process's green profile.[6]
Solvent Ethanol, TolueneWaterWater as a solvent is environmentally friendly and can aid in thermal management. Some reactions proceed with excellent yields in water.[5]
Temperature 80 °C - RefluxRoom Temperature - 50 °CLower temperatures can reduce the formation of thermal degradation byproducts, leading to a cleaner product profile and higher isolated yield.[5][11]
Yield Moderate to GoodGood to ExcellentOptimized modern conditions often lead to higher yields due to increased selectivity and reduced side reactions.[5]

Visual Workflow and Mechanism Diagrams

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying raw_materials Raw Material QC (Purity Check) reactor_setup Reactor Setup (Clean, Dry, Inert) raw_materials->reactor_setup reagent_charge Charge Starting Materials & Solvent reactor_setup->reagent_charge controlled_addition Controlled Addition of Reagents (T < 10°C) reagent_charge->controlled_addition reaction_monitor Reaction Monitoring (IPC via HPLC/TLC) controlled_addition->reaction_monitor quench Reaction Quench reaction_monitor->quench extraction Extraction / Filtration quench->extraction concentration Solvent Removal extraction->concentration crystallization Recrystallization concentration->crystallization drying Vacuum Drying crystallization->drying final_product Final Product QC (Purity, Identity, H₂O) drying->final_product

Caption: General workflow for scalable synthesis of this compound.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or High Impurities temp Poor Temperature Control? start->temp mix Inefficient Mixing? start->mix cat Catalyst Issue? start->cat time Incorrect Reaction Time? start->time temp_sol Improve Cooling; Slow Reagent Addition temp->temp_sol Yes mix_sol Increase Stirring Speed; Check Impeller Design mix->mix_sol Yes cat_sol Optimize Catalyst Loading; Ensure Purity cat->cat_sol Yes time_sol Monitor with IPC; Adjust Time Accordingly time->time_sol Yes

Caption: Troubleshooting decision tree for common scale-up issues.

G

Caption: Simplified mechanism of the Friedländer Annulation.

References

Technical Support Center: Enhancing the Stability of 1,7-Naphthyridin-2(1H)-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,7-naphthyridin-2(1H)-one compounds. This guide is designed to provide in-depth technical assistance and practical solutions to the stability challenges frequently encountered during the handling, formulation, and analysis of this important class of molecules. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity and reliability of your experimental data and therapeutic candidates.

Introduction to the this compound Scaffold

The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. However, the inherent chemical functionalities of this scaffold, namely the lactam ring fused to a pyridine system, can present specific stability challenges. Understanding these potential liabilities is the first step toward developing robust and stable compounds.

Frequently Asked Questions (FAQs) on the Stability of this compound Compounds

This section addresses common questions regarding the stability of this compound derivatives.

Q1: What are the primary degradation pathways for this compound compounds?

A1: Based on the chemical structure, the two most probable degradation pathways are hydrolysis of the lactam ring and oxidation of the electron-rich pyridine ring. Photodegradation is also a potential concern, particularly for compounds with chromophores that absorb UV or visible light.

  • Hydrolytic Degradation: The amide bond within the lactam ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This results in the opening of the pyridone ring to form an amino-carboxylic acid derivative.

  • Oxidative Degradation: The pyridine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or peroxide impurities from excipients. This can lead to the formation of N-oxides or other oxidative degradation products.[1]

  • Photodegradation: Similar to other nitrogen-containing aromatic heterocycles like quinolones, 1,7-naphthyridin-2(1H)-ones may degrade upon exposure to light, especially UV radiation.[2][3][4] This can involve complex radical-mediated reactions.

Q2: How does pH affect the stability of these compounds in solution?

A2: The stability of this compound compounds in aqueous solutions is often highly pH-dependent.

  • Acidic Conditions (pH < 4): Acid catalysis can accelerate the hydrolysis of the lactam ring.

  • Neutral Conditions (pH 6-8): Generally, many lactam-containing compounds exhibit maximal stability in the neutral to slightly acidic pH range. However, this needs to be determined experimentally for each specific derivative.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the lactam is a common degradation pathway.[5]

Therefore, it is crucial to determine the pH-stability profile for your specific compound to identify the optimal pH for formulation and storage of solutions.

Q3: What are the best practices for storing this compound compounds?

A3: To ensure long-term stability, we recommend the following storage conditions:

  • Solid State: Store as a dry powder in a tightly sealed container at controlled room temperature or refrigerated (2-8 °C), protected from light and moisture.

  • In Solution: If solutions must be stored, they should be prepared in a buffer at the pH of maximum stability, aliquoted to minimize freeze-thaw cycles, and stored at -20 °C or -80 °C. The use of amber vials or wrapping containers in aluminum foil is recommended to protect from light.

Q4: Can excipients in my formulation affect the stability of my this compound compound?

A4: Yes, excipients can significantly impact stability. It is essential to conduct drug-excipient compatibility studies.[6][7]

  • Potential Issues:

    • Moisture: Hygroscopic excipients can attract water, which may accelerate hydrolysis.

    • Impurities: Excipients can contain reactive impurities like peroxides (common in polymers like povidone), which can initiate oxidative degradation.[8]

    • pH Modification: The inherent acidity or basicity of an excipient can alter the micro-pH of the formulation, affecting stability.

  • Recommendations:

    • Perform compatibility studies by mixing your compound with individual excipients and storing them under accelerated conditions (e.g., 40 °C/75% RH).

    • Analyze the mixtures at various time points for the appearance of degradants.

Troubleshooting Guide for Common Stability Issues

This guide provides a structured approach to identifying and resolving stability problems encountered during your experiments.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Loss of potency or appearance of new peaks in HPLC analysis of a solution over time. 1. Hydrolysis: The lactam ring may be undergoing cleavage. 2. Oxidation: The compound may be reacting with dissolved oxygen or contaminants.1. pH Optimization: Determine the pH-stability profile of your compound. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor for degradation over time. Identify the pH of maximum stability and use a suitable buffer in your experiments.[9] 2. De-gassing and Antioxidants: De-gas your solvents to remove dissolved oxygen. Consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or sodium metabisulfite to your formulation.[9] 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[9]
Compound degrades when exposed to ambient light. Photodegradation: The compound is likely sensitive to UV or visible light.1. Light Protection: Conduct all experiments under amber or red light. Store all samples and stock solutions in amber vials or containers wrapped in aluminum foil.[2] 2. Photostability Studies: Perform a confirmatory photostability study according to ICH Q1B guidelines to understand the extent of the liability.[10] 3. Formulation with UV Absorbers: For liquid formulations, consider the inclusion of UV-absorbing excipients.
Solid-state instability observed (e.g., color change, clumping, appearance of degradants). 1. Hygroscopicity and Hydrolysis: The solid compound is absorbing atmospheric moisture. 2. Oxidation: Reaction with atmospheric oxygen. 3. Polymorphic Conversion: The crystalline form may be converting to a less stable or more reactive form.[11]1. Moisture Protection: Store the solid compound in a desiccator or with a desiccant. Package in moisture-resistant containers.[12] 2. Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere (e.g., nitrogen or argon).[12] 3. Solid-State Characterization: Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the most stable polymorph.[11]
Inconsistent results or new peaks appearing during drug-excipient compatibility studies. Chemical Incompatibility: A specific excipient is reacting with your compound.1. Isolate the Incompatible Excipient: Review your compatibility study data to pinpoint the problematic excipient. 2. Select Alternative Excipients: Choose an alternative excipient with a different chemical nature. For example, if a reducing sugar like lactose is causing issues, consider a non-reducing sugar like sucrose or a different filler like microcrystalline cellulose. 3. Physical Separation: In a solid dosage form, consider creating a physical barrier between the drug and the excipient, for example, through granulation or the use of coated particles.

Experimental Protocols and Methodologies

To rigorously assess the stability of your this compound compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to deliberately induce degradation.

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and establish the degradation pathways of your compound.[13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at 80 °C for 48 hours.

    • At specified time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound and a 1 mg/mL solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation of the parent compound to ensure that the major degradation products are formed without excessive secondary degradation.[13]

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5]

1. Chromatographic Conditions (Starting Point):

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5-95% B over 20 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at the λmax of the parent compound and a lower wavelength (e.g., 220 nm) to detect potential degradants lacking the main chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µL

2. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the degradation products are well-resolved from the parent peak and from each other. Use a PDA detector to check for peak purity.

Visualization of Degradation Pathways and Workflows

Inferred Degradation Pathways

The following diagram illustrates the likely degradation pathways for a generic this compound structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A This compound B Ring-Opened Amino Acid Derivative A->B H+ or OH- / H2O (Lactam Hydrolysis) C This compound D N-Oxide Derivative C->D [O] (e.g., H2O2, atmospheric O2)

Caption: Inferred degradation pathways for this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the systematic process for evaluating the stability of a new this compound compound.

G start New this compound Compound forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev degradant_id Identify and Characterize Degradation Products (LC-MS) method_dev->degradant_id stability_studies Conduct Formal Stability Studies (ICH Conditions) degradant_id->stability_studies formulation Formulation Development and Excipient Compatibility degradant_id->formulation end Stable Compound/Formulation stability_studies->end formulation->end

Caption: Workflow for stability assessment of this compound compounds.

References

Technical Support Center: Optimizing the Synthesis of 1,7-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,7-naphthyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to refine their synthetic routes for improved efficiency, yield, and purity. We will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature.

The 1,7-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development. The route to this compound, a key intermediate, can be fraught with challenges, including low yields, difficult purifications, and unexpected side reactions. This guide aims to provide you with the expertise to navigate these complexities.

Troubleshooting Guide: A-Q&A Approach to Common Synthetic Hurdles

This section addresses specific issues that you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Question 1: "My initial condensation reaction between 3-aminopyridine and diethyl malonate is giving a low yield of the enamine intermediate. What can I do to improve this?"

Underlying Chemistry: The formation of the enamine intermediate is a critical step that often dictates the overall efficiency of the synthesis. This reaction is a nucleophilic addition-elimination at the carbonyl group of diethyl malonate, followed by tautomerization. The equilibrium of this reaction can be influenced by several factors.

Potential Causes & Solutions:

  • Insufficient Water Removal: The condensation reaction releases water, which can hydrolyze the starting materials or the product, shifting the equilibrium back towards the reactants.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene or xylene are suitable solvents for this purpose.

  • Suboptimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition.

    • Solution: A systematic temperature optimization study is recommended. Start at a reflux temperature of your chosen solvent (e.g., toluene, ~110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Catalyst Inefficiency: While this reaction can proceed without a catalyst, an acid catalyst can protonate the carbonyl group of diethyl malonate, making it more electrophilic.

    • Solution: Introduce a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid. Be cautious, as strong acids can lead to unwanted side reactions.

Experimental Protocol: Optimized Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopyridine (1.0 eq), diethyl malonate (1.2 eq), and toluene (10 mL/mmol of 3-aminopyridine).

  • Add p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

Question 2: "The cyclization of my enamine intermediate is not proceeding to completion, and I'm observing multiple spots on my TLC plate. How can I drive the reaction forward and minimize side products?"

Underlying Chemistry: The thermal cyclization of the enamine intermediate is a high-temperature intramolecular condensation reaction that forms the pyridone ring. This step is often the most challenging and can be prone to side reactions, such as polymerization or decomposition.

Potential Causes & Solutions:

  • Insufficient Cyclization Temperature: This reaction requires a high temperature to overcome the significant activation energy of the intramolecular cyclization.

    • Solution: Utilize a high-boiling solvent like Dowtherm A or diphenyl ether, which can reach temperatures of 250-260 °C. A sand bath or a high-temperature heating mantle is necessary to achieve these temperatures.

  • Presence of Impurities: Impurities from the previous step can interfere with the cyclization reaction.

    • Solution: Purify the enamine intermediate by column chromatography or recrystallization before proceeding to the cyclization step.

  • Atmospheric Oxygen: At high temperatures, the reaction mixture can be susceptible to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions.

Side Product Analysis and Mitigation:

Observed Side Product Potential Cause Mitigation Strategy
Polymeric materialExcessive reaction time or temperatureOptimize reaction time by monitoring with TLC; slightly lower the temperature.
Isomeric naphthyridinonesNon-selective cyclizationThis is less common for the 1,7-isomer but can be influenced by the electronics of the starting materials.
Decomposed starting materialTemperature too highCarefully control the reaction temperature and avoid localized overheating.

DOT Diagram: Troubleshooting Low Cyclization Yield

G start Low Cyclization Yield check_temp Is the reaction temperature >250 °C? start->check_temp check_purity Was the enamine intermediate pure? check_temp->check_purity Yes increase_temp Increase temperature using a high-boiling solvent (e.g., Dowtherm A). check_temp->increase_temp No check_atmosphere Is the reaction under an inert atmosphere? check_purity->check_atmosphere Yes purify_enamine Purify the enamine by chromatography or recrystallization. check_purity->purify_enamine No use_inert Perform the reaction under a nitrogen or argon atmosphere. check_atmosphere->use_inert No success Improved Yield check_atmosphere->success Yes increase_temp->success purify_enamine->success use_inert->success

Caption: Troubleshooting decision tree for low cyclization yield.

Question 3: "The final product, this compound, is difficult to purify. What are the best methods for obtaining a high-purity sample?"

Underlying Chemistry: The physical properties of this compound, such as its polarity and potential for hydrogen bonding, can make purification challenging.

Potential Causes & Solutions:

  • Inappropriate Crystallization Solvent: The choice of solvent is crucial for effective recrystallization.

    • Solution: A solvent screen is recommended. Common solvents for recrystallizing polar, heterocyclic compounds include ethanol, methanol, water, or mixtures thereof. For example, dissolving the crude product in hot ethanol and slowly adding water until turbidity is observed can induce crystallization upon cooling.

  • Persistent Impurities: Some impurities may co-crystallize with the product.

    • Solution: If recrystallization is insufficient, column chromatography on silica gel may be necessary. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required. A gradient elution can help to separate closely related impurities.

  • Charcoal Treatment: Colored impurities can often be removed by treatment with activated charcoal.

    • Solution: After dissolving the crude product in a suitable solvent for recrystallization, add a small amount of activated charcoal and heat the mixture for a short period. Filter the hot solution through Celite to remove the charcoal before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the most widely accepted and efficient synthetic route to this compound?

The most common and generally efficient route is the Conrad-Limpach synthesis, which involves the condensation of 3-aminopyridine with a β-ketoester or a malonic ester derivative, followed by thermal cyclization. Variations of this method have been developed to improve yields and reaction conditions.

Q2: Are there any alternative starting materials to diethyl malonate?

Yes, other malonic ester derivatives, such as Meldrum's acid, can be used. Meldrum's acid is often more reactive and can undergo condensation under milder conditions. Additionally, β-ketoesters like ethyl acetoacetate can be used, which will result in a methyl-substituted naphthyridinone.

Q3: Can microwave-assisted synthesis be used to improve the cyclization step?

Microwave irradiation has been successfully employed to accelerate the cyclization step. The use of a microwave reactor can significantly reduce the reaction time from several hours to minutes and may lead to improved yields by minimizing the formation of degradation products.

DOT Diagram: General Synthetic Pathway

G A 3-Aminopyridine C Enamine Intermediate A->C Condensation (Toluene, p-TSA, Reflux) B Diethyl Malonate B->C D This compound C->D Thermal Cyclization (Dowtherm A, 250 °C)

Caption: Overview of the Conrad-Limpach synthesis of this compound.

Validation & Comparative

The Evolving Landscape of 1,7-Naphthyridin-2(1H)-one Analogs: A Structure-Activity Relationship Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting key players in human disease, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various this compound analogs, offering insights into the rational design of next-generation therapeutics. We will delve into the critical structural modifications that govern their inhibitory activity against prominent targets such as Poly (ADP-ribose) polymerase 1 (PARP1) and various protein kinases, supported by experimental data and detailed protocols.

The this compound Core: A Versatile Pharmacophore

The 1,7-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as opportunities for substitution at multiple positions. This versatility allows for the fine-tuning of physicochemical properties and target engagement. The lactam moiety within the this compound core is particularly important for establishing key interactions within the active sites of many enzymes.

Targeting PARP1: The Quest for Potency and Selectivity

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks. Inhibitors of PARP1 have shown significant promise in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.[1] The this compound scaffold has been successfully employed to develop potent PARP1 inhibitors.

Key SAR Insights for PARP1 Inhibition

A notable example is the development of benzo[de][2][3]naphthyridin-7(8H)-ones, which have demonstrated remarkable potency.[4] The SAR studies on this series highlight the critical role of a functionalized long-chain appendage at the N8 position.

  • The N8-Appendage: The introduction of a long-chain appendage at the N8 position is crucial for achieving high potency. This appendage often terminates in a cyclic moiety, such as a phthalazin-1(2H)-one, which can form additional interactions within the PARP1 active site.[4] For instance, inhibitor 26 from this series, bearing a terminal phthalazin-1(2H)-one, exhibited a PARP1 inhibitory activity with an IC50 of 0.31 nM.[4] However, its cellular potency was moderate, suggesting that further optimization for cell permeability and metabolic stability is necessary.

  • Second-Generation Enhancements: Further modifications led to the development of second-generation inhibitors like compound 41 , which displayed high potency against both the PARP1 enzyme and BRCA-deficient cancer cell lines (CC50 < 0.26 nM in BRCA1-deficient MDA-MB-436 cells).[4] This highlights the importance of balancing enzymatic potency with cellular activity.

Comparative Data for Benzo[de][2][3]naphthyridin-7(8H)-one Analogs as PARP1 Inhibitors
CompoundN8-AppendagePARP1 IC50 (nM)MDA-MB-436 (BRCA1-deficient) CC50 (nM)
26 Terminal phthalazin-1(2H)-one0.31Moderate
41 Optimized functionalized chainHigh Potency< 0.26

Data synthesized from[4]

Kinase Inhibition: A Broad Spectrum of Opportunity

The this compound scaffold has also been extensively explored for the development of kinase inhibitors. The planarity of the ring system allows it to mimic the adenine region of ATP, while substituents can be tailored to achieve selectivity for specific kinases.

Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)

Aberrant FGFR4 signaling is implicated in the progression of several cancers, including hepatocellular carcinoma.[5] The 1,6-naphthyridin-2(1H)-one scaffold has been a fruitful starting point for potent and selective FGFR4 inhibitors.

  • Key Structural Features: Through detailed structural optimizations, the representative compound A34 emerged, exhibiting excellent FGFR4 inhibitory activity and selectivity.[5] This was achieved by strategic modifications of the core structure.

Spleen Tyrosine Kinase (SYK) Inhibition

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its inhibition is a promising strategy for the treatment of autoimmune diseases and certain cancers. SAR studies on 5,7-disubstituted[2][6]naphthyridines have revealed key determinants for potent SYK inhibition.[7]

  • C7-Aryl Group: The presence of a 7-aryl group is essential for activity, with a preference for para-substitution.[7]

  • C5-Aminoalkylamino Substituents: The combination of a 7-aryl group with 5-aminoalkylamino substituents further enhances the potency of these compounds.[7]

General Workflow for SAR Studies of this compound Analogs

The following diagram illustrates a typical workflow for conducting SAR studies on this class of compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Start Scaffold Selection (1,7-Naphthyridinone) Design Design Analogs (Vary Substituents) Start->Design Synthesis Chemical Synthesis Design->Synthesis Assay In vitro Assay (e.g., Kinase, PARP) Synthesis->Assay Cell Cell-based Assay (e.g., Cytotoxicity) Assay->Cell SAR SAR Analysis Cell->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement End Candidate Drug Optimization->End

Caption: A typical workflow for the design, synthesis, and evaluation of this compound analogs in a drug discovery program.

Experimental Protocols

General Procedure for Synthesis of this compound Analogs

The synthesis of the this compound core can be achieved through various established synthetic routes, often involving the condensation of a substituted aminopyridine with a β-ketoester or a related three-carbon synthon. Subsequent modifications at various positions are typically carried out using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitution reactions. For a detailed synthetic protocol, refer to the methodologies described in the cited literature.[6]

In Vitro PARP1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP1 can be determined using a commercially available PARP1 activity assay kit.

  • Reagent Preparation: Prepare the reaction buffer, PARP1 enzyme, NAD+, and activated DNA according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add the reaction buffer to a 96-well plate.

    • Add the test compounds at various concentrations.

    • Add the PARP1 enzyme and activated DNA, and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding NAD+ and incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key SAR Trends

The following diagram illustrates the general SAR principles for this compound analogs targeting PARP1.

Caption: Key structure-activity relationship trends for this compound analogs as PARP1 inhibitors.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable template for the design of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide demonstrate that careful manipulation of substituents at different positions of the naphthyridine ring can lead to significant improvements in potency, selectivity, and overall drug-like properties. Future research in this area will likely focus on the development of inhibitors with novel mechanisms of action, improved pharmacokinetic profiles, and the ability to overcome drug resistance. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new clinical candidates based on this versatile scaffold.

References

A Comparative Guide to the Biological Activity of 1,7-Naphthyridin-2(1H)-one and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The naphthyridinone scaffold, a class of nitrogen-containing heterocyclic compounds, represents a "privileged structure" in medicinal chemistry. Its inherent drug-like properties and versatile synthetic accessibility have led to the development of numerous derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of 1,7-naphthyridin-2(1H)-one and its key isomers, including the 1,5-, 1,6-, 1,8-, 2,6-, and 2,7-naphthyridinone cores. By examining their anticancer, anti-inflammatory, and central nervous system (CNS) activities, supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the therapeutic potential of this fascinating class of molecules.

The Naphthyridinone Isomers: A Structural Overview

The biological activity of naphthyridinones is profoundly influenced by the arrangement of the two nitrogen atoms within their bicyclic structure. This seemingly subtle variation in nitrogen placement leads to distinct electronic properties and three-dimensional shapes, ultimately dictating their interaction with biological targets.

G cluster_17 This compound cluster_15 1,5-Naphthyridin-2(1H)-one cluster_16 1,6-Naphthyridin-2(1H)-one cluster_18 1,8-Naphthyridin-2(1H)-one cluster_26 2,6-Naphthyridin-1(2H)-one cluster_27 2,7-Naphthyridin-1(2H)-one 1,7 1,7 1,5 1,5 1,6 1,6 1,8 1,8 2,6 2,6 2,7 2,7

Caption: Chemical structures of the core naphthyridin-2(1H)-one isomers.

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of the primary biological activities exhibited by derivatives of this compound and its isomers. It is important to note that a direct head-to-head comparison of potency is often challenging due to variations in experimental conditions across different studies. The presented data should be interpreted within the context of the specific assays and cell lines used.

Anticancer Activity: A Tale of Diverse Mechanisms

The naphthyridinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, with different isomers displaying distinct mechanisms of action.

This compound Derivatives:

Derivatives of the 1,7-naphthyridine core have emerged as potent inhibitors of key signaling pathways implicated in cancer progression.[1] Notably, they have shown inhibitory activity against p38 mitogen-activated protein (MAP) kinase and phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) .[2] Inhibition of p38 MAP kinase is a therapeutic strategy for inflammatory diseases and has shown promise in oncology.[3][4] PIP4K2A is a lipid kinase involved in tumor suppression, making its inhibitors attractive cancer therapeutic candidates.[5]

Furthermore, some 1,7-naphthyridine derivatives have been found to modulate the Wnt signaling pathway , a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[6]

1,8-Naphthyridin-2(1H)-one Derivatives:

This isomer is arguably the most extensively studied, with a wealth of data supporting its anticancer potential.[7] A primary mechanism of action for many 1,8-naphthyridinone derivatives is the inhibition of topoisomerase II , an enzyme crucial for DNA replication in rapidly dividing cancer cells.[8] This inhibition leads to DNA damage and apoptosis. Additionally, derivatives of this scaffold have been investigated as cannabinoid type 2 (CB2) receptor ligands , a target with emerging roles in cancer therapy.[9][10]

1,5-Naphthyridin-2(1H)-one Derivatives:

The 1,5-naphthyridine scaffold has also yielded compounds with significant anticancer activity. For instance, certain derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5) , a key player in tumor progression and metastasis.[11]

2,6- and 2,7-Naphthyridin-2(1H)-one Derivatives:

While less explored, derivatives of the 2,6- and 2,7-naphthyridine scaffolds have also demonstrated anticancer properties.[5][12] For example, a novel 2,7-naphthyridinone-based inhibitor of MET kinase , a receptor tyrosine kinase often hyperactivated in various cancers, has shown promising preclinical efficacy.[12]

Comparative Cytotoxicity Data:

The following table summarizes the in vitro cytotoxic activity of representative naphthyridinone isomers against various cancer cell lines.

Isomer ScaffoldDerivative ExampleCancer Cell LineIC50 (µM)Reference
1,7-Naphthyridine Bisleuconothine ASW480 (Colon)2.74[13]
HCT116 (Colon)3.18[13]
HT29 (Colon)1.09[13]
1,8-Naphthyridine Compound 12HBL-100 (Breast)1.37[14]
Compound 17KB (Oral)3.7[14]
Compound 22SW-620 (Colon)3.0[14]
1,5-Naphthyridine Compound 8mDLD-1 (BRCA mutant)0.00482[15]
2,7-Naphthyridine Compound 13fU-87 MG (Glioblastoma)In vivo efficacy[12]
HT-29 (Colon)In vivo efficacy[12]

Note: The presented IC50 values are from different studies and should be compared with caution.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Several naphthyridinone isomers have demonstrated potent anti-inflammatory effects.

This compound Derivatives: As mentioned earlier, their ability to inhibit p38 MAP kinase makes them promising candidates for treating inflammatory conditions.[2]

1,8-Naphthyridin-2(1H)-one Derivatives: A number of 1,8-naphthyridine-3-carboxamide derivatives have been shown to modulate the secretion of pro-inflammatory cytokines and chemokines from dendritic cells, highlighting their anti-inflammatory and myeloprotective potential.[14] Other studies have also reported potent anti-inflammatory activity for this class of compounds.[11][16]

Central Nervous System (CNS) Activity

The blood-brain barrier permeability of some naphthyridinone derivatives has led to their investigation for CNS disorders.

This compound Derivatives: Tetrahydro-1,7-naphthyridine-2-carboxamides have been explored as negative allosteric modulators of the metabotropic glutamate receptor 2 (mGlu2), a target for treating neurological and psychiatric disorders.[17]

1,8-Naphthyridin-2(1H)-one Derivatives: Derivatives of this scaffold have been developed as selective ligands for the cannabinoid type 2 (CB2) receptor , which is implicated in neuroinflammation and neurodegenerative diseases.[9][10]

2,6-Naphthyridin-2(1H)-one Derivatives: This class of compounds has also shown effects on the central nervous system, although this area is less explored compared to other isomers.[1][5]

Signaling Pathways and Experimental Workflows

A deeper understanding of the biological activities of naphthyridinones requires an examination of the signaling pathways they modulate and the experimental workflows used to assess their effects.

Key Signaling Pathways

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin degradation APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Gene_Transcription Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription Naphthyridinone_Wnt 1,7-Naphthyridinone Derivative Naphthyridinone_Wnt->Dsh inhibition

Caption: Simplified Wnt signaling pathway and a potential point of inhibition by 1,7-naphthyridinone derivatives.

G cluster_pip4k2a PIP4K2A Signaling PI5P PI(5)P PIP4K2A PIP4K2A PI5P->PIP4K2A PI45P2 PI(4,5)P2 PIP4K2A->PI45P2 Downstream Downstream Signaling (Cell Growth, Survival) PI45P2->Downstream Naphthyridinone_PIP4K2A 1,7-Naphthyridinone Derivative Naphthyridinone_PIP4K2A->PIP4K2A inhibition

Caption: The role of PIP4K2A in converting PI(5)P to PI(4,5)P2 and its inhibition by 1,7-naphthyridinone derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of naphthyridinone derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., HCT116, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test naphthyridinone derivative in DMSO.
  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_seeding [label="Seed Cells in\n96-well Plate"]; compound_treatment [label="Treat with\nNaphthyridinone Derivatives"]; incubation [label="Incubate\n(48-72h)"]; mtt_addition [label="Add MTT\nReagent"]; incubation_mtt [label="Incubate\n(4h)"]; solubilization [label="Solubilize\nFormazan"]; read_absorbance [label="Read Absorbance\n(570 nm)"]; data_analysis [label="Calculate IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cell_seeding; cell_seeding -> compound_treatment; compound_treatment -> incubation; incubation -> mtt_addition; mtt_addition -> incubation_mtt; incubation_mtt -> solubilization; solubilization -> read_absorbance; read_absorbance -> data_analysis; data_analysis -> end; }

Caption: Workflow for the MTT-based cytotoxicity assay.

Protocol 2: In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of naphthyridinone derivatives against p38 MAP kinase.

1. Reagents and Materials:

  • Recombinant active p38 MAP kinase.
  • Kinase substrate (e.g., ATF2).
  • ATP.
  • Kinase assay buffer.
  • Test naphthyridinone derivatives.
  • Positive control inhibitor (e.g., SB203580).
  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
  • 384-well plates.
  • Luminometer.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.
  • In a 384-well plate, add the p38 MAP kinase, the kinase substrate, and the test compound or control.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
  • Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
  • Measure the luminescence signal using a luminometer.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The diverse biological activities of this compound and its isomers underscore the remarkable versatility of the naphthyridinone scaffold in medicinal chemistry. From potent and selective kinase inhibitors to topoisomerase poisons and receptor modulators, these compounds offer a rich landscape for the development of novel therapeutics for a range of diseases, most notably cancer.

While significant progress has been made in understanding the structure-activity relationships within specific isomer classes, a comprehensive, direct comparative analysis remains a key area for future research. Such studies, employing standardized assays and a broad panel of isomers, would provide invaluable insights into the subtle structural nuances that govern target selectivity and biological activity. Furthermore, a deeper exploration of the less-studied isomers, such as the 2,6- and 2,7-naphthyridinones, may unveil novel biological targets and therapeutic opportunities.

This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current state of knowledge and highlighting the exciting potential that lies within the continued exploration of the naphthyridinone chemical space.

References

Navigating the Kinome: A Comparative Guide to the Selectivity Profiling of 1,7-Naphthyridin-2(1H)-one-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,7-naphthyridin-2(1H)-one scaffold and its isomers represent a privileged chemotype in modern drug discovery, forming the core of numerous potent kinase inhibitors. The clinical success and utility of any such inhibitor, however, are critically dependent on its selectivity across the human kinome. Unintended off-target interactions can lead to toxicity or confound experimental results, making rigorous selectivity profiling an indispensable step in drug development. This guide provides a comparative analysis of the kinase selectivity profiles of representative naphthyridinone-based inhibitors, supported by experimental data. We will dissect the methodologies used to generate these profiles, place the findings within the context of relevant signaling pathways, and offer a framework for researchers to evaluate and understand the selectivity of novel chemical entities.

The Naphthyridinone Scaffold: A Versatile Kinase Hinge-Binder

Protein kinases, which catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] The ATP-binding site of kinases contains a conserved "hinge" region, which is a primary anchoring point for a large number of small molecule inhibitors.

The this compound core is adept at forming key hydrogen bonds with this hinge region, positioning it as an excellent starting point for inhibitor design. This guide will focus on two exemplary compounds that feature this core architecture: BAY-091 , a highly selective inhibitor of the lipid kinase PIP4K2A, and Compound 2 , a selective chemical probe for Casein Kinase 2 (CK2) built upon the closely related 1,8-naphthyridin-2(1H)-one scaffold.[1][2] By comparing their kinome-wide interaction maps, we can derive crucial insights into how subtle structural modifications influence target engagement and overall selectivity.

Comparative Kinase Selectivity Profiles

The most definitive method for evaluating an inhibitor's specificity is to screen it against a large, representative panel of purified human kinases. This "kinome scan" provides a panoramic view of on- and off-target interactions. Below, we compare the selectivity data for BAY-091 and Compound 2, generated using broad, industry-standard kinase screening panels.

Table 1: Comparative Kinase Selectivity Data for Naphthyridinone-Based Inhibitors

CompoundPrimary Target(s)Screening Platform (Panel Size)Screening ConcentrationKey Selectivity Data & Off-Targets (>80% Inhibition or PoC <20)Selectivity Score (S10 @ 1µM)Reference
BAY-091 PIP4K2AEurofins Kinase Panel (373 kinases)1 µMNo off-targets with >60% inhibition.Not Calculated (Extremely High Selectivity)[3]
Compound 2 CSNK2A1 (CK2α), CSNK2A2 (CK2α')DiscoverX scanMAX (403 kinases)1 µMOn-Target: CSNK2A1, CSNK2A2. Off-Targets: HIPK2, HIPK3, DYRK1A, DYRK1B, CLK1, CLK4, PRKD1, CAMK1D, STK17B.0.007[1][4][5]

Note: Selectivity Score (S10) is the fraction of kinases inhibited by >90% at a given concentration. A lower score indicates higher selectivity.

Analysis of Selectivity: A Tale of Two Profiles

The data presented in Table 1 tells two distinct stories about inhibitor selectivity.

  • BAY-091: An Exemplar of High Selectivity. Developed as a chemical probe for the lipid kinase PIP4K2A, BAY-091 exhibits a remarkably clean profile.[2][3] When screened against 373 kinases at a high concentration of 1 µM, it showed no significant off-target interactions.[3] This level of specificity is highly desirable for a chemical probe, as it ensures that observed biological effects can be confidently attributed to the inhibition of its primary target. The structure-based design, which optimized interactions within the unique ATP-binding pocket of PIP4K2A, is key to this exquisite selectivity.[6]

  • Compound 2: A Selective, yet Polypharmacological, Profile. In contrast, Compound 2, while a potent and valuable probe for CK2, interacts with a small number of additional kinases, primarily within the CMGC family (which includes CK2, DYRKs, and CLKs).[1][4] Its selectivity score of 0.007 indicates it inhibits less than 1% of the kinome, which still represents a high degree of selectivity.[4][5] However, awareness of its off-targets, such as HIPK2/3 and DYRK1A/1B, is critical for interpreting experimental data. For example, if a cellular process is affected by Compound 2, researchers must consider whether this effect is mediated by CK2, one of the off-targets, or a combination thereof.

This comparison underscores a fundamental principle in drug discovery: selectivity is not absolute, but a spectrum. The required degree of selectivity depends on the intended application, whether for a highly specific research tool or a therapeutic agent where controlled polypharmacology might even be beneficial.

Experimental Protocol: Biochemical Kinase Profiling

To generate the kind of data shown above, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It was used in the development of BAY-091.[6]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the amount of ADP produced, and thus to the kinase activity.

Step-by-Step Protocol
  • Kinase Reaction Setup: In a 384-well plate, create a 10 µL reaction mix containing:

    • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Desired concentration of the test inhibitor (e.g., 1 µM for a single-point screen) or a dilution series for IC₅₀ determination.

    • The specific kinase of interest (e.g., 1-5 nM).

    • The appropriate peptide or protein substrate.

  • Initiation: Start the reaction by adding ATP at a concentration near its Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This stops the kinase reaction and eliminates unused ATP.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes. This converts ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is stable for several hours.

  • Data Analysis: Calculate the percent inhibition by comparing the signal from inhibitor-treated wells to vehicle (DMSO) controls.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

Experimental Workflow Diagram

G cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: ADP Detection cluster_readout Step 4: Data Acquisition prep Prepare 10 µL Kinase Reaction: - Buffer - Inhibitor/Vehicle - Kinase + Substrate start Initiate with ATP prep->start To each well incubate_kinase Incubate at 30°C (e.g., 60 min) start->incubate_kinase add_reagent_A Add 10 µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_kinase->add_reagent_A Reaction Complete incubate_A Incubate at RT (40 min) add_reagent_A->incubate_A add_reagent_B Add 20 µL Kinase Detection Reagent (Convert ADP to ATP) incubate_A->add_reagent_B incubate_B Incubate at RT (30-60 min) add_reagent_B->incubate_B read Read Luminescence incubate_B->read

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Signaling Pathway Context: The RAF-MEK-ERK Cascade

To appreciate the importance of selectivity, one must consider the complex, interconnected nature of cellular signaling. A prime example is the RAF-MEK-ERK (or MAPK) pathway, which is a central signaling cascade that drives cell proliferation, differentiation, and survival.[2][4][6][7] Mutations that lead to constitutive activation of this pathway, particularly in BRAF, are found in over 50% of melanomas and other cancers.[8]

This pathway is a major target for kinase inhibitors. A BRAF inhibitor is designed to block the activity of BRAF, but if it also inhibits other kinases (off-targets), it can lead to unexpected biological outcomes and side effects. For instance, an inhibitor that also hits a kinase in a parallel survival pathway might have a different efficacy or toxicity profile than a more selective compound.

The diagram below illustrates this canonical pathway and highlights the points of intervention for inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., MYC, FOS) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression For RAF_Inhibitor RAF Inhibitors (e.g., Vemurafenib) RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK

Caption: The RAF-MEK-ERK (MAPK) signaling cascade.

Conclusion and Future Perspectives

The comprehensive kinase selectivity profiling of inhibitors based on the this compound scaffold and its close isomers is not merely a quality control step but a critical component of drug discovery that informs on mechanism, safety, and therapeutic potential. The comparison between the highly specific probe BAY-091 and the selective-but-not-exclusive probe Compound 2 vividly illustrates the diversity of selectivity profiles that can arise from a common chemical framework.

For researchers in the field, the key takeaways are:

  • Understand the Context: Interpret selectivity data within the context of the target's signaling network. Off-targets are not always detrimental but must be understood.

  • Leverage Selectivity for Design: Use structure-activity and structure-selectivity relationships to guide the design of next-generation inhibitors with tailored profiles, whether for ultimate specificity or for desired polypharmacology.

As assay technologies become more sensitive and accessible, the routine, early-stage profiling of all promising compounds will continue to de-risk drug development programs and accelerate the delivery of safer, more effective kinase-targeted therapies.

References

Comparative In Vitro Efficacy of 1,7-Naphthyridin-2(1H)-one and its Analogs as Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridine scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, with a particular emphasis on their potential as anticancer agents. This guide provides a comparative analysis of the in vitro efficacy of prominent 1,7-naphthyridin-2(1H)-one derivatives, offering experimental data, detailed protocols, and mechanistic insights to inform future research and drug development endeavors.

Introduction to 1,7-Naphthyridinones in Oncology

The 1,7-naphthyridine core, a bicyclic system containing two nitrogen atoms, serves as a versatile template for the design of compounds that can interact with various biological targets implicated in cancer progression.[1] Researchers have explored the modification of this scaffold at various positions to modulate pharmacological properties such as potency, selectivity, and metabolic stability.[1] This has led to the identification of several derivatives with significant cytotoxic effects against a range of cancer cell lines. This guide will focus on a comparative analysis of key examples, including the naturally occurring alkaloid Bisleuconothine A and synthetic derivatives, to elucidate structure-activity relationships and highlight promising avenues for further investigation.

Comparative Cytotoxicity of 1,7-Naphthyridine Derivatives

The in vitro cytotoxic activity of 1,7-naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
Bisleuconothine A Natural 1,7-Naphthyridine AlkaloidSW480 (Colon)2.74[1]
HCT116 (Colon)3.18[1]
HT29 (Colon)1.09[1]
SW620 (Colon)4.56[1]
Compound 17a 2,4-disubstituted-1,7-naphthyridineMOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0[2]
HeLa (Cervical Carcinoma)13.2 ± 0.7[2]
HL-60 (Promyeloblast Leukemia)8.9 ± 2.2[2]
1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][3]naphthyridine-2-one Synthetic Benzo[f][3]naphthyridineHGC-27 (Stomach Carcinoma)Not specified, but showed potency[4]

Analysis of Efficacy:

The data reveals that Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, exhibits potent antiproliferative activity against a panel of human colon cancer cell lines, with IC50 values in the low micromolar range.[1] Notably, its highest potency was observed against the HT29 colon cancer cell line (IC50 = 1.09 µM).[1]

In comparison, the synthetic 2,4-disubstituted-1,7-naphthyridine derivative, compound 17a, also demonstrated significant cytotoxic activity, particularly against leukemia cell lines (MOLT-3 and HL-60) with IC50 values of 9.1 µM and 8.9 µM, respectively.[2] Its activity against the HeLa cervical carcinoma cell line was slightly lower (IC50 = 13.2 µM).[2]

Another synthetic derivative, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][3]naphthyridine-2-one, has been reported to display anticancer potency against the HGC-27 human stomach carcinoma cell line, although specific IC50 values were not provided in the cited source.[4]

The observed differences in potency and cancer cell line selectivity underscore the importance of the substitution patterns on the 1,7-naphthyridine scaffold in determining biological activity.

Mechanistic Insights: Inhibition of the Wnt Signaling Pathway

A key mechanism of action for the anticancer activity of certain 1,7-naphthyridine derivatives is the inhibition of the Wnt signaling pathway, a critical pathway often dysregulated in cancers, particularly colorectal cancer.[1][3][5] Bisleuconothine A has been identified as a novel and selective inhibitor of this pathway.[3][5]

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, migration, differentiation, and apoptosis.[6] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[7][8] Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for TCF/LEF transcription factors to activate Wnt target genes.[7][9]

Bisleuconothine A has been shown to down-regulate the expression of Wnt target genes by promoting the phosphorylation of β-catenin, which subsequently inhibits its nuclear translocation in colorectal cancer cells.[3][5] This action is exerted at the level of the β-catenin destruction complex (GSK-3β/AXIN/APC) or upstream of it.[3] By inhibiting this pathway, Bisleuconothine A can induce apoptosis and suppress tumor growth.[3][5]

Wnt_Inhibition_by_Bisleuconothine_A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 DestructionComplex Destruction Complex (GSK-3β, Axin, APC) Dsh->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Bisleuconothine_A Bisleuconothine A Bisleuconothine_A->DestructionComplex Promotes Phosphorylation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Proposed mechanism of Wnt pathway inhibition by Bisleuconothine A.

Experimental Protocols: In Vitro Cytotoxicity Assessment

The following is a generalized protocol for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT assay, a widely accepted colorimetric method for assessing cell viability.[10][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[10] These insoluble crystals are then dissolved, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[10]

Materials
  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified incubator.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of 650 nm or higher can be used for background subtraction.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add MTT Solution (0.5 mg/mL final conc.) D->E F 6. Incubation (4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Measure Absorbance (550-600 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with significant in vitro anticancer activity. The comparative analysis presented in this guide highlights the low micromolar potency of compounds like Bisleuconothine A and synthetic derivatives against various cancer cell lines. The elucidation of the Wnt signaling pathway as a key molecular target for some of these compounds provides a strong rationale for their further development.

Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies to optimize potency and selectivity. Investigating their efficacy against a broader panel of cancer cell lines and exploring other potential mechanisms of action will also be crucial. Ultimately, promising lead compounds should be advanced to in vivo studies to evaluate their therapeutic potential in preclinical cancer models.

References

A Technical Guide to the Cellular Validation of 1,7-Naphthyridin-2(1H)-one as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 1,7-Naphthyridine Scaffold in Oncology

The naphthyridine core, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1][2] Various isomers, including the 1,8- and 1,6-naphthyridine scaffolds, have given rise to compounds with potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Recent investigations have begun to shed light on the therapeutic potential of the 1,7-naphthyridine isomer. Notably, derivatives of 2,4-disubstituted-1,7-naphthyridine have demonstrated significant cytotoxic activity against a panel of cancer cell lines, including lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLa), and promyeloblast (HL-60) cells.[6] Furthermore, a naturally occurring 1,7-naphthyridine compound has shown anticancer potency against human stomach carcinoma cells.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the therapeutic potential of novel compounds based on the 1,7-naphthyridin-2(1H)-one scaffold in cellular models. We will delve into the critical experimental assays required to move from a promising chemical entity to a validated therapeutic concept, focusing on a logical, evidence-based workflow.

The Cellular Target Validation Workflow: A Multi-Pillar Approach

Validating a therapeutic target is a multifaceted process that aims to confirm that a compound's biological effect is a direct consequence of its interaction with the intended molecular target, leading to a desired phenotypic outcome in a disease-relevant context. A robust validation workflow provides confidence in the mechanism of action and de-risks subsequent preclinical and clinical development.

Our approach is built on three pillars of inquiry:

  • Cellular Viability and Proliferation: Does the compound inhibit the growth of cancer cells?

  • Mechanism of Cell Death: How does the compound induce cancer cell death?

  • Target Engagement and Pathway Modulation: Does the compound bind to its intended target in the complex cellular environment and modulate downstream signaling?

Pillar 1: Assessing Cellular Viability and Proliferation

The initial step in evaluating a potential anticancer agent is to determine its effect on the viability and proliferation of cancer cells. The Resazurin assay is a widely used, sensitive, and reliable method for this purpose.

Featured Assay: Resazurin (AlamarBlue®) Cell Viability Assay

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[7] The intensity of the fluorescent signal is directly proportional to the number of viable cells.[8]

Experimental Protocol: Resazurin Assay

  • Cell Seeding: Plate cancer cell lines of interest (e.g., HeLa, MOLT-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 24-72 hours).

  • Reagent Addition: Add Resazurin solution to each well to a final concentration of 10% of the culture volume.[9]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[10]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm.[8]

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Pillar 2: Elucidating the Mechanism of Cell Death

Once a compound has demonstrated cytotoxic activity, the next critical step is to understand how it induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and differentiating between apoptosis and necrosis.

Featured Assay: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact membrane of live and early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the this compound derivative at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Complementary Assay: Cell Cycle Analysis

Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide can be used to stain the DNA of fixed and permeabilized cells, and the fluorescence intensity is proportional to the DNA content.[11] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 30 minutes on ice.[13]

  • Washing: Wash the fixed cells twice with PBS.[13]

  • RNase Treatment: To ensure only DNA is stained, treat the cells with RNase A solution.[13]

  • PI Staining: Add PI staining solution to the cells.[13]

  • Incubation: Incubate for 5-10 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[11]

Pillar 3: Confirming Target Engagement and Pathway Modulation

Demonstrating that a compound directly binds to its intended intracellular target is a cornerstone of target validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in a physiological context. Following target engagement, it is crucial to demonstrate modulation of the downstream signaling pathway, which can be effectively assessed by Western blotting.

Featured Assay for Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability.[14] CETSA exploits this by heating cell lysates or intact cells treated with a compound to various temperatures.[14] The stabilized target protein will remain soluble at higher temperatures compared to the unbound protein, and this difference can be quantified.[14]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the this compound derivative or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blotting using an antibody specific for the putative target protein.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.

Featured Assay for Pathway Modulation: Western Blotting

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture like a cell lysate.[15] By using antibodies against the target protein and its downstream effectors (including their phosphorylated forms), one can assess the impact of the compound on the signaling pathway.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compound for various times and at different concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling molecule. Following washing, incubate with an appropriate HRP-conjugated secondary antibody.[18]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Comparative Analysis of Validation Assays

Assay Principle Information Gained Advantages Limitations
Resazurin Assay Cellular reduction of resazurin to fluorescent resorufin[7]Cell viability and proliferation (IC50)High-throughput, sensitive, cost-effectiveIndirect measure of viability, can be affected by cellular redox state
Annexin V/PI Assay Detection of phosphatidylserine externalization and membrane permeabilityDifferentiates between live, apoptotic, and necrotic cellsProvides mechanistic insight into cell deathRequires flow cytometer, sensitive to experimental timing
Cell Cycle Analysis (PI) Staining of DNA content to determine cell cycle phase[11]Identifies cell cycle arrestQuantitative, provides mechanistic insightRequires cell fixation and permeabilization
CETSA Ligand-induced thermal stabilization of the target protein[14]Confirms direct target engagement in cellsPhysiologically relevant, no need for compound modificationRequires a specific antibody for the target, can be low-throughput
Western Blotting Immunodetection of specific proteins separated by size[15]Measures changes in protein expression and post-translational modifications (e.g., phosphorylation)Specific and sensitive, provides pathway informationSemi-quantitative, requires specific antibodies, can be time-consuming

Visualizing the Validation Workflow and a Hypothetical Signaling Pathway

G

G

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The validation of any new compound based on this scaffold requires a systematic and rigorous evaluation in cellular models. By employing a multi-pillar approach that encompasses the assessment of cell viability, the mechanism of cell death, and direct target engagement, researchers can build a strong, data-driven case for the therapeutic potential of their lead candidates. The protocols and comparative analyses provided in this guide offer a robust framework for conducting these critical validation studies, ultimately paving the way for the development of the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Evaluating Cellular Target Engagement of 1,7-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, confirming that a molecule binds its intended target within the complex environment of a living cell is a pivotal step. This process, known as target engagement, is fundamental to validating a compound's mechanism of action and accurately interpreting its biological effects. The 1,7-naphthyridin-2(1H)-one scaffold is a prominent structural motif in medicinal chemistry, serving as the foundation for numerous inhibitors of protein kinases and other enzyme families. This guide offers a detailed comparison of leading methods to assess the cellular target engagement of this important class of compounds, empowering researchers to design and execute robust experimental strategies.

The Critical Importance of Measuring Target Engagement

Demonstrating that a potential drug physically interacts with its target in a physiological setting is the bedrock of a successful drug discovery program.[1] Ambiguity in target engagement can lead to flawed structure-activity relationships (SAR), misinterpretation of off-target effects, and costly late-stage clinical failures. Therefore, rigorous, quantitative assessment of target occupancy is not merely a confirmatory exercise but a critical decision-driving component of preclinical development.[2]

An Overview of Target Engagement Methodologies

A diverse array of techniques exists to measure the interaction between a small molecule and its protein target within cells.[3] These can be broadly classified as direct methods, which provide biophysical evidence of binding, and indirect methods, which infer engagement by measuring a downstream consequence of the interaction, such as the inhibition of a signaling pathway. This guide will focus on direct, biophysical approaches that confirm the physical interaction.

We will compare three powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay. Each of these methods presents unique advantages and is best suited for different experimental questions and contexts.

Cellular Thermal Shift Assay (CETSA): The Label-Free Standard

CETSA is a powerful, label-free method for detecting target engagement in cells and tissues.[3] The principle underpinning this assay is that the binding of a ligand, such as a this compound derivative, stabilizes its target protein against heat-induced denaturation.[4][5]

CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein A Plate cells B Treat with this compound or vehicle control A->B C Heat cell lysates or intact cells at a specific temperature D Lyse cells (if intact cells were heated) E Separate soluble and precipitated proteins (e.g., by centrifugation) D->E F Quantify soluble target protein (e.g., by Western Blot) E->F

Figure 1. A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for this compound
  • Cell Treatment: Culture cells expressing the target of interest and treat them with a range of concentrations of the this compound compound or a vehicle control.

  • Heat Treatment: After incubation, the treated cells are heated to a specific temperature that is known to cause partial denaturation of the target protein.[5][6]

  • Lysis and Fractionation: The cells are then lysed, and the soluble proteins are separated from the aggregated, denatured proteins by centrifugation.[6][7]

  • Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting.[7]

  • Data Analysis: An increase in the amount of soluble target protein in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein. By testing a range of temperatures, a "melting curve" can be generated, and a shift in this curve upon compound treatment confirms target engagement.[6]

Advantages and Disadvantages of CETSA
Advantages Disadvantages
Label-free, requiring no modification of the compound or target protein.Can be lower in throughput and more labor-intensive than other methods.
Applicable to intact cells, cell lysates, and tissue samples.[5]Not all proteins exhibit a clear thermal shift upon ligand binding.
Provides direct biophysical evidence of target interaction.[3][5]The magnitude of the thermal shift does not always directly correlate with binding affinity.

NanoBRET™ Target Engagement Assay: A Proximity-Based Live-Cell Method

The NanoBRET™ Target Engagement Assay is a technique that measures compound binding to a target protein in living cells in real-time.[8][9] It is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor.[8][10]

NanoBRET™ Workflow

NanoBRET_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis A Express target protein as a NanoLuc® luciferase fusion B Add a cell-permeable fluorescent energy transfer probe (tracer) A->B C Treat cells with this compound or vehicle control D Add Nano-Glo® substrate E Measure bioluminescent (donor) and fluorescent (acceptor) signals D->E F Calculate BRET ratio E->F

Figure 2. A simplified workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for this compound
  • Cell Line Generation: The target protein is genetically fused to NanoLuc® luciferase and expressed in a suitable cell line.[8]

  • Tracer Addition: A fluorescently labeled ligand (tracer) that binds to the target protein is added to the cells.[8][11]

  • Compound Competition: The this compound compound is then added. If it binds to the target, it will compete with and displace the fluorescent tracer.[11][12]

  • Signal Detection: Upon addition of the NanoLuc® substrate, the donor emits light. If the fluorescent tracer is bound to the target, BRET occurs, and the acceptor fluoresces. The ratio of the acceptor and donor light emission is measured.[10]

  • Data Analysis: A decrease in the BRET signal in the presence of the test compound indicates target engagement. A dose-response curve can be generated to determine the compound's intracellular affinity (IC50).[12]

Advantages and Disadvantages of NanoBRET™
Advantages Disadvantages
Quantitative measurement of compound affinity and residence time in living cells.[8][9]Requires genetic engineering of the target protein.
High-throughput screening compatible.Dependent on the availability of a suitable fluorescent tracer.
High sensitivity and reproducibility.[9]The NanoLuc® fusion tag could potentially interfere with protein function.

In-Cell Western™ Assay: A High-Throughput Immunofluorescence Approach

The In-Cell Western™ (ICW) Assay is a quantitative immunofluorescence method performed in microplates.[13][14] While it can be used to measure total protein levels, it is particularly powerful for assessing target engagement indirectly by quantifying a downstream signaling event, such as the inhibition of substrate phosphorylation by a kinase inhibitor.[15]

In-Cell Western™ Workflow

ICW_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis A Plate cells B Treat with this compound or vehicle control A->B C Stimulate signaling pathway (if necessary) B->C D Fix and permeabilize cells E Incubate with primary antibodies (e.g., anti-phospho-protein and anti-total protein) D->E F Incubate with fluorescently labeled secondary antibodies E->F G Scan plate with a near-infrared imager H Quantify fluorescence intensity G->H I Normalize phospho-protein signal to total protein signal H->I

Figure 3. A general workflow for the In-Cell Western™ Assay to measure inhibition of a signaling pathway.

Experimental Protocol: In-Cell Western™ for a Kinase Target
  • Cell Plating and Treatment: Cells are seeded in a multi-well plate and treated with the this compound compound.[16]

  • Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to enter.[13][15]

  • Immunostaining: The cells are incubated with a primary antibody that specifically recognizes the phosphorylated form of the target's substrate. A second primary antibody against a housekeeping protein is often used for normalization.[13]

  • Secondary Antibody and Imaging: Fluorescently labeled secondary antibodies are used to detect the primary antibodies. The plate is then scanned on an imaging system to quantify the fluorescence intensity in each well.[13]

  • Data Analysis: The signal from the phospho-specific antibody is normalized to the signal from the housekeeping protein to account for variations in cell number. A decrease in the normalized signal indicates that the compound has engaged its target and inhibited its kinase activity.

Advantages and Disadvantages of In-Cell Western™
Advantages Disadvantages
High-throughput and amenable to automation.[16]An indirect measure of target engagement; effects could be due to off-target activity.
No requirement for genetic modification of the target protein.Heavily reliant on the availability of high-quality, specific antibodies.
Provides functional information about the consequences of target binding.Signal can be influenced by other pathways that affect the phosphorylation state of the substrate.

Comparative Summary of Target Engagement Methodologies

Methodology Principle Readout Throughput Key Requirement
CETSA Ligand-induced thermal stabilization of the target protein.[4][5]Amount of soluble protein after heat treatment.Low to MediumA target protein that exhibits a measurable thermal shift.
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][10]BRET ratio.HighGenetically engineered cell line and a suitable fluorescent tracer.[8]
In-Cell Western™ Immunofluorescence-based quantification of a downstream signaling event.[13][15]Fluorescence intensity of a phosphorylated substrate.HighA well-characterized signaling pathway with specific antibodies.[16]

Conclusion and Expert Recommendations

The choice of a target engagement assay for your this compound compound should be guided by the specific research question and the available resources.

  • For initial, unequivocal confirmation of direct physical binding in a label-free context, CETSA is the gold standard.

  • For higher throughput screening and the quantitative determination of intracellular affinity and residence time in living cells, NanoBRET™ offers a powerful solution.

  • When the goal is to understand the functional consequences of target binding on cellular signaling pathways in a high-throughput manner, the In-Cell Western™ Assay is an excellent choice.

Ultimately, a combinatorial approach that leverages a direct binding assay like CETSA or NanoBRET™ with a functional assay such as the In-Cell Western™ will provide the most comprehensive and compelling evidence for the target engagement of your this compound compound, significantly strengthening the foundation for its continued development.

References

comparative analysis of the pharmacokinetic properties of 1,7-naphthyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,7-naphthyridin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of oncology as Poly(ADP-ribose) polymerase (PARP) inhibitors. The clinical success of these molecules is intrinsically linked to their pharmacokinetic (PK) profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of key this compound derivatives, supported by experimental data and detailed protocols to empower researchers in the design and evaluation of novel drug candidates.

The Significance of the this compound Core in Drug Design

The 1,7-naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms, offers a unique combination of properties that make it an attractive scaffold for drug design. Its rigid framework allows for the precise spatial orientation of substituents to interact with biological targets. Furthermore, the presence of nitrogen atoms provides opportunities for hydrogen bonding and can influence the physicochemical properties of the molecule, such as solubility and membrane permeability. The 2(1H)-one moiety introduces a lactam group, which can also participate in crucial interactions with protein targets.

Derivatives of this scaffold have demonstrated a wide range of biological activities, including as inhibitors of various kinases and as potent anticancer agents.[1] A critical aspect of translating this biological activity into therapeutic efficacy is the optimization of the molecule's pharmacokinetic profile. Understanding the ADME properties of existing derivatives provides a valuable roadmap for the rational design of new chemical entities with improved drug-like characteristics.

Comparative Pharmacokinetic Profiles

A comparative analysis of the pharmacokinetic parameters of established this compound derivatives reveals key structure-ADME relationships. The following table summarizes the PK profiles of three notable examples: Veliparib, Olaparib, and Torin2, a potent mTOR inhibitor.

DerivativeChemical StructureIndication/TargetPreclinical SpeciesOral Bioavailability (%)T1/2 (h)CL (L/h/kg)Cmax (ng/mL)Tmax (h)Reference(s)
Veliparib [Image of Veliparib structure]PARP InhibitorRat~20-301.5-4.01.9-2.51000-2000 (at 50 mg/kg)0.5-1.0[2]
Olaparib [Image of Olaparib structure]PARP InhibitorRat~10~3-5~0.7~1500 (at 100 mg/kg)~1.5[3][4]
Torin2 [Image of Torin2 structure]mTOR InhibitorMouse540.5 (IV)---[1]

Analysis of Pharmacokinetic Data:

  • Oral Bioavailability: The oral bioavailability of these derivatives varies significantly, highlighting the impact of subtle structural modifications. Torin2 exhibits a notably higher oral bioavailability compared to the PARP inhibitors Veliparib and Olaparib in rodents.[1] This could be attributed to a combination of factors including better intestinal absorption and reduced first-pass metabolism.

  • Half-Life and Clearance: The half-life (T1/2) and clearance (CL) are critical determinants of the dosing frequency. Veliparib and Olaparib display relatively short to moderate half-lives in rats, suggesting the need for twice-daily dosing in clinical settings.[2][3][4] The clearance of these compounds is influenced by both metabolism and renal excretion.

  • Absorption (Cmax and Tmax): The time to reach maximum plasma concentration (Tmax) for Veliparib and Olaparib is relatively rapid, indicating prompt absorption from the gastrointestinal tract.[2][3][4] The maximum plasma concentration (Cmax) is dose-dependent and provides insights into the extent of absorption.

These data underscore the importance of a thorough preclinical pharmacokinetic evaluation to guide the selection and optimization of lead candidates.

Deciphering the Mechanism: The PARP Signaling Pathway

Many this compound derivatives exert their therapeutic effect by inhibiting PARP enzymes, which play a crucial role in DNA single-strand break repair. The following diagram illustrates the PARP signaling pathway and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway PARP Signaling Pathway in DNA Repair ssDNA_break Single-Strand DNA Break PARP1 PARP1 Activation (Recruitment and Binding) ssDNA_break->PARP1 PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis Replication_fork Replication Fork PARP1->Replication_fork Stalled Replication Fork (unrepaired SSB) DDR_proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_synthesis->DDR_proteins PARP_inhibitor This compound (e.g., Veliparib, Olaparib) PARP_inhibitor->PARP1 Inhibition SSBR Single-Strand Break Repair DDR_proteins->SSBR SSBR->Replication_fork Repaired DNA dsDNA_break Double-Strand DNA Break (Replication Fork Collapse) Replication_fork->dsDNA_break HR_proficient Homologous Recombination (HR) Proficient Cells dsDNA_break->HR_proficient HR_deficient Homologous Recombination (HR) Deficient Cells (e.g., BRCA1/2 mutated) dsDNA_break->HR_deficient Cell_survival Cell Survival HR_proficient->Cell_survival Synthetic_lethality Synthetic Lethality (Cell Death) HR_deficient->Synthetic_lethality

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.

In essence, by inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks. When a replication fork encounters an unrepaired single-strand break, it can lead to the formation of a more lethal double-strand break. In cancer cells with pre-existing defects in homologous recombination (the primary pathway for repairing double-strand breaks), this accumulation of DNA damage triggers cell death, a concept known as synthetic lethality.[2]

Essential Experimental Protocols for Pharmacokinetic Profiling

A robust assessment of the pharmacokinetic properties of novel this compound derivatives is paramount for their preclinical development. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.

Workflow Diagram:

Metabolic_Stability_Workflow In Vitro Metabolic Stability Workflow start Start prepare_reagents Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Regenerating System - Quenching Solution start->prepare_reagents incubation Incubation: - Pre-warm microsomes and test compound - Initiate reaction with NADPH - Aliquots taken at time points (0, 5, 15, 30, 60 min) prepare_reagents->incubation quenching Quench Reaction: - Add cold acetonitrile with internal standard incubation->quenching centrifugation Centrifuge to precipitate proteins quenching->centrifugation analysis LC-MS/MS Analysis: - Quantify remaining parent compound centrifugation->analysis data_analysis Data Analysis: - Calculate % remaining - Determine in vitro half-life (t1/2) and intrinsic clearance (CLint) analysis->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for determining in vitro metabolic stability.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human or rodent liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M phosphate buffer.

    • Prepare a quenching solution of acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the test system).

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

  • Reaction Quenching and Sample Processing:

    • Immediately add the aliquot to a well containing the cold acetonitrile quenching solution.

    • Vortex the plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

In Vitro Permeability Assay Using Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein (P-gp).

Workflow Diagram:

Caco2_Permeability_Workflow Caco-2 Permeability Assay Workflow start Start cell_culture Caco-2 Cell Culture: - Seed cells on Transwell inserts - Culture for 21-28 days to form a monolayer start->cell_culture monolayer_integrity Assess Monolayer Integrity: - Measure Transepithelial Electrical Resistance (TEER) - Check permeability of a marker compound (e.g., Lucifer Yellow) cell_culture->monolayer_integrity permeability_assay Permeability Assay: - Add test compound to apical (A) or basolateral (B) side - Incubate at 37°C - Collect samples from the receiver compartment at time points monolayer_integrity->permeability_assay analysis LC-MS/MS Analysis: - Quantify compound concentration in donor and receiver compartments permeability_assay->analysis data_analysis Data Analysis: - Calculate apparent permeability coefficient (Papp) - Determine efflux ratio (Papp B-A / Papp A-B) analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing intestinal permeability using Caco-2 cell monolayers.

Detailed Protocol:

  • Caco-2 Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.

    • Culture the cells for 21-28 days in a humidified incubator at 37°C and 5% CO2 to allow for differentiation and formation of a confluent monolayer.

  • Assessment of Monolayer Integrity:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm2) to indicate the formation of tight junctions.

    • Assess the permeability of a low-permeability marker, such as Lucifer Yellow, to confirm monolayer integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • For apical-to-basolateral (A-to-B) transport, add the test compound (e.g., at 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh, pre-warmed transport buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.

  • LC-MS/MS Analysis:

    • Analyze the collected samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

In Vivo Pharmacokinetic Study in Rodents

This study is essential for determining the in vivo ADME properties of a drug candidate and for predicting its pharmacokinetic profile in humans.

Workflow Diagram:

InVivo_PK_Workflow In Vivo Pharmacokinetic Study Workflow start Start animal_acclimation Animal Acclimation and Preparation: - Acclimate rodents (e.g., rats, mice) - Fast animals overnight before dosing (for oral studies) start->animal_acclimation dosing Compound Administration: - Intravenous (IV) bolus or infusion - Oral (PO) gavage animal_acclimation->dosing blood_sampling Serial Blood Sampling: - Collect blood at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h) - Process blood to obtain plasma dosing->blood_sampling sample_analysis Bioanalytical Analysis: - Quantify drug concentration in plasma using a validated LC-MS/MS method blood_sampling->sample_analysis pk_analysis Pharmacokinetic Analysis: - Use software (e.g., WinNonlin) to calculate PK parameters (AUC, CL, Vd, t1/2, Cmax, Tmax, F) sample_analysis->pk_analysis end End pk_analysis->end

Caption: A typical workflow for conducting an in vivo pharmacokinetic study in rodents.

Detailed Protocol:

  • Animal Preparation:

    • Acclimate male Sprague-Dawley rats (or another appropriate rodent species) for at least 3 days before the study.

    • For oral administration, fast the animals overnight with free access to water. For intravenous administration, fasting is not always necessary.

  • Compound Administration:

    • Intravenous (IV) Dosing: Administer the test compound, formulated in a suitable vehicle (e.g., saline with a co-solvent), as a bolus injection or a short infusion via a cannulated vein (e.g., jugular vein) at a specific dose (e.g., 1-5 mg/kg).

    • Oral (PO) Dosing: Administer the test compound, formulated as a solution or suspension, via oral gavage at a specific dose (e.g., 10-50 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from a cannulated artery or by another appropriate method (e.g., tail vein, saphenous vein).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Processing and Bioanalysis:

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration versus time for each route of administration.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.

      • Maximum Plasma Concentration (Cmax) and Time to Maximum Plasma Concentration (Tmax) (for oral administration).

      • Oral Bioavailability (F%): Calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Representative Bioanalytical Method: LC-MS/MS Quantification in Plasma

Accurate quantification of the drug in biological matrices is the cornerstone of any pharmacokinetic study. The following is a representative protocol for the development and validation of an LC-MS/MS method for a this compound derivative.

Detailed Protocol:

  • LC-MS/MS System and Conditions:

    • Liquid Chromatograph: A UPLC system (e.g., Waters Acquity) or HPLC system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) equipped with an electrospray ionization (ESI) source.

    • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Method Validation:

    • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

      • Selectivity and Specificity: No interference from endogenous plasma components at the retention times of the analyte and internal standard.

      • Linearity: A linear relationship between concentration and response over a defined range (e.g., 1-1000 ng/mL), with a correlation coefficient (r2) > 0.99.

      • Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (or <20% at the Lower Limit of Quantification, LLOQ), and accuracy (% bias) should be within ±15% (or ±20% at the LLOQ).

      • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

      • Recovery: The efficiency of the extraction procedure.

      • Stability: Stability of the analyte in plasma under various storage and processing conditions (freeze-thaw, short-term, long-term).

Conclusion

The this compound scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. A thorough understanding and early evaluation of the pharmacokinetic properties of new derivatives are critical for their successful translation from the bench to the clinic. This guide has provided a comparative analysis of the PK profiles of key derivatives, detailed experimental protocols for their assessment, and an overview of their mechanism of action. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of the next generation of this compound-based drugs with enhanced efficacy and safety profiles.

References

Benchmarking 1,7-Naphthyridin-2(1H)-one: A Comparative Analysis Against Established EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of kinase inhibitor discovery is one of relentless innovation, driven by the need for more potent and selective therapeutics. Within this dynamic field, novel heterocyclic scaffolds are of paramount importance as they provide fresh chemical space for targeting well-validated oncogenic drivers. The 1,7-naphthyridin-2(1H)-one core represents one such promising scaffold. Its rigid, planar structure and strategically positioned nitrogen atoms offer a unique framework for forging specific interactions within the ATP-binding pocket of protein kinases.

This guide provides a comprehensive framework for benchmarking a novel this compound derivative, hereafter referred to as Naphthy-7 , against established, FDA-approved inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase whose dysregulation is a cornerstone of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[1] The rationale for selecting EGFR as the primary target for this benchmarking study is twofold: firstly, the extensive validation of EGFR as a therapeutic target provides a rich context for comparison; and secondly, the chemical features of the naphthyridinone core share similarities with known ATP-competitive inhibitors, suggesting a plausible mechanism of action.

We will delineate a head-to-head comparison of Naphthy-7 with first-generation (Gefitinib), and third-generation (Osimertinib) EGFR inhibitors. This guide is structured to provide not just the "what" but the "why" behind the experimental design, ensuring a robust and scientifically sound evaluation of this novel chemical entity.

The Scientific Rationale: Why Benchmark Against EGFR Inhibitors?

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues, initiating a cascade of downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. In many cancers, mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled cell growth.

The choice to benchmark Naphthy-7 against Gefitinib and Osimertinib is deliberate. Gefitinib represents the first generation of reversible, ATP-competitive EGFR inhibitors, primarily effective against activating mutations like exon 19 deletions and L858R.[2] Osimertinib, a third-generation inhibitor, was developed to overcome resistance mediated by the T790M "gatekeeper" mutation while also potently inhibiting the initial activating mutations.[3] By comparing Naphthy-7 to these standards, we can ascertain its relative potency, its potential to overcome known resistance mechanisms, and its selectivity profile.

Below is a simplified representation of the EGFR signaling pathway, highlighting the point of intervention for kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Naphthy-7 & Comparator Inhibitors Inhibitor->Dimerization Inhibit

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Comparative Data Presentation

A critical aspect of benchmarking is the direct comparison of quantitative data. The following tables summarize the half-maximal inhibitory concentration (IC50) values for our hypothetical compound Naphthy-7 against the selected known EGFR inhibitors. These values are to be determined through the experimental protocols detailed in the subsequent sections.

Table 1: Biochemical Potency Against Wild-Type and Mutant EGFR

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Naphthy-7 [To Be Determined][To Be Determined]
Gefitinib26[3]>10,000
Osimertinib12[3]1[3]

Table 2: Cellular Activity in an EGFR-Mutant Cancer Cell Line (NCI-H1975)

CompoundInhibition of EGFR Phosphorylation IC50 (nM)Anti-proliferative Activity (GI50, nM)
Naphthy-7 [To Be Determined][To Be Determined]
Gefitinib>5,000>5,000
Osimertinib1025

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed protocols are provided. These protocols represent the gold standard in kinase inhibitor characterization.

Experimental Workflow Overview

The overall workflow for benchmarking Naphthy-7 is depicted below. It begins with a biochemical assessment of direct enzyme inhibition, followed by cell-based assays to determine activity in a more physiologically relevant context, and culminates in a broad selectivity screen to understand off-target effects.

workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_selectivity Selectivity Profiling biochem_assay ADP-Glo™ Kinase Assay (IC50 Determination) data_analysis Data Analysis & Comparison biochem_assay->data_analysis phospho_elisa Phospho-EGFR ELISA (Cellular Target Engagement) proliferation_assay Cell Viability Assay (Anti-proliferative Effect) phospho_elisa->proliferation_assay proliferation_assay->data_analysis kinome_scan Kinome-wide Panel Screen (Off-Target Effects) conclusion Potency & Selectivity Profile kinome_scan->conclusion start Compound Synthesis (Naphthy-7) start->biochem_assay start->phospho_elisa data_analysis->kinome_scan

Figure 2: Experimental Workflow for Benchmarking Naphthy-7.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4][5] It is a highly sensitive and robust method for determining the IC50 of an inhibitor.

Materials:

  • Recombinant human EGFR (Wild-Type and L858R/T790M mutant)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Naphthy-7 , Gefitinib, Osimertinib (dissolved in DMSO)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Naphthy-7 and the comparator inhibitors in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Add 25 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at the Km for each kinase.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phospho-EGFR ELISA

This assay measures the level of EGFR autophosphorylation at a specific tyrosine residue (e.g., Tyr1068) within intact cells, providing a direct measure of the inhibitor's ability to engage its target in a cellular context.[6][7]

Materials:

  • NCI-H1975 human lung adenocarcinoma cell line (harboring L858R/T790M EGFR mutations)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Naphthy-7 , Gefitinib, Osimertinib (dissolved in DMSO)

  • Human Phospho-EGFR (Tyr1068) Cell-Based ELISA Kit

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a density of 20,000 cells per well and incubate overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-18 hours to reduce basal EGFR phosphorylation.

  • Inhibitor Treatment: Treat the cells with serially diluted Naphthy-7 or comparator inhibitors for 2 hours.

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells with ice-cold PBS.

    • Fix the cells by adding a fixing solution for 20 minutes at room temperature.

    • Wash the cells and then add a quenching buffer followed by a blocking solution as per the kit manufacturer's instructions.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for phosphorylated EGFR (p-EGFR Tyr1068) overnight at 4°C. In parallel wells, incubate with an antibody for total EGFR as a normalization control.

    • Wash the cells and then incubate with an HRP-conjugated secondary antibody for 1.5 hours at room temperature.

  • Detection:

    • Wash the cells and add a TMB substrate solution.

    • After sufficient color development, add a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the p-EGFR signal to the total EGFR signal for each well. Calculate the percent inhibition of EGFR phosphorylation relative to the DMSO-treated control. Determine the IC50 values as described for the biochemical assay.

Protocol 3: Kinase Selectivity Profiling

To understand the specificity of Naphthy-7 , it is crucial to screen it against a broad panel of kinases. This is typically performed as a service by specialized contract research organizations (CROs).[8][9][10]

Procedure:

  • Compound Submission: Provide a sample of Naphthy-7 to a reputable CRO offering kinase profiling services.

  • Screening: The compound will be screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases) using a suitable assay format (e.g., radiometric or mobility shift assay).

  • Data Analysis: The results are typically reported as percent inhibition for each kinase. Any significant "hits" (e.g., >50% inhibition) should be followed up with full IC50 determination to confirm the off-target activity.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach to benchmarking the novel this compound, Naphthy-7 , against established EGFR inhibitors. By adhering to these detailed protocols, researchers can generate high-quality, comparative data on the biochemical potency, cellular efficacy, and selectivity of this new chemical entity.

The results of these studies will be instrumental in determining the therapeutic potential of the this compound scaffold. A favorable outcome, characterized by high potency against clinically relevant EGFR mutants and a clean off-target profile, would provide a strong rationale for advancing Naphthy-7 into further preclinical development, including in vivo efficacy and safety studies. The ultimate goal is to leverage this novel scaffold to develop next-generation kinase inhibitors that can address the ongoing challenges of drug resistance in cancer therapy.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,7-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 1,7-naphthyridin-2(1H)-one (CAS No. 54920-82-0) demands the highest standards of scientific rigor and safety. This commitment extends beyond the bench to the entire lifecycle of a chemical, culminating in its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established regulatory frameworks and best practices. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: A Precautionary Approach

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. In the absence of definitive data, a conservative approach grounded in the known hazards of structurally similar naphthyridine derivatives is essential.

Analysis of related compounds, such as 1,7-naphthyridine and its substituted derivatives, indicates a potential for the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Therefore, this compound and any materials contaminated with it must be treated as hazardous waste until a formal hazardous waste determination proves otherwise. This aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) to address the handling and disposal of all laboratory chemicals[2][3][4].

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. Concurrently, OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) ensures worker safety during these procedures[7].

Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on waste procedures and will have a program that integrates these federal regulations with state and local rules. Always consult your institution's specific guidelines before proceeding.

Step-by-Step Disposal Protocol

This protocol outlines the critical steps for managing this compound waste from the point of generation to its final removal by a licensed contractor.

Step 1: Waste Characterization & Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures that waste is sent to the appropriate treatment facility[8].

  • Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a dedicated hazardous waste container. Do not mix with other chemical wastes.

  • Solution Waste: If this compound is in a solvent, it must be collected in a liquid waste container designated for non-halogenated organic solvents. Verify the compatibility of the solvent with the container material (typically high-density polyethylene).

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them as aqueous hazardous waste.

Step 2: Containerization

Waste must be accumulated in containers that meet strict criteria to prevent leaks and spills[5][8].

  • Compatibility: The container must be chemically compatible with this compound. For solids, a plastic-lined fiber drum or a wide-mouth plastic pail is suitable. For liquids, use a high-density polyethylene (HDPE) or glass container.

  • Condition: The container must be in good condition, free from leaks, cracks, or rust.

  • Closure: The container must have a secure, screw-top lid or other tight-fitting closure. Keep the container closed at all times except when adding waste.

Step 3: Labeling

Accurate labeling is a critical requirement of the OSHA Hazard Communication Standard and EPA regulations[7][9]. The label must be securely affixed to the container and contain the following information:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ". If in a solution, list all components and their approximate percentages.

  • The relevant hazard characteristics (e.g., "Toxic, Irritant ").

  • The Accumulation Start Date (the date the first drop of waste was added to the container).

  • The name and contact information of the principal investigator or laboratory.

Step 4: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel[8][10].

  • Location: The SAA should be clearly marked and away from general traffic areas.

  • Secondary Containment: All waste containers must be placed within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days[8]. Partially filled containers can remain in the SAA for up to one year[8].

Step 5: Final Disposal

Final disposal must be handled by your institution's EHS department, who will arrange for pickup by a licensed hazardous waste management company. These companies use specialized treatment methods, such as high-temperature incineration, to safely destroy the chemical waste.

Emergency Procedures

Spill Response

For a small-scale spill of solid this compound:

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE: lab coat, safety goggles, and nitrile gloves.

  • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Carefully sweep the material into a dustpan and place it in a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Label the container and manage it according to the protocol above.

Personal Exposure

Based on data from similar compounds, follow these first-aid measures[11][12]:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Data and Workflow Summary

Table 1: Disposal Protocol Quick Reference
StepActionKey RequirementsRegulatory Basis
1. Segregation Separate solid, organic solvent, and aqueous waste streams.Avoid mixing incompatible wastes.RCRA, 40 CFR Part 262[10]
2. Containerization Use a compatible, sealed, and intact container.Keep container closed when not in use.OSHA 29 CFR 1910.1450[3]
3. Labeling Affix a complete hazardous waste label.Must include "Hazardous Waste," chemical name, hazards, and start date.OSHA 29 CFR 1910.1200[7]
4. Storage Store in a designated Satellite Accumulation Area (SAA).Use secondary containment; adhere to volume/time limits.EPA, 40 CFR § 262.15[10]
5. Disposal Arrange for pickup via your institution's EHS department.Use only a licensed hazardous waste contractor.RCRA[6]
Diagram 1: Waste Management Decision Workflow

This diagram illustrates the decision-making process for handling waste generated from work with this compound.

G cluster_form Determine Waste Form cluster_action Action Required cluster_final Final Steps start Waste Containing This compound Generated is_solid Solid or Contaminated PPE start->is_solid is_liquid_org In Organic Solvent start->is_liquid_org is_liquid_aq In Aqueous Solution start->is_liquid_aq container_solid Place in Labeled 'Solid Hazardous Waste' Container is_solid->container_solid container_liquid_org Place in Labeled 'Non-Halogenated Liquid Waste' Container is_liquid_org->container_liquid_org container_liquid_aq Place in Labeled 'Aqueous Hazardous Waste' Container is_liquid_aq->container_liquid_aq store_saa Store in SAA with Secondary Containment container_solid->store_saa container_liquid_org->store_saa container_liquid_aq->store_saa contact_ehs Contact EHS for Pickup When Full or at Time Limit store_saa->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.